Product packaging for 2-Methyl-4-oxobutanoic acid(Cat. No.:CAS No. 35643-98-2)

2-Methyl-4-oxobutanoic acid

Cat. No.: B15480065
CAS No.: 35643-98-2
M. Wt: 116.11 g/mol
InChI Key: RXJJIFUOUWVKTA-UHFFFAOYSA-N
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Description

2-Methyl-4-oxobutanoic acid is a short-chain keto acid with the molecular formula C5H8O3. As a derivative of butanoic acid featuring both a methyl group and an oxo group, it serves as a valuable building block in organic synthesis and may be of interest in metabolic studies. Compounds with similar backbones are frequently investigated as precursors for the synthesis of more complex molecules, including pharmaceuticals and biodegradable polymers . For instance, structural analogs like 4-(2',4'-Difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid have been subject to clinical testing for therapeutic applications, highlighting the relevance of this chemical class in drug discovery and development . Furthermore, the oxobutanoic acid structure is a key functional motif in designing green antiscalants, such as those derived from polyaspartic acid, which are used to prevent mineral scale formation in water treatment and desalination processes . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for human or veterinary diagnostic or therapeutic use, nor for consumption in any form. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B15480065 2-Methyl-4-oxobutanoic acid CAS No. 35643-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35643-98-2

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h3-4H,2H2,1H3,(H,7,8)

InChI Key

RXJJIFUOUWVKTA-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2-Methyl-4-oxobutanoic acid (CAS No: 35643-98-2). Due to the limited availability of experimental data in publicly accessible literature, this document primarily presents computationally predicted properties, supplemented with any available experimental information. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound. It includes a summary of its chemical identifiers, structural information, and predicted physicochemical properties. While detailed experimental protocols, reactivity profiles, and biological pathway information are not extensively available, this guide consolidates the existing knowledge to facilitate future research and investigation.

Chemical Identity and Structure

This compound is a keto acid with a five-carbon backbone. Its structure consists of a carboxylic acid group, a methyl substituent at the second carbon, and a ketone group at the fourth carbon.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 35643-98-2[1]
Molecular Formula C5H8O3[1]
Molecular Weight 116.117 g/mol [1]
IUPAC Name This compound[2]
Canonical SMILES CC(CC=O)C(=O)O[2]
InChI Key RXJJIFUOUWVKTA-UHFFFAOYSA-N[2]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are scarce in the current literature. The following table summarizes the computationally predicted properties, which can provide initial estimates for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
XLogP3 -0.3[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 116.047344113 g/mol [2]
Topological Polar Surface Area 54.4 Ų[2]
Heavy Atom Count 8[1]

Note: These values are computationally derived and should be confirmed by experimental methods.

Synthesis and Reactivity

Information regarding the specific chemical reactivity of this compound is also limited. Based on its functional groups (a carboxylic acid and a ketone), it can be expected to undergo reactions typical of these moieties, such as:

  • Esterification of the carboxylic acid group.

  • Nucleophilic addition at the carbonyl carbon of the ketone.

  • Reactions involving the enol or enolate forms of the ketone.

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers investigating this compound would need to perform these analyses to characterize it fully.

Biological Activity and Pathways

There is currently no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling or metabolic pathways.

Experimental Protocols

As of the latest literature search, no specific experimental protocols for the synthesis, purification, or analysis of this compound have been published. Researchers would need to develop and validate their own methods based on standard organic chemistry techniques.

Visualization of Information Relationships

The following diagram illustrates the logical flow and relationship between the different categories of chemical information presented in this guide.

G Information Hierarchy for this compound A Chemical Identity (CAS, Formula, etc.) B Chemical Structure (SMILES, InChI) A->B Defines F Biological Role (Unknown) A->F Needed for Biological Study C Physicochemical Properties (Predicted) B->C Allows Prediction of D Synthesis & Reactivity (Inferred) B->D Informs C->D Influences E Spectroscopic Data (Unavailable) D->E Requires for Confirmation

Caption: Logical relationships of chemical data for this compound.

Conclusion

This technical guide consolidates the currently available information on this compound. It is evident that while basic identification and predicted properties are accessible, there is a significant gap in the experimental data regarding its physicochemical properties, synthesis, reactivity, and biological function. This presents an opportunity for further research to characterize this compound fully and explore its potential applications in various scientific and industrial fields. The information provided herein should serve as a starting point for any future investigations into this molecule.

References

An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-oxobutanoic acid, a small organic molecule of interest in chemical synthesis and potentially in metabolic studies. This document consolidates available data on its chemical structure, formula, and computed physicochemical properties. Due to the limited availability of published experimental data, this guide also highlights areas where further research is required to fully characterize this compound and elucidate its potential biological significance.

Chemical Structure and Formula

This compound, also known as 2-methylsuccinaldehydic acid, is a C5 carboxylic acid containing both a methyl group and an aldehyde functional group.

Molecular Formula: C₅H₈O₃[1]

IUPAC Name: this compound[2]

CAS Number: 35643-98-2[1][2]

Canonical SMILES: CC(CC=O)C(=O)O[1]

Below is a two-dimensional structural representation of the this compound molecule.

References

An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid (CAS 35643-98-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-oxobutanoic acid, with CAS number 35643-98-2, is an organic compound whose scientific literature is notably sparse. This guide synthesizes the currently available information on its chemical and physical properties. A comprehensive search of scientific databases reveals a significant lack of published data regarding its biological role, metabolic pathways, specific synthesis methodologies, and applications in drug development. This document presents the known data and highlights the existing knowledge gaps to inform the scientific community of potential areas for future research.

Chemical Identity and Properties

This compound, also known as 2-methylsuccinaldehydic acid, is a small organic molecule containing both a carboxylic acid and an aldehyde functional group.[1][2]

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValueSource
CAS Number 35643-98-2PubChem, LookChem
Molecular Formula C5H8O3PubChem, LookChem
Molecular Weight 116.117 g/mol PubChem, LookChem
IUPAC Name This compoundPubChem
Synonyms 2-methylsuccinaldehydic acid, (2R)-2-methyl-4-oxobutanoic acidPubChem, LookChem
Canonical SMILES CC(CC=O)C(=O)OLookChem
InChI Key RXJJIFUOUWVKTA-UHFFFAOYSA-NPubChem
XLogP3 -0.3LookChem
Hydrogen Bond Donor Count 1LookChem
Hydrogen Bond Acceptor Count 3LookChem
Rotatable Bond Count 3LookChem
Exact Mass 116.047344113LookChem
Complexity 97.8LookChem

Synthesis and Manufacturing

For structurally related compounds, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, a common synthetic route is the Friedel–Crafts acylation. This involves the reaction of a substituted benzene (like toluene) with a cyclic anhydride (such as succinic anhydride) in the presence of a Lewis acid catalyst.

Logical Relationship: General Friedel-Crafts Acylation for a Structurally Related Compound

G Toluene Toluene Product 4-(4-Methylphenyl)-4-oxobutanoic acid Toluene->Product + SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Product + LewisAcid Lewis Acid Catalyst (e.g., AlCl3) LewisAcid->Product Catalyzes

Caption: Friedel-Crafts acylation for a related compound.

Biological Role and Metabolic Pathways

There is a significant lack of information in published scientific literature regarding the biological role and metabolic pathways of this compound. Database searches for its involvement in signaling pathways or as a metabolite in biological systems have not yielded specific results.

Potential Applications in Drug Development

The absence of biological activity data for this compound means there are currently no documented applications in drug development. The initial step for exploring its potential would be to conduct extensive biological screening assays.

Analytical Methods

Specific analytical methods for the detection and quantification of this compound have not been detailed in the literature. However, based on its chemical structure, standard analytical techniques for small organic acids and aldehydes would likely be applicable. These could include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For direct analysis in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and quantification.

Experimental Workflow: General Analytical Approach

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Matrix Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional, for GC-MS) Extraction->Derivatization LCMS LC-MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification LCMS->Quantification Identification Structural Identification LCMS->Identification GCMS->Quantification GCMS->Identification

Caption: A general workflow for analyzing organic acids.

Conclusion and Future Directions

This compound (CAS 35643-98-2) remains a poorly characterized chemical entity. While basic physicochemical properties are available, a significant void exists in the understanding of its synthesis, biological function, and potential applications. This guide highlights the need for foundational research, including the development of a reliable synthesis protocol, followed by comprehensive biological and toxicological evaluations. Such studies are essential to unlock any potential utility of this compound in research, medicine, or industry.

References

An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 2-Methyl-4-oxobutanoic acid. Due to the limited availability of published experimental data, this document primarily presents computed properties and highlights the current gaps in the scientific literature regarding its synthesis, biological function, and analytical quantification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields who are interested in this molecule.

Introduction

This compound, also known as 2-methylsuccinaldehydic acid, is an organic compound with the molecular formula C5H8O3.[1][2] It is a keto acid, characterized by the presence of both a carboxylic acid and a ketone functional group. While structurally related to other keto acids that play significant roles in metabolism, there is a notable scarcity of research on the specific biological functions and properties of this compound. This document aims to consolidate the available information on this compound and identify areas for future research.

Physicochemical Properties

The molecular weight and other key physicochemical properties of this compound are summarized in the table below. It is important to note that most of the available data is based on computational models, and there is a lack of experimentally determined values in the peer-reviewed literature.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C5H8O3[1][2]
Molecular Weight 116.117 g/mol [2]
Exact Mass 116.047344113 Da[1][2]
CAS Number 35643-98-2[1][2]
XLogP3 -0.3[1]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 3[1][2]
Polar Surface Area 54.37 Ų[2]
Heavy Atom Count 8[1][2]
Complexity 97.8[1][2]

Synthesis and Analysis

Experimental Protocols: Synthesis
Experimental Protocols: Quantitative Analysis

There is no established, standardized protocol for the quantitative analysis of this compound in biological or other matrices. However, based on its chemical structure, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be applicable. A general workflow for the development of such a method is proposed below.

Biological Role and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological role of this compound or its involvement in any signaling pathways. It is often confused with 2-Oxo-4-methylthiobutanoic acid, a metabolite in the methionine salvage pathway.[3][4][5] Further research is required to determine if this compound is a metabolic intermediate in any biological process or if it possesses any pharmacological activity.

Visualizations

General Experimental Workflow for Quantification

The following diagram illustrates a generalized workflow for the quantitative analysis of a small molecule like this compound from a biological sample.

experimental_workflow sample Biological Sample (e.g., Plasma, Tissue) extraction Sample Preparation (Protein Precipitation, LLE, SPE) sample->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis Instrumental Analysis (LC-MS/MS or GC-MS) extraction->analysis Direct Injection derivatization->analysis data_processing Data Processing (Quantification, Statistical Analysis) analysis->data_processing

Caption: Generalized workflow for quantitative analysis.

Conclusion and Future Directions

This compound is a compound for which there is a significant lack of empirical data. The calculated molecular weight of approximately 116.117 g/mol is a fundamental property, but further research is needed to elucidate its physical and chemical characteristics through experimental validation. The development of robust synthetic and analytical methods is a prerequisite for exploring its potential biological significance. Future research should focus on establishing a reliable synthetic route, developing a validated quantitative analytical method, and investigating its presence and role in biological systems. Such studies will be crucial in determining whether this compound has a role in metabolic pathways or possesses any therapeutic potential.

References

An In-depth Technical Guide to 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methyl-4-oxobutanoic acid, including its nomenclature, physicochemical properties, synthesis, purification, and potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Nomenclature and Synonyms

This compound is a keto acid, a class of organic compounds containing both a carboxylic acid and a ketone functional group. Due to the presence of these functional groups, it can be named in various ways. The following table summarizes its key identifiers and synonyms.

Identifier TypeValue
IUPAC Name This compound
CAS Number 35643-98-2
Molecular Formula C5H8O3
Molecular Weight 116.12 g/mol
Synonyms 2-methylsuccinaldehydic acid, γ-methyl-γ-ketobutyric acid

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes key computed properties.[1][2]

PropertyValue
XLogP3 -0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 116.047344 g/mol
Monoisotopic Mass 116.047344 g/mol
Topological Polar Surface Area 54.4 Ų
Heavy Atom Count 8
Complexity 97.8

Experimental Protocols

A plausible synthetic route for this compound can be adapted from the ozonolysis of a suitable unsaturated precursor. The following protocol is a general representation.

Reaction Scheme:

Detailed Protocol:

  • Dissolution: Dissolve the starting material, a 2-methyl-pentenoic acid derivative, in a suitable solvent such as dichloromethane or methanol at a low temperature (-78 °C).

  • Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Quenching: Purge the solution with an inert gas like nitrogen or argon to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide or zinc dust with acetic acid, to the reaction mixture and allow it to warm to room temperature. This step cleaves the ozonide intermediate to yield the desired aldehyde.

  • Extraction: After the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Purification of keto acids like this compound can be achieved through several methods depending on the scale and purity requirements.

  • Crystallization: If the compound is a solid at room temperature, crystallization from a suitable solvent system can be an effective purification method.

  • Column Chromatography: For small to medium scale purification, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common technique. The polarity of the eluent can be adjusted to achieve optimal separation.

  • Distillation: For thermally stable, low molecular weight keto acids, vacuum distillation can be employed.

The characterization and quantification of this compound can be performed using a variety of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the methyl protons, the methine proton adjacent to the carboxyl group, the methylene protons, and the aldehydic proton.

    • ¹³C NMR would display distinct signals for the carboxylic carbon, the ketone carbonyl carbon, and the other carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of the key functional groups: a broad absorption band for the O-H stretch of the carboxylic acid, and two distinct C=O stretching bands for the ketone and the carboxylic acid.

Biological Significance and Signaling Pathway

While specific biological roles of this compound are not extensively documented, its structural similarity to other keto acids suggests potential involvement in metabolic pathways. For instance, the structurally related compound 3-methyl-2-oxobutanoic acid is a key intermediate in the metabolism of branched-chain amino acids (BCAAs) like valine. Alterations in BCAA metabolism have been linked to various physiological and pathological states.

The following diagram illustrates a hypothetical metabolic pathway involving this compound, drawing parallels with known keto acid metabolism.

Metabolic_Pathway_of_2-Methyl-4-oxobutanoic_acid cluster_0 Cellular Environment cluster_1 Enzymatic Reactions Precursor Precursor Molecule (e.g., Amino Acid) Keto_Acid This compound Enzyme_2 Decarboxylase Keto_Acid->Enzyme_2 Further Metabolism Enzyme_3 Reductase / Oxidase Keto_Acid->Enzyme_3 Metabolite_A Downstream Metabolite A Metabolite_B Downstream Metabolite B Enzyme_1 Transaminase / Dehydrogenase Enzyme_1->Keto_Acid Enzyme_2->Metabolite_A Enzyme_3->Metabolite_B

References

An In-depth Technical Guide on the Metabolic Pathway Involvement of 4-Methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: 2-Methyl-4-oxobutanoic Acid vs. 4-Methyl-2-oxopentanoic Acid

Initial literature and database searches for "this compound" yield limited information regarding its involvement in significant metabolic pathways. It is highly probable that the intended compound of interest is its structural isomer, 4-methyl-2-oxopentanoic acid , also widely known as α-ketoisocaproic acid (KIC) . KIC is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), leucine. This document will focus on the well-documented metabolic roles of 4-methyl-2-oxopentanoic acid (KIC). Should research on a distinct metabolic pathway for this compound emerge, this guide will be updated accordingly.

Core Metabolic Pathway: Leucine Catabolism

4-Methyl-2-oxopentanoic acid is a central metabolite in the degradation pathway of leucine. This pathway is crucial for energy production, particularly in skeletal muscle, and for the synthesis of other important biomolecules.[1]

The initial steps of leucine catabolism, which are shared among all three BCAAs (leucine, isoleucine, and valine), occur primarily in the skeletal muscle.[2] The subsequent steps largely take place in the liver.[1]

The metabolic journey of leucine to and from 4-methyl-2-oxopentanoic acid involves two key enzymatic steps:

  • Reversible Transamination: Leucine undergoes a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . In this reaction, the amino group from leucine is transferred to α-ketoglutarate, forming glutamate and 4-methyl-2-oxopentanoic acid.[1][3] There are two isoforms of BCAT in mammals: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[3][4] The mitochondrial isoform is the predominant form in most tissues.[4]

  • Irreversible Oxidative Decarboxylation: 4-methyl-2-oxopentanoic acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex is located in the inner mitochondrial membrane and catalyzes the conversion of 4-methyl-2-oxopentanoic acid to isovaleryl-CoA, with the release of CO2 and the reduction of NAD+ to NADH.[5][6] This is the rate-limiting step in BCAA catabolism.[6]

From isovaleryl-CoA, the pathway continues through several more steps, ultimately yielding acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used for the synthesis of fatty acids and cholesterol.[1][7]

Leucine_Catabolism Leucine Leucine KIC 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproic acid) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Complex CO2 CO2 KIC->CO2 Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate NAD NAD+ NADH NADH + H+ NAD->NADH

Figure 1: Core metabolic pathway of 4-methyl-2-oxopentanoic acid in leucine catabolism.

Clinical Significance: Maple Syrup Urine Disease (MSUD)

A deficiency in the BCKDH complex leads to the autosomal recessive metabolic disorder known as Maple Syrup Urine Disease (MSUD).[8][9][10] In individuals with MSUD, the inability to efficiently metabolize the branched-chain α-keto acids, including 4-methyl-2-oxopentanoic acid, results in their accumulation in the blood, urine, and cerebrospinal fluid.[9][11] This buildup is toxic, particularly to the central nervous system, and can lead to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, resembling maple syrup.[9][12] Early diagnosis through newborn screening and strict dietary management restricting BCAA intake are crucial for managing MSUD.[8][11]

Signaling Pathway Involvement: Regulation of mTOR

Beyond its role as a metabolic intermediate, 4-methyl-2-oxopentanoic acid also functions as a signaling molecule, particularly in the regulation of the mammalian target of rapamycin (mTOR) signaling pathway .[10][13] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Leucine and its metabolite, KIC, are known activators of mTORC1 (mTOR complex 1).[14] This activation promotes protein synthesis in skeletal muscle, making KIC a molecule of interest in the context of muscle growth and repair.[13]

mTOR_Signaling KIC 4-Methyl-2-oxopentanoic acid mTORC1 mTORC1 KIC->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth BCAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mixture (Buffer, Leucine, α-KG, PLP, NADH) Incubate Pre-incubate Mixture Reagents->Incubate Sample Prepare Tissue Homogenate or Purified Enzyme Initiate Initiate Reaction (Add Enzyme) Sample->Initiate Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor Calculate Calculate BCAT Activity Monitor->Calculate

References

The Role of Branched-Chain Keto Acids in Amino Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core intermediates in branched-chain amino acid (BCAA) metabolism, focusing on the alpha-keto acids derived from leucine, isoleucine, and valine. This document elucidates their biochemical significance, regulatory mechanisms, and implications in metabolic diseases, with a special emphasis on Maple Syrup Urine Disease (MSUD). Detailed experimental protocols and quantitative data are presented to support further research and drug development in this critical area of metabolic science.

Introduction to Branched-Chain Amino Acid Metabolism

Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids that play vital roles in protein synthesis, nitrogen balance, and cell signaling.[1] Unlike most other amino acids, the initial steps of BCAA catabolism do not primarily occur in the liver but in peripheral tissues such as skeletal muscle, brain, and adipose tissue.[2] The metabolic pathway is initiated by the reversible transamination of BCAAs into their corresponding branched-chain alpha-keto acids (BCKAs). These BCKAs are then irreversibly decarboxylated in the mitochondria, a critical regulatory step in BCAA metabolism.[3]

The three primary BCKAs at the core of this metabolic pathway are:

  • α-Ketoisocaproate (KIC) from Leucine

  • α-Keto-β-methylvalerate (KMV) from Isoleucine

  • α-Ketoisovalerate (KIV) from Valine

Dysregulation of BCAA metabolism and the accumulation of BCAAs and BCKAs are implicated in several metabolic disorders, including insulin resistance, type 2 diabetes, and the rare but severe genetic disorder, Maple Syrup Urine Disease (MSUD).[4][5]

The Central Role of Branched-Chain Keto Acids (BCKAs)

The conversion of BCAAs to BCKAs is the first committed step in their catabolism. This process is followed by the oxidative decarboxylation of BCKAs, which is the rate-limiting step in BCAA degradation.

The BCAA Catabolic Pathway

The catabolism of BCAAs can be summarized in two main stages:

  • Transamination: Catalyzed by branched-chain aminotransferases (BCATs), the amino group from a BCAA is transferred to α-ketoglutarate, forming glutamate and the corresponding BCKA.[3] This reaction is reversible.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of BCKAs to their respective acyl-CoA derivatives.[3] This is a critical regulatory point in the pathway.

Subsequent metabolic steps diverge for the acyl-CoA derivatives of each BCAA, ultimately leading to their entry into the tricarboxylic acid (TCA) cycle for energy production or their use in the synthesis of other molecules. Leucine is ketogenic, valine is glucogenic, and isoleucine is both.[6][7]

BCAA_Metabolism cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain Keto Acids cluster_AcylCoA Acyl-CoA Derivatives Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH Complex IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH Complex TCA TCA Cycle Intermediates (Acetyl-CoA, Succinyl-CoA) IsovalerylCoA->TCA MethylbutyrylCoA->TCA IsobutyrylCoA->TCA

Figure 1: Overview of the Branched-Chain Amino Acid Catabolic Pathway.

Key Enzymes and Their Regulation

Branched-Chain Aminotransferases (BCATs): There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[3] BCAT2 is the primary enzyme involved in BCAA catabolism in most tissues. The reaction is reversible, allowing for the interconversion of BCAAs and BCKAs based on cellular needs.

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex is the key regulatory point of BCAA catabolism.[8] Its activity is tightly controlled by a phosphorylation/dephosphorylation cycle.

  • Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex.

  • Dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates the complex.[9]

The activity of the BCKDH complex is a critical determinant of the rate of BCAA degradation and is influenced by factors such as nutritional status and hormonal signals.[8]

BCKDH_Regulation BCKDH_active BCKDH Complex (Active) BCKDH_inactive BCKDH Complex (Inactive) (Phosphorylated) BCKDH_active->BCKDH_inactive Phosphorylation BCKDH_inactive->BCKDH_active Dephosphorylation BCKDK BCKDH Kinase (BCKDK) BCKDK->BCKDH_active PP2Cm PP2Cm Phosphatase PP2Cm->BCKDH_inactive

Figure 2: Regulation of the BCKDH Complex by Phosphorylation.

Quantitative Data in BCAA Metabolism

The concentrations of BCAAs and BCKAs, as well as the kinetic properties of the enzymes involved in their metabolism, are crucial for understanding the metabolic state.

Table 1: Plasma Concentrations of BCAAs and BCKAs in Healthy Individuals and MSUD Patients
AnalyteHealthy Control (μmol/L)Classical MSUD (μmol/L)Reference(s)
Leucine100 - 200> 1000[10]
Isoleucine50 - 100> 500[10]
Valine200 - 300> 800[10]
α-Ketoisocaproate (KIC)20 - 50> 500[11]
α-Keto-β-methylvalerate (KMV)10 - 30> 200[11]
α-Ketoisovalerate (KIV)10 - 30> 200[11]
Table 2: Kinetic Properties of Key Enzymes in BCAA Catabolism
EnzymeSubstrateKm (mM)Vmax or kcatReference(s)
BCAT2 (Human)Leucine0.4-[12]
Isoleucine0.5-[12]
Valine1.0-[12]
α-Ketoglutarate0.3-[12]
BCKDH Complex (Bovine Kidney)α-Ketoisocaproate0.023-[13]
α-Keto-β-methylvalerate0.028-[13]
α-Ketoisovalerate0.035-[13]

Experimental Protocols

Quantification of BCAAs and BCKAs by LC-MS/MS

This method allows for the sensitive and specific quantification of BCAAs and their corresponding keto acids in biological samples.[1][14]

Sample Preparation:

  • To 50 µL of plasma or tissue homogenate, add an internal standard solution containing stable isotope-labeled BCAAs and BCKAs.

  • Deproteinize the sample by adding 4 volumes of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube. For BCKA analysis, derivatization may be required to improve chromatographic separation and detection sensitivity. A common derivatizing agent is o-phenylenediamine (OPD).[14]

  • Dry the supernatant under a stream of nitrogen and reconstitute in the mobile phase.

LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid is common.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for each analyte and internal standard.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue Homogenate) Spike Add Internal Standards (Stable Isotope-Labeled) Sample->Spike Deproteinize Protein Precipitation (e.g., Acetonitrile) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (for BCKAs) (e.g., OPD) Supernatant->Derivatize Dry Dry Down Derivatize->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Figure 3: Workflow for BCAA and BCKA Quantification by LC-MS/MS.

BCAT Enzyme Activity Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of α-ketoglutarate to the oxidation of NADH.[15]

Reaction Mixture:

  • 100 mM potassium phosphate buffer (pH 7.4)

  • 5 µM pyridoxal 5'-phosphate (PLP)

  • 5 mM α-ketoglutarate

  • 10 mM of the specific BCAA (leucine, isoleucine, or valine)

  • 0.2 mM NADH

  • Glutamate dehydrogenase (as the coupling enzyme)

  • Enzyme source (e.g., tissue homogenate or purified enzyme)

Procedure:

  • Combine all reaction components except the enzyme source in a cuvette or microplate well.

  • Incubate at 37°C for 5 minutes to pre-warm the mixture.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

BCKDH Complex Activity Assay

The activity of the BCKDH complex can be measured by monitoring the production of NADH from the oxidative decarboxylation of a BCKA substrate.[2]

Reaction Mixture:

  • 30 mM potassium phosphate buffer (pH 7.5)

  • 2 mM MgCl2

  • 0.4 mM thiamine pyrophosphate (TPP)

  • 1 mM NAD+

  • 0.12 mM Coenzyme A

  • 1 mM of a specific BCKA (e.g., α-ketoisovalerate)

  • Mitochondrial extract or purified enzyme complex

Procedure:

  • Combine all reagents except the BCKA substrate in a cuvette.

  • Incubate at 30°C for a few minutes.

  • Start the reaction by adding the BCKA substrate.

  • Measure the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the activity based on the rate of NADH production.

Pathophysiological Relevance: Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive disorder caused by mutations in the genes encoding the subunits of the BCKDH complex.[5][16] This leads to a severe deficiency in BCKDH activity, resulting in the accumulation of BCAAs and BCKAs in blood, urine, and cerebrospinal fluid.[17] The name of the disease is derived from the characteristic sweet odor of the urine, reminiscent of maple syrup, which is caused by the buildup of sotolon, a metabolite of isoleucine.

The accumulation of BCAAs, particularly leucine, and their corresponding keto acids is neurotoxic and can lead to severe neurological damage, including intellectual disability, seizures, and coma if left untreated.[18] Treatment primarily involves a strict lifelong dietary restriction of BCAAs.

Conclusion

The branched-chain keto acids are central intermediates in the catabolism of leucine, isoleucine, and valine. The regulation of their metabolism, primarily through the BCKDH complex, is crucial for maintaining metabolic homeostasis. Dysregulation of this pathway, as exemplified by Maple Syrup Urine Disease, has profound pathophysiological consequences. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the intricate roles of BCKAs in health and disease, and for the development of novel therapeutic strategies for related metabolic disorders.

References

An In-depth Technical Guide on the Natural Occurrence of 3-Methyl-2-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Nomenclature: Initial searches for "2-Methyl-4-oxobutanoic acid" yielded limited information regarding its natural occurrence. However, a closely related compound, 3-Methyl-2-oxobutanoic acid (also known as α-ketoisovalerate or 2-oxoisovalerate), is a well-documented and significant metabolite in various biological systems. This guide will focus on the natural occurrence, biosynthesis, and analysis of 3-Methyl-2-oxobutanoic acid, as it is the likely compound of interest for researchers in drug development and life sciences.

Introduction

3-Methyl-2-oxobutanoic acid is a branched-chain α-keto acid that plays a crucial role in the metabolism of the essential amino acid valine.[1] Its presence and concentration in biological fluids and tissues are important indicators of metabolic health and can be altered in various physiological and pathological states, including inborn errors of metabolism such as Maple Syrup Urine Disease.[2] This technical guide provides a comprehensive overview of the natural occurrence of 3-Methyl-2-oxobutanoic acid, its metabolic pathways, quantitative data, and detailed experimental protocols for its analysis.

Natural Occurrence

3-Methyl-2-oxobutanoic acid is found across a wide range of living organisms, from microorganisms to plants and animals, as a key intermediate in the catabolism of valine.[1][2]

  • In Microorganisms: Various bacteria and fungi utilize the valine catabolic pathway, producing 3-Methyl-2-oxobutanoic acid as a central metabolite. In some microorganisms, this keto acid can be a precursor for the synthesis of other compounds. For instance, in Escherichia coli, it is a precursor for the synthesis of pantothenic acid (Vitamin B5).[3]

  • In Plants: Plants synthesize and degrade valine, with 3-Methyl-2-oxobutanoic acid being a key intermediate in the degradative pathway. The regulation of branched-chain amino acid metabolism is crucial for plant growth and development.

  • In Animals and Humans: In animals, the catabolism of branched-chain amino acids, including valine, primarily occurs in skeletal muscle, with subsequent metabolism of the resulting keto acids in the liver and other tissues. 3-Methyl-2-oxobutanoic acid is a normal constituent of blood, urine, and various tissues.[2] Elevated levels are indicative of metabolic dysregulation.

Biosynthesis and Metabolism: The Valine Catabolic Pathway

3-Methyl-2-oxobutanoic acid is primarily formed through the transamination of L-valine. This is the first step in the catabolic pathway of valine.

The key enzymes involved are:

  • Branched-chain aminotransferase (BCAT): This enzyme catalyzes the reversible transfer of an amino group from valine to α-ketoglutarate, yielding 3-Methyl-2-oxobutanoic acid and glutamate.[4][5] There are two isoforms of this enzyme, a cytosolic (BCAT1) and a mitochondrial (BCAT2) form.[4]

  • Branched-chain α-ketoacid dehydrogenase (BCKDH) complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of 3-Methyl-2-oxobutanoic acid to isobutyryl-CoA.[6][7] This is the rate-limiting step in valine catabolism. A deficiency in this enzyme complex leads to the accumulation of branched-chain amino and keto acids, resulting in Maple Syrup Urine Disease.

The isobutyryl-CoA then undergoes a series of reactions to be converted into succinyl-CoA, which can enter the citric acid cycle.[7]

Valine_Catabolism cluster_0 Mitochondrion / Cytosol cluster_1 Mitochondrion Valine L-Valine KIV 3-Methyl-2-oxobutanoic acid Valine->KIV Branched-chain aminotransferase (BCAT) aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Branched-chain α-ketoacid dehydrogenase (BCKDH) complex SuccinylCoA Succinyl-CoA IsobutyrylCoA->SuccinylCoA Multiple steps TCA Citric Acid Cycle SuccinylCoA->TCA

Valine Catabolism Pathway.

Quantitative Data

The concentration of 3-Methyl-2-oxobutanoic acid can vary depending on the biological matrix, species, and physiological state. The following table summarizes some reported concentrations in healthy subjects.

Biological MatrixSpeciesConcentration RangeReference
Rat Skeletal MuscleRat~25 nmol/g fresh weight
Rat Arterial BloodRat~33 nmol/mL

Experimental Protocols

The analysis of α-keto acids like 3-Methyl-2-oxobutanoic acid in biological samples typically requires a derivatization step to improve their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance their ionization efficiency for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

General Workflow for Analysis

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Protein Precipitation & Metabolite Extraction (e.g., with cold methanol) Sample->Extraction Derivatization Derivatization (e.g., Oximation followed by Silylation for GC-MS, or PFBzO for LC-MS/MS) Extraction->Derivatization Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

General experimental workflow for 3-Methyl-2-oxobutanoic acid analysis.
Detailed Methodologies

5.2.1. Sample Preparation: Extraction from Plasma

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to a defined volume of plasma (e.g., 100 µL).

  • Protein Precipitation and Extraction: Add a volume of a cold organic solvent, such as methanol or a mixture of acetonitrile/isopropanol/water, to precipitate proteins and extract small molecule metabolites. A common ratio is 4:1 solvent to plasma.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

5.2.2. Derivatization for GC-MS Analysis

Due to the low volatility of α-keto acids, a two-step derivatization is commonly employed for GC-MS analysis:

  • Oximation:

    • Reconstitute the dried extract in a solution of methoxyamine hydrochloride in pyridine.

    • This step converts the keto group to a methoxime, which prevents enolization and stabilizes the molecule.

    • Incubate the mixture, for example, at 60°C for 1 hour.

  • Silylation:

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.

    • This step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.

    • Incubate the mixture, for example, at 60°C for 1 hour.

5.2.3. GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., a DB-5ms) to separate the analytes based on their boiling points and interactions with the stationary phase. A temperature gradient program is used to elute the compounds.

  • Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization - EI) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: The analyte is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

5.2.4. Derivatization for LC-MS/MS Analysis

For LC-MS/MS, derivatization can be used to improve ionization efficiency and chromatographic retention.

  • Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA):

    • This reagent reacts with the keto group to form a stable oxime derivative that ionizes well in negative-ion electrospray ionization (ESI).

    • The reaction is typically carried out in a buffered aqueous/organic solution.

  • LC-MS/MS Analysis:

    • Separation: Use a reversed-phase liquid chromatography (RPLC) column (e.g., a C18 column) to separate the derivatized analytes. A gradient of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile or methanol) is used.

    • Detection: The eluting compounds are ionized by ESI and analyzed by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized analyte and internal standard are monitored for high selectivity and sensitivity.

    • Quantification: Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

3-Methyl-2-oxobutanoic acid is a naturally occurring α-keto acid that is central to the metabolism of the branched-chain amino acid valine. Its presence and concentration are of significant interest in various fields of biomedical research, from the study of inborn errors of metabolism to the investigation of metabolic reprogramming in diseases such as cancer. The analytical methods for its quantification are well-established, though they require careful sample preparation and derivatization to ensure accuracy and sensitivity. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific disciplines.

References

2-Methyl-4-oxobutanoic Acid: A Technical Guide on its Chemistry and Relation to Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-oxobutanoic acid, a gamma-keto acid. Due to the limited direct biological information available for this specific compound, this document focuses on its chemical properties, its classification within the broader family of keto acids, and the analytical methodologies applicable to its study. This guide serves as a foundational resource for researchers interested in the potential, albeit currently underexplored, role of this compound in metabolic studies and drug development.

Introduction to this compound and Keto Acids

This compound is an organic compound characterized by the presence of both a carboxylic acid group and a ketone functional group. Specifically, it is classified as a gamma-keto acid because the ketone group is located on the gamma carbon relative to the carboxylic acid. Its chemical structure suggests it is a short-chain fatty acid derivative.

Keto acids are critical intermediates in various metabolic pathways, including the catabolism of amino acids and fatty acids, as well as in the biosynthesis of carbohydrates and other essential molecules. They are characterized by the presence of a ketone group and a carboxylic acid group. The position of the ketone relative to the carboxylic acid (alpha, beta, gamma, etc.) dictates their chemical reactivity and biological roles. Alpha-keto acids, for instance, are the direct precursors to alpha-amino acids through transamination reactions.

While extensive research exists for many alpha- and beta-keto acids, this compound is not a well-documented metabolite in major, established metabolic pathways. Information in prominent databases such as the Human Metabolome Database (HMDB) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) is scarce for this specific molecule. This suggests that it may be a minor or transient metabolic intermediate, or its biological significance is yet to be fully elucidated.

This guide will synthesize the available chemical data for this compound and provide a detailed framework for its analysis based on established protocols for similar short-chain keto acids.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases.

PropertyValueSource
Molecular Formula C5H8O3PubChem
Molecular Weight 116.11 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 35643-98-2LookChem[1]
Canonical SMILES CC(CC=O)C(=O)OPubChem
InChI Key RXJJIFUOUWVKTA-UHFFFAOYSA-NPubChem
XLogP3 -0.3PubChem
Hydrogen Bond Donor Count 1LookChem[1]
Hydrogen Bond Acceptor Count 3LookChem[1]
Rotatable Bond Count 3LookChem[1]

Relationship to Keto Acids: A Structural Perspective

The following diagram illustrates the structural classification of this compound within the broader family of keto acids.

Keto_Acid_Classification Keto Acids Keto Acids Alpha-Keto Acids Alpha-Keto Acids Keto Acids->Alpha-Keto Acids e.g., Pyruvic Acid Beta-Keto Acids Beta-Keto Acids Keto Acids->Beta-Keto Acids e.g., Acetoacetic Acid Gamma-Keto Acids Gamma-Keto Acids Keto Acids->Gamma-Keto Acids e.g., Levulinic Acid This compound This compound Gamma-Keto Acids->this compound

Figure 1. Classification of this compound.

Potential Metabolic Relevance (Hypothetical)

Although not definitively placed in a major metabolic pathway, the structure of this compound allows for informed speculation on its potential metabolic roles. The following diagram outlines a hypothetical pathway based on common metabolic transformations of similar molecules.

Hypothetical_Metabolism Amino Acid Catabolism (e.g., Leucine, Isoleucine) Amino Acid Catabolism (e.g., Leucine, Isoleucine) This compound This compound Amino Acid Catabolism (e.g., Leucine, Isoleucine)->this compound Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation->this compound Transamination Transamination This compound->Transamination Decarboxylation Decarboxylation This compound->Decarboxylation Reduction Reduction This compound->Reduction Corresponding Amino Acid Corresponding Amino Acid Transamination->Corresponding Amino Acid Acyl-CoA Derivatives Acyl-CoA Derivatives Decarboxylation->Acyl-CoA Derivatives Hydroxy Acid Hydroxy Acid Reduction->Hydroxy Acid

Figure 2. Hypothetical metabolic fate of this compound.

Experimental Protocols for Analysis

The quantification of short-chain keto acids like this compound in biological matrices is challenging due to their volatility, thermal instability, and high reactivity. Therefore, derivatization is a common and often necessary step prior to analysis by gas chromatography (GC) or liquid chromatography (LC), typically coupled with mass spectrometry (MS).

General Experimental Workflow

The following diagram outlines a general workflow for the analysis of short-chain keto acids from biological samples.

Experimental_Workflow Sample Collection (e.g., Plasma, Urine, Tissue) Sample Collection (e.g., Plasma, Urine, Tissue) Sample Preparation Sample Preparation Sample Collection (e.g., Plasma, Urine, Tissue)->Sample Preparation Deproteinization, Extraction Derivatization Derivatization Sample Preparation->Derivatization Instrumental Analysis Instrumental Analysis Derivatization->Instrumental Analysis GC-MS or LC-MS/MS Data Analysis Data Analysis Instrumental Analysis->Data Analysis Quantification, Identification

Figure 3. General workflow for keto acid analysis.
Sample Preparation

  • Deproteinization: For plasma or serum samples, proteins must be removed to prevent interference. This is typically achieved by precipitation with a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid).

  • Homogenization: Tissue samples require homogenization in a suitable buffer, followed by deproteinization.

  • Extraction: After deproteinization, the supernatant containing the keto acids is collected. For GC analysis, a liquid-liquid extraction may be performed to transfer the analytes into a more volatile organic solvent.

Derivatization Techniques

Derivatization is crucial for improving the stability and chromatographic properties of keto acids. Common approaches include:

  • Oximation: The keto group is reacted with an oximating agent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or hydroxylamine hydrochloride. This creates a more stable oxime derivative.

  • Silylation: The carboxylic acid and any hydroxyl groups are converted to their trimethylsilyl (TMS) esters/ethers using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases volatility for GC analysis.

  • Quinoxalinol Formation: Reaction with o-phenylenediamine (OPD) converts α-keto acids into stable, UV-active, and mass-spectrometry-friendly quinoxalinol derivatives. While primarily for α-keto acids, similar cyclization reactions could potentially be adapted.

Instrumental Analysis

5.4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. After derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer for detection and quantification.

  • Typical Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is commonly used.

  • Ionization Mode: Electron ionization (EI) is standard.

  • Detection Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity.

5.4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for a wider range of compounds, including those that are less volatile or thermally labile.

  • Chromatography Mode: Reversed-phase chromatography is often employed, using a C18 column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantitative analysis.

Quantitative Data

As of the date of this publication, there is no readily available, peer-reviewed quantitative data on the concentrations of this compound in biological fluids or tissues. Researchers aiming to study this molecule will need to develop and validate their own quantitative assays, likely based on the methodologies described above. The following table summarizes general performance characteristics of analytical methods for similar short-chain keto acids.

Analytical PlatformDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)Biological MatrixReference
GC-MS Oximation & SilylationLOD: 0.01-0.5 ng/mLHuman plasma, urine, rat brain[2]
LC-MS/MS O-pentafluorobenzyl oximeLOD: 0.01–0.25 μMRat plasma[3]
UFLC-MS o-phenylenediamineLOQ: 20 nMTissue[1]

Conclusion

This compound represents an understudied component of the metabolome. While its direct biological significance remains to be established, its chemical nature as a gamma-keto acid places it within a class of functionally important molecules. This technical guide provides a foundational understanding of its chemical properties and outlines the necessary experimental approaches for its future investigation. The detailed analytical protocols for related keto acids offer a clear roadmap for researchers to develop and validate methods for the quantification of this compound. Further research is warranted to determine if this molecule plays a role in metabolic regulation or disease pathogenesis.

References

An In-Depth Technical Guide to 2-Methyl-4-oxobutanoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-oxobutanoic acid, a methyl-substituted derivative of γ-oxobutanoic acid, represents a molecule of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and key chemical properties. It details established experimental protocols for its synthesis and presents a summary of its known biological activities and potential therapeutic applications, with a focus on its role as a structural motif in pharmacologically active compounds.

Introduction

This compound, also known by its synonym 2-methylsuccinaldehydic acid, is a small organic molecule featuring both a carboxylic acid and an aldehyde functional group. Its structure presents a chiral center at the second carbon, allowing for (R)- and (S)-enantiomers. The presence of multiple functional groups makes it a versatile building block in organic synthesis and a potential modulator of biological pathways. This document aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in organic chemistry, biochemistry, and drug discovery.

Discovery and History

The historical record regarding the initial discovery and synthesis of this compound is not extensively documented in readily available literature. Early research into γ-keto acids dates back to the late 19th and early 20th centuries, with a focus on their synthesis and chemical reactivity. While the parent compound, 4-oxobutanoic acid (succinaldehydic acid), was known, the specific investigation of its methyl-substituted analogue appears to be more recent.

The development of drugs like Flobufen, a non-steroidal anti-inflammatory agent, in the latter half of the 20th century, brought prominence to the this compound core structure. Flobufen, chemically known as 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, contains this moiety and has been studied for its anti-inflammatory and immunomodulatory properties. This suggests that much of the interest in this compound has been driven by its utility as a scaffold in the development of therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data have been aggregated from various chemical databases.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
CAS Number 35643-98-2
IUPAC Name This compound
Synonyms 2-methylsuccinaldehydic acid
Appearance Not specified (likely a solid or oil)
Solubility Expected to be soluble in water and polar organic solvents
pKa Not precisely determined, but expected to be in the range of other carboxylic acids (around 4-5)

Experimental Protocols: Synthesis of this compound and its Derivatives

Synthesis of Racemic this compound Phenylmethyl Ester

This protocol is adapted from established methods for the ozonolysis of alkenes.

Materials:

  • Racemic 2-methyl-4-pentenoic acid phenylmethyl ester

  • Methanol (CH₃OH)

  • Ozone (O₃)

  • Oxygen (O₂)

  • Argon (Ar)

  • Zinc dust (Zn)

  • Acetic acid (CH₃COOH)

  • Diethyl ether ((C₂H₅)₂O)

  • Petroleum ether

  • Silica gel

Equipment:

  • Round-bottom flask

  • Ozonolysis apparatus

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Ozonolysis:

    • Dissolve 1.0 g of racemic 2-methyl-4-pentenoic acid phenylmethyl ester in 110 mL of methanol in a round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Pass a stream of ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with a stream of oxygen, followed by argon, to remove the excess ozone.

  • Reductive Workup:

    • To the cold solution, add 1.0 g of zinc dust and 1.0 g of acetic acid.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification:

    • Remove the excess zinc dust by filtration.

    • Concentrate the filtrate in vacuo.

    • Extract the residue with diethyl ether.

    • Filter the ether extract and concentrate it in vacuo.

    • Purify the resulting residue by pad filtration on silica gel, using a 50% diethyl ether/petroleum ether mixture as the eluent.

    • This will yield racemic this compound phenylmethyl ester.

Hydrolysis to this compound (General Procedure)

The phenylmethyl ester can be hydrolyzed to the free acid using standard procedures, such as acid- or base-catalyzed hydrolysis. A general approach is outlined below.

Procedure:

  • Dissolve the phenylmethyl ester in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄) or a stoichiometric amount of a strong base (e.g., NaOH or KOH).

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).

  • If using acid catalysis, neutralize the reaction mixture with a base.

  • If using base catalysis, acidify the reaction mixture with a strong acid to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Biological Activity and Signaling Pathways

Direct evidence for the biological role of this compound is limited. However, the pharmacological activity of its derivatives provides insights into its potential as a pharmacophore.

Anti-inflammatory and Immunomodulatory Effects

The most well-documented biological activity associated with the this compound scaffold comes from studies on Flobufen (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid). Flobufen has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models. These effects are thought to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

The general structure-activity relationship suggests that the this compound moiety is crucial for the molecule's interaction with its biological targets.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Flobufen Flobufen (contains this compound core) Flobufen->COX_Enzymes Inhibition

Figure 1: Putative mechanism of anti-inflammatory action of Flobufen.

Potential Role in Metabolism

While not directly demonstrated for this compound, the structurally similar compound, 2-Oxo-4-methylthiobutanoic acid , is a known intermediate in the methionine salvage pathway. This pathway is crucial for the regeneration of methionine from S-adenosylmethionine (SAM) dependent methylation reactions. Given the structural similarity, it is plausible that this compound could interact with enzymes in related metabolic pathways, although this remains to be experimentally verified.

methionine_salvage_pathway SAM S-Adenosylmethionine Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Methylation SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Methionine Methionine Homocysteine->Methionine Methionine->SAM Activation KMTB 2-Oxo-4-methylthiobutanoic acid Methionine->KMTB Transamination KMTB->Methionine Regeneration

Figure 2: Simplified Methionine Salvage Pathway involving 2-Oxo-4-methylthiobutanoic acid.

Applications in Drug Development

The primary application of the this compound core lies in its use as a scaffold for the design and synthesis of novel therapeutic agents. Its bifunctional nature and chirality offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The development of Flobufen serves as a key example of the successful incorporation of this moiety into a drug candidate. Future drug discovery efforts could leverage this scaffold to develop new anti-inflammatory, analgesic, or immunomodulatory drugs with improved efficacy and safety profiles.

Future Directions

Further research is warranted to fully elucidate the history, synthetic accessibility, and biological significance of this compound. Key areas for future investigation include:

  • Historical Research: A thorough review of historical chemical literature, particularly from the early to mid-20th century, may uncover the original synthesis and characterization of this compound.

  • Optimized Synthesis: The development of a high-yield, stereoselective synthesis of both enantiomers of this compound would greatly facilitate its study and application.

  • Biological Screening: A comprehensive biological screening of this compound and its simple derivatives is needed to identify any intrinsic biological activities and to determine its metabolic fate.

  • Analogue Development: The synthesis and evaluation of novel analogues based on the this compound scaffold could lead to the discovery of new drug candidates with unique therapeutic profiles.

Conclusion

This compound is a molecule with untapped potential. While its history is not fully clear, its role as a key structural component in pharmacologically active compounds is evident. This technical guide has summarized the current state of knowledge, providing a foundation for future research and development. The detailed experimental protocol for its ester precursor and the overview of the biological activities of its derivatives offer valuable starting points for chemists and pharmacologists interested in exploring the therapeutic potential of this versatile chemical entity. Further investigation into its synthesis, history, and biological function is crucial to fully harness its capabilities in the advancement of science and medicine.

An In-depth Technical Guide to the Theoretical Properties of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-oxobutanoic acid is a keto acid of interest in various scientific domains due to its potential role as a metabolic intermediate and a building block in organic synthesis. This technical guide provides a comprehensive overview of its theoretical properties, supported by computational predictions and data from analogous compounds. The document is intended to serve as a foundational resource for researchers in drug development and metabolic studies, offering insights into the molecule's physicochemical characteristics, potential reactivity, and spectral properties. While experimental data for this specific compound is limited, this guide consolidates available information and theoretical predictions to facilitate further investigation.

Introduction

This compound, a derivative of butanoic acid, features both a ketone and a carboxylic acid functional group. This bifunctionality imparts a unique chemical reactivity, making it a subject of interest for synthetic chemists. Furthermore, as a keto acid, it may play a role in metabolic pathways, analogous to other well-studied alpha-keto acids that are central to amino acid metabolism and cellular energy production. This guide aims to provide a detailed theoretical understanding of its properties to underscore its potential applications and guide future experimental work.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These parameters are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C5H8O3PubChem[1]
Molecular Weight 116.11 g/mol PubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donor Count 1LookChem[2]
Hydrogen Bond Acceptor Count 3LookChem[2]
Rotatable Bond Count 3LookChem[2]
Exact Mass 116.047344113 DaPubChem[1]
Polar Surface Area (PSA) 54.4 ŲPubChem[1]
Complexity 97.8LookChem[2]
Predicted pKa (Strongest Acidic) ~3.3(Predicted based on similar α-keto acids)[3]

Theoretical Spectral Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton EnvironmentPredicted Chemical Shift (ppm)Multiplicity
-CH3~1.2Doublet
-CH-~3.0Multiplet
-CH2-~2.8Multiplet
-CHO~9.7Singlet
-COOH~10-12Broad Singlet

Disclaimer: These are approximate chemical shifts and multiplicities. Actual values may vary depending on the solvent and other experimental conditions.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon EnvironmentPredicted Chemical Shift (ppm)
-C H3~15-20
-C H-~40-45
-C H2-~35-40
-C HO~200-205
-C OOH~175-180
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm-1)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Alkyl)2975-2845
C=O (Ketone)~1715
C=O (Carboxylic Acid)~1710
Mass Spectrometry (Predicted Fragmentation)

The mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
116[M]+
99[M - OH]+
71[M - COOH]+
43[CH3CO]+

Potential Signaling Pathways and Biological Roles

While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural similarity to other α-keto acids suggests potential roles in metabolism. Alpha-keto acids are key intermediates in the catabolism of amino acids and can be converted to corresponding amino acids via transamination. They also serve as precursors for the Krebs cycle, a central hub of cellular energy metabolism.

Caption: Potential metabolic fate of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. However, based on general methodologies for the synthesis and analysis of α-keto acids, the following hypothetical protocols can be proposed.

Synthesis of α-Keto Acids

A common method for the synthesis of α-keto acids is the oxidation of corresponding α-hydroxy acids.

SynthesisWorkflow Start Start with corresponding α-hydroxy acid Oxidation Oxidation using a mild oxidizing agent (e.g., PCC, DMP) Start->Oxidation Workup Aqueous workup to isolate the crude product Oxidation->Workup Purification Purification by column chromatography Workup->Purification End Characterization of This compound Purification->End

Caption: A generalized workflow for the synthesis of α-keto acids.

Methodology:

  • Starting Material: The corresponding α-hydroxy acid, 2-hydroxy-2-methyl-4-oxobutanoic acid, would be the starting material.

  • Oxidation: The α-hydroxy acid is dissolved in a suitable organic solvent (e.g., dichloromethane). A mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added portion-wise at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., sodium thiosulfate for DMP). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: The structure of the purified this compound is confirmed by NMR, IR, and mass spectrometry.

Characterization Techniques

Standard analytical techniques would be employed to characterize the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a high-resolution NMR spectrometer using a deuterated solvent such as CDCl3 or DMSO-d6.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule.

Conclusion

This technical guide has provided a detailed theoretical overview of the properties of this compound. While experimental data remains scarce, the computational predictions and analogies to similar compounds offer a solid foundation for future research. The presented information on its physicochemical properties, predicted spectral data, potential biological roles, and hypothetical experimental protocols will be a valuable resource for scientists and researchers interested in exploring the chemistry and biology of this intriguing molecule. Further experimental validation of these theoretical properties is warranted to fully elucidate its potential in various scientific and industrial applications.

References

Navigating the Landscape of 2-Methyl-4-oxobutanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accessing specific chemical compounds is a critical starting point for innovation. This technical guide focuses on 2-Methyl-4-oxobutanoic acid (CAS No. 35643-98-2), providing a comprehensive overview of its availability, properties, and the current landscape of scientific knowledge.

Commercial Availability: A Key Challenge

Physicochemical Properties

While commercial suppliers are not forthcoming, the fundamental properties of this compound have been characterized and are available through public databases like PubChem. A summary of these properties is provided below.

PropertyValueSource
Molecular Formula C5H8O3PubChem[1]
Molecular Weight 116.11 g/mol PubChem[1]
CAS Number 35643-98-2LookChem[2], PubChem[1]
Canonical SMILES CC(CC=O)C(=O)OLookChem[2]
InChIKey RXJJIFUOUWVKTA-UHFFFAOYSA-NPubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donor Count 1LookChem[2]
Hydrogen Bond Acceptor Count 3LookChem[2]

Synthesis and Research Landscape

The absence of commercial suppliers necessitates that researchers interested in this compound undertake its synthesis. At present, a specific, detailed, and publicly available experimental protocol for the synthesis of this compound has not been identified in the surveyed scientific literature. The synthesis of related oxobutanoic acid derivatives, such as 4-(4-Methylphenyl)-4-oxobutanoic acid, often involves methods like the Friedel–Crafts reaction[3]. It is plausible that a multi-step synthetic route would be required, potentially starting from commercially available precursors.

A thorough review of scientific literature reveals a significant gap in the knowledge surrounding this compound. There are currently no published studies detailing its biological activity, its role in signaling pathways, or established experimental protocols for its use in research applications. This presents both a challenge and an opportunity for novel research to explore the potential of this compound.

Commercially Available Alternatives and Related Compounds

Given the unavailability of this compound, researchers may consider commercially available analogs or related compounds for their studies. The selection of an appropriate alternative will depend on the specific research context and the desired structural or functional properties.

Methyl 4-oxobutanoate (CAS: 13865-19-5)

A structurally related ester, Methyl 4-oxobutanoate, is commercially available from suppliers such as Sigma-Aldrich.[4] This compound has been utilized in the asymmetric synthesis of alkaloids.[4][5]

SupplierPurity/GradesAvailable Quantities
Sigma-Aldrich 90%1 g, 10 g[4]
4-(Methylthio)-2-oxobutanoic acid (CAS: 583-92-6)

This alpha-keto acid is a metabolite of methionine and has been studied for its biological activities, including the induction of apoptosis.[6] It is involved in the methionine salvage pathway.

Potential Research Workflow

For scientists intending to work with this compound, a logical workflow would be necessary, starting with its synthesis.

cluster_prep Preparation Phase cluster_exp Experimental Phase synthesis Custom Synthesis of This compound purification Purification and Characterization (NMR, MS) synthesis->purification screening Biological Activity Screening purification->screening Initiate Research pathway Signaling Pathway Analysis screening->pathway development Assay Development pathway->development

Figure 1. A potential workflow for initiating research with the non-commercially available this compound.

References

Methodological & Application

Synthesis of 2-Methyl-4-oxobutanoic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a comprehensive guide for the laboratory synthesis of 2-Methyl-4-oxobutanoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described multi-step protocol is intended for researchers, scientists, and professionals in drug development. The synthesis involves the preparation of a key intermediate, 2-methyl-4-pentenoic acid, followed by its esterification, ozonolysis, and final hydrolysis to yield the target compound.

Chemical Properties and Data

Below is a summary of the key chemical properties of the target molecule, this compound.

PropertyValueReference
Molecular Formula C5H8O3[1]
Molecular Weight 116.11 g/mol [1]
CAS Number 35643-98-2[1]
Appearance Not specified (expected to be a liquid or low-melting solid)
IUPAC Name This compound
Canonical SMILES CC(CC=O)C(=O)O[1]

Synthesis Overview

The synthesis of this compound is achieved through a four-step process, beginning with the synthesis of 2-methyl-4-pentenoic acid. This is followed by esterification to protect the carboxylic acid, ozonolysis of the alkene to form the aldehyde, and finally, hydrolysis of the ester to yield the desired product.

Synthesis_Workflow start Starting Materials step1 Step 1: Synthesis of 2-Methyl-4-pentenoic acid start->step1 step2 Step 2: Esterification to 2-Methyl-4-pentenoic acid phenylmethyl ester step1->step2 step3 Step 3: Ozonolysis to This compound phenylmethyl ester step2->step3 step4 Step 4: Hydrolysis to This compound step3->step4 product Final Product: This compound step4->product

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-pentenoic Acid

A common method for the synthesis of 2-methyl-4-pentenoic acid involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. For the purpose of this protocol, it is assumed that 2-methyl-4-pentenoic acid is available as a starting material. Several chemical suppliers offer this compound.

Step 2: Esterification of 2-Methyl-4-pentenoic Acid to its Phenylmethyl Ester

This standard procedure protects the carboxylic acid functionality during the subsequent ozonolysis step.

Materials:

  • 2-Methyl-4-pentenoic acid

  • Phenylmethyl alcohol (Benzyl alcohol)

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methyl-4-pentenoic acid (1 equivalent), phenylmethyl alcohol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenylmethyl 2-methyl-4-pentenoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 3: Ozonolysis of Racemic 2-Methyl-4-pentenoic Acid Phenylmethyl Ester

This step cleaves the carbon-carbon double bond to form the desired aldehyde functionality.

Materials:

  • Racemic 2-methyl-4-pentenoic acid phenylmethyl ester

  • Methanol

  • Ozone (O3)

  • Oxygen (O2)

  • Argon (Ar)

  • Zinc dust

  • Acetic acid

  • Diethyl ether

  • Petroleum ether

  • Silica gel

Procedure:

  • Dissolve 1.0 g of racemic 2-methyl-4-pentenoic acid phenylmethyl ester in 110 ml of methanol in a three-necked flask equipped with a gas inlet tube and a gas outlet.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Pass a stream of ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Discharge the excess ozone by bubbling oxygen through the solution, followed by argon.

  • To the cold solution, add 1.0 g of zinc dust and 1.0 g of acetic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Remove the excess zinc by filtration.

  • Concentrate the filtrate in vacuo.

  • Extract the residue with diethyl ether, filter, and concentrate the filtrate in vacuo.

  • Purify the resulting residue by pad filtration using silica gel and a 50% diethyl ether/petroleum ether eluent to yield racemic this compound phenylmethyl ester. A yield of 1.01 g has been reported for this step.

Step 4: Hydrolysis of Racemic this compound Phenylmethyl Ester

The final step involves the deprotection of the carboxylic acid via saponification.

Materials:

  • Racemic this compound phenylmethyl ester

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 1M)

  • Hydrochloric acid (HCl) solution (e.g., 1M)

  • Diethyl ether or Dichloromethane for extraction

Procedure:

  • Dissolve the phenylmethyl ester in methanol or ethanol in a round-bottom flask.[2]

  • Add an excess (e.g., 3-4 equivalents) of aqueous sodium hydroxide solution.[2]

  • Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2 by the dropwise addition of 1M HCl.[2]

  • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reaction Scheme

Reaction_Scheme cluster_step1 Step 1 & 2: Esterification cluster_step2 Step 3: Ozonolysis cluster_step3 Step 4: Hydrolysis A 2-Methyl-4-pentenoic acid B Phenylmethyl 2-methyl-4-pentenoate A->B  Phenylmethyl alcohol, H+ C Phenylmethyl 2-methyl-4-pentenoate D Phenylmethyl 2-methyl-4-oxobutanoate C->D 1. O3, MeOH, -78°C 2. Zn, Acetic Acid E Phenylmethyl 2-methyl-4-oxobutanoate F This compound E->F 1. NaOH(aq), Reflux 2. H3O+

Caption: Key reaction steps in the synthesis of this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield
Esterification 2-Methyl-4-pentenoic acidPhenylmethyl 2-methyl-4-pentenoatePhenylmethyl alcohol, H2SO4Typically high (>85%)
Ozonolysis Phenylmethyl 2-methyl-4-pentenoatePhenylmethyl 2-methyl-4-oxobutanoateO3, Zn, Acetic acid~101% (crude, based on 1g starting material)
Hydrolysis Phenylmethyl 2-methyl-4-oxobutanoateThis compoundNaOH, HClTypically high (>90%)

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Yields are indicative and may vary depending on experimental conditions.

References

Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid, also known as 2-methylsuccinaldehydic acid, is a keto acid that can be of interest in various fields of metabolic research. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its role in metabolic pathways and as a potential biomarker. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), two of the most powerful and widely used techniques for the analysis of small molecules. A method for High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also presented.

Due to the physicochemical properties of keto acids, such as their polarity and thermal instability, derivatization is a critical step in these analytical methods to improve chromatographic separation, enhance detection sensitivity, and ensure the stability of the analyte.[1][2] The following protocols are based on established methods for the analysis of short-chain and branched-chain keto acids and can be adapted for the specific quantification of this compound.[3][4][5]

General Workflow for Analysis

The general workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.

General Analytical Workflow cluster_pre Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Deproteinization Deproteinization (e.g., with Methanol) Sample->Deproteinization Extraction Supernatant Collection Deproteinization->Extraction Derivatization Chemical Derivatization Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography Detection Mass Spectrometry or Fluorescence Detection Chromatography->Detection DataAnalysis Data Acquisition and Analysis Detection->DataAnalysis

Caption: General workflow for the analysis of this compound.

Method 1: GC-MS Analysis with Silylation

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like keto acids, a two-step derivatization is employed: methoximation to protect the keto group, followed by silylation of the carboxylic acid group to increase volatility.[1]

Experimental Protocol

1. Reagents and Materials

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid not present in the sample)

  • Methanol, HPLC grade

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Sample vials, screw caps with PTFE septa

2. Sample Preparation

  • To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

3. Derivatization

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

  • Incubate at 60°C for 60 minutes.

  • Add 80 µL of MSTFA and incubate at 60°C for 30 minutes.[1]

4. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless mode, 250°C

  • Oven Program: 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Data Presentation
ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µM
Limit of Quantitation (LOQ)0.5 - 1.5 µM
Recovery85 - 110%
Inter-day Precision (RSD)< 15%
Intra-day Precision (RSD)< 10%

Note: These values are representative for the analysis of short-chain keto acids using GC-MS and may vary depending on the specific instrumentation and matrix.[4]

Workflow Diagram

GC-MS Workflow Sample Plasma/Serum Sample Deproteinize Protein Precipitation with Methanol Sample->Deproteinize Dry Evaporate to Dryness Deproteinize->Dry Methoximation Methoximation (MeOx in Pyridine) Dry->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Workflow for GC-MS analysis with derivatization.

Method 2: LC-MS/MS Analysis with PFBBr Derivatization

LC-MS/MS offers high selectivity and sensitivity and is well-suited for the analysis of metabolites in complex biological matrices. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl) bromide (PFBBr) can improve the chromatographic retention and ionization efficiency of keto acids.[4]

Experimental Protocol

1. Reagents and Materials

  • O-(2,3,4,5,6-Pentafluorobenzyl)oxime hydrochloride (PFBO)

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Internal Standard

  • Methanol, LC-MS grade

2. Sample Preparation

  • To 50 µL of plasma or serum, add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

3. Derivatization

  • To the supernatant, add 50 µL of 10 mg/mL PFBO in water.

  • Vortex and incubate at 60°C for 60 minutes.[4]

  • Centrifuge to pellet any precipitate before transferring to an autosampler vial.

4. LC-MS/MS Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • MRM Transitions: To be determined by infusing a standard of the derivatized analyte.

Data Presentation
ParameterTypical Value
Linearity (r²)> 0.997
Limit of Detection (LOD)0.01 - 0.25 µM
Limit of Quantitation (LOQ)0.05 - 0.75 µM
Recovery96 - 109%
Inter-day Precision (RSD)< 5%
Intra-day Precision (RSD)< 5%

Note: These values are representative for the analysis of a range of keto acids using LC-MS/MS with derivatization and demonstrate the high sensitivity and precision of this method.[4]

Workflow Diagram

LC-MS_Workflow Sample Plasma/Serum Sample Deproteinize Protein Precipitation with Methanol Sample->Deproteinize Derivatize PFBO Derivatization Deproteinize->Derivatize LCMSMS LC-MS/MS Analysis Derivatize->LCMSMS

Caption: Workflow for LC-MS/MS analysis with derivatization.

Method 3: HPLC with Fluorescence Detection

For laboratories without access to mass spectrometry, HPLC with fluorescence detection provides a sensitive alternative. This method requires derivatization with a fluorescent tag, such as o-phenylenediamine (OPD), which reacts with α-keto acids to form highly fluorescent quinoxalinol derivatives.[5]

Experimental Protocol

1. Reagents and Materials

  • o-phenylenediamine (OPD)

  • Hydrochloric acid (HCl)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

  • Internal Standard (a fluorescent keto acid derivative not present in the sample)

2. Sample Preparation

  • To 100 µL of serum or urine, add 100 µL of 1 M HCl.

  • Add 800 µL of methanol to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

3. Derivatization

  • To the supernatant, add 100 µL of a 10 mg/mL OPD solution in 3 M HCl.

  • Incubate in the dark at room temperature for 30 minutes.[5]

  • The sample is now ready for HPLC analysis.

4. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Fluorescence detector

  • Excitation Wavelength: 350 nm

  • Emission Wavelength: 410 nm

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Data Presentation
ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1 - 10 pmol
Limit of Quantitation (LOQ)5 - 25 pmol
Recovery90 - 105%
Inter-day Precision (RSD)< 15%
Intra-day Precision (RSD)< 10%

Note: These values are typical for the analysis of α-keto acids using HPLC with fluorescence detection after OPD derivatization.

Workflow Diagram

HPLC_Fluorescence_Workflow Sample Serum/Urine Sample Deproteinize Acidification and Protein Precipitation Sample->Deproteinize Derivatize OPD Derivatization Deproteinize->Derivatize HPLC HPLC with Fluorescence Detection Derivatize->HPLC

Caption: Workflow for HPLC with fluorescence detection.

Metabolic Context of Keto Acids

While specific signaling pathways for this compound are not well-defined, keto acids, in general, are crucial intermediates in the metabolism of amino acids and carbohydrates. They are the carbon skeletons of amino acids and can be interconverted through transamination reactions.

Metabolic_Context AminoAcids Amino Acids KetoAcids Keto Acids (e.g., this compound) AminoAcids->KetoAcids Transamination KetoAcids->AminoAcids Transamination TCA TCA Cycle KetoAcids->TCA Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Pyruvate->TCA

Caption: The central role of keto acids in metabolism.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. These protocols serve as a starting point for method development and validation in your laboratory.

References

Application Note and Protocols for the Quantification of 2-Methyl-4-oxobutanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid is a short-chain keto acid, and its quantification in biological matrices such as plasma, urine, and tissue homogenates can be crucial for various research applications, including metabolic studies and drug development. Due to its chemical properties, including polarity and thermal instability, direct analysis can be challenging. This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As there is a scarcity of published methods specifically validated for this compound, the following protocols are based on well-established methods for similar short-chain keto acids and may require optimization for specific applications.

Metabolic Pathway Context

This compound is a branched-chain α-keto acid. These molecules are typically formed during the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. The initial step in BCAA breakdown is a transamination reaction that removes the amino group, yielding the corresponding α-keto acid.[1][2][3][4] These keto acids then undergo oxidative decarboxylation.[1][3] The diagram below illustrates the general pathway for BCAA catabolism, which is the likely metabolic origin of this compound.

BCAA_Metabolism BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA This compound and other Branched-Chain α-Keto Acids BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex BCKA->BCKDH AcylCoA Acyl-CoA Derivatives TCA TCA Cycle & further metabolism AcylCoA->TCA BCAT->BCKA Transamination BCKDH->AcylCoA Oxidative Decarboxylation

Branched-Chain Amino Acid Catabolism Pathway.

Quantitative Data Summary

Currently, there is a lack of published quantitative data for this compound in various biological samples. The table below is a template for summarizing such data once it is generated using the protocols provided. It is designed for easy comparison of concentrations across different sample types and conditions.

Biological MatrixSample TypeCondition/TreatmentMean Concentration (µM)Standard Deviation (µM)N
Human PlasmaVenous BloodHealthy ControlData to be determinedData to be determined
Disease State XData to be determinedData to be determined
Post-treatment YData to be determinedData to be determined
Rodent Urine24h CollectionVehicle ControlData to be determinedData to be determined
Compound Z Admin.Data to be determinedData to be determined
Cell CultureCell LysateUntreatedData to be determinedData to be determined
StimulatedData to be determinedData to be determined

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a two-step derivatization process to increase the volatility and thermal stability of this compound, making it amenable to GC-MS analysis. The keto group is first protected by methoximation, followed by silylation of the carboxylic acid group.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Deproteinize Protein Precipitation (e.g., with cold Acetonitrile) Spike->Deproteinize Lyophilize Lyophilization to dryness Deproteinize->Lyophilize Methoximation Methoximation (Methoxyamine HCl in Pyridine) Lyophilize->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS Quantification Workflow.
Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar keto acid not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Pyridine, anhydrous

  • Methoxyamine hydrochloride (MeOx)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ultrapure water

Procedure
  • Sample Preparation:

    • To 100 µL of biological sample (plasma, urine, or tissue homogenate supernatant), add 10 µL of the internal standard solution.

    • For plasma or tissue homogenates, precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator (lyophilize).

  • Derivatization:

    • Methoximation: Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample extract. Vortex and incubate at 60°C for 60 minutes. This step protects the keto group.

    • Silylation: After cooling to room temperature, add 80 µL of MSTFA. Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

  • GC-MS Analysis:

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-MS system.

    • Example GC Conditions:

      • Column: DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • MS Source Temperature: 230°C

      • MS Quadrupole Temperature: 150°C

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound prepared and derivatized in the same manner as the samples.

    • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method may allow for direct analysis with minimal sample preparation, or can employ derivatization to enhance sensitivity and chromatographic retention. A derivatization protocol using 3-nitrophenylhydrazine (3-NPH) is described, which is effective for short-chain carboxylic acids.[5][6][7]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional, for increased sensitivity) cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Deproteinize Protein Precipitation (e.g., with cold Acetonitrile) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv Derivatization with 3-NPH (using EDC and Pyridine) Supernatant->Deriv LCMS LC-MS/MS Analysis Supernatant->LCMS Direct Injection (if no derivatization) Deriv->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS Quantification Workflow.
Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., stable isotope-labeled analog)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • For Derivatization:

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

    • Pyridine

Procedure
  • Sample Preparation:

    • To 50 µL of biological sample, add 10 µL of internal standard solution.

    • Precipitate proteins by adding 200 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For direct analysis, dilute the supernatant with an appropriate volume of the initial mobile phase and inject. For derivatization, proceed to the next step.

  • Derivatization (3-NPH):

    • Evaporate the supernatant from step 1.4 to dryness.

    • Reconstitute the dried extract in 50 µL of water/acetonitrile (1:1, v/v).

    • Add 20 µL of 20 mM 3-NPH in water/acetonitrile (1:1, v/v).

    • Add 20 µL of 20 mM EDC in water/acetonitrile (1:1, v/v) with 1% pyridine.

    • Vortex and incubate at 40°C for 30 minutes.

    • After incubation, add 110 µL of 0.1% formic acid in water to stop the reaction.

    • Centrifuge to pellet any precipitate and transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Example LC Conditions:

      • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient starting from a low percentage of mobile phase B (e.g., 5%) and ramping up to a high percentage (e.g., 95%) to elute the analyte.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Example MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the underivatized acid, and positive mode for the 3-NPH derivative.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized by direct infusion of the derivatized or underivatized standards.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., water or stripped serum) and processing them in the same way as the samples.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The protocols outlined provide robust starting points for the quantification of this compound in biological samples. Due to the limited availability of specific methods for this analyte, researchers should perform thorough method validation, including assessments of linearity, accuracy, precision, and recovery, to ensure the reliability of their results for their specific biological matrix and application.

References

Application Note: Quantitative Analysis of 2-Methyl-4-oxobutanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-oxobutanoic acid is a short-chain keto acid whose role in metabolic pathways is of growing interest. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, urine, and cell culture media is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodology described herein is based on established principles for the analysis of similar short-chain keto acids and can be adapted for various research applications.

Data Presentation

Due to the limited availability of published quantitative data for this compound in biological samples, the following table is presented as a template for summarizing experimental results. Researchers should populate this table with their own experimental data.

Table 1: Template for Quantitative LC-MS/MS Data of this compound

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) Report in ng/mL or µM
Limit of Quantification (LOQ) Report in ng/mL or µM
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Matrix Effect (%) Report Range
Recovery (%) Report Range
Sample Concentration Range Report observed range in specific matrix (e.g., human plasma)

Experimental Protocols

The following protocols are adapted from established methods for the analysis of short-chain keto acids and organic acids in biological fluids.

1. Sample Preparation

Biological samples require initial processing to remove proteins and other interfering substances.

  • Materials:

    • Biological matrix (e.g., plasma, serum, urine, cell culture supernatant)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)

    • Acetonitrile (ACN), pre-chilled to -20°C

    • Methanol (MeOH), pre-chilled to -20°C

    • Formic Acid (FA)

    • Centrifuge capable of reaching >10,000 x g

    • Microcentrifuge tubes

  • Procedure (Protein Precipitation):

    • Thaw frozen biological samples on ice.

    • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.

    • Add 400 µL of cold ACN or a 1:1 (v/v) mixture of ACN:MeOH.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • The dried extract is now ready for derivatization or reconstitution for direct injection.

2. Derivatization (Optional but Recommended)

Derivatization can improve the chromatographic retention and ionization efficiency of small, polar molecules like this compound.

  • Materials:

    • Dried sample extract

    • O-benzylhydroxylamine (O-BHA) hydrochloride solution (10 mg/mL in pyridine/methanol 1:1, v/v) or 3-Nitrophenylhydrazine (3-NPH) solution.

    • Pyridine

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Water bath or heating block

  • Procedure (using O-BHA):

    • To the dried sample extract, add 50 µL of the O-BHA solution.

    • Vortex to dissolve the residue.

    • Incubate at 60°C for 30 minutes.

    • After incubation, the sample is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for both the analyte and the internal standard need to be determined by infusing standard solutions into the mass spectrometer.

      • Example MRM transitions (to be determined experimentally for this compound):

        • Analyte: [M-H]⁻ → fragment ion(s)

        • Internal Standard: [M-H]⁻ → fragment ion(s)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of Internal Standard Sample->IS_Addition Precipitation Protein Precipitation (Cold Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Derivatization Derivatization Reagent Addition (e.g., O-BHA) Evaporation->Derivatization If performed Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution If not derivatized Incubation Incubation Derivatization->Incubation Incubation->Reconstitution Injection LC Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Detection Mass Spectrometry Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting G BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BCAT Branched-Chain Aminotransferase (BCAT) Metabolite This compound (Hypothesized Intermediate) BCKA->Metabolite Further Metabolism (Hypothetical) AcylCoA Acyl-CoA Derivatives BCKA->AcylCoA Oxidative Decarboxylation Metabolite->AcylCoA Oxidative Decarboxylation (Hypothetical) BCKDH Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) TCA TCA Cycle & Energy Production AcylCoA->TCA

Application Notes and Protocols for GC-MS Analysis of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of 2-Methyl-4-oxobutanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail the experimental procedure, data presentation, and a visual workflow to guide researchers, scientists, and drug development professionals.

Introduction

This compound is a keto acid that can be of interest in various metabolic studies. Due to its polarity and low volatility, direct analysis by GC-MS is not feasible. Therefore, a derivatization procedure is necessary to convert the analyte into a more volatile and thermally stable compound. This protocol outlines a two-step derivatization process involving oximation followed by silylation, a common and effective method for the analysis of keto acids.[1][2]

Experimental Protocols

This protocol is adapted from established methods for the analysis of organic and keto acids in biological matrices.[1][3][4]

Materials and Reagents
  • Solvents: Ethyl acetate (HPLC grade), Hexane (HPLC grade), Pyridine[2]

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MEOX)[3]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d3) is highly recommended for accurate quantification. If unavailable, a structurally similar compound not present in the sample can be used.

  • Sample Matrix: Urine, plasma, or cell culture media. Samples should be stored at -80°C prior to analysis.[1]

  • Other: Nitrogen gas (high purity), glass vials with PTFE-lined caps, centrifuge.

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Aliquoting: Transfer 100 µL of the clear supernatant to a clean glass vial.

  • Internal Standard Spiking: Add the internal standard to each sample, quality control (QC), and calibration standard.

  • Acidification: Acidify the sample by adding a small volume of hydrochloric acid (e.g., 10 µL of 6 M HCl) to bring the pH to <2. This step aids in the extraction of the organic acid.

  • Extraction:

    • Add 500 µL of ethyl acetate to the vial.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass vial.

    • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.[5]

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 30-40°C).[3]

Derivatization
  • Oximation:

    • To the dried residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[2]

    • Seal the vial and incubate at 60°C for 30 minutes. This step converts the keto group to its methoxime derivative, preventing enolization and stabilizing the molecule.[1]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial and incubate at 70°C for 60 minutes. This step converts the carboxylic acid group to its trimethylsilyl (TMS) ester.[2]

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrument and column.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[1][5]
Injection Mode Split (split ratio of 10:1 to 20:1)[1]
Injection Volume 1 µL[1]
Injector Temperature 250°C[5]
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]
Transfer Line Temperature 280°C
Mass Spectrometer
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV[5]
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for qualitative analysis.

Note on SIM Mode: For quantitative analysis, select characteristic ions for the derivatized this compound and the internal standard. One ion should be used for quantification (quantifier) and at least one other for confirmation (qualifier).

Data Presentation

Quantitative data should be summarized in a clear and structured table. The following is an example of how to present the results for different sample groups.

Sample GroupNConcentration of this compound (µM) (Mean ± SD)
Control101.5 ± 0.3
Treatment A105.8 ± 1.2
Treatment B102.1 ± 0.5

Visualization

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

GCMS_Workflow GC-MS Workflow for this compound Analysis Sample Biological Sample (Urine, Plasma, etc.) Preparation Sample Preparation (Thaw, Centrifuge, Aliquot) Sample->Preparation Spiking Internal Standard Spiking Preparation->Spiking Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spiking->Extraction Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Oximation Oximation (Methoxyamine HCl) Drying->Oximation Silylation Silylation (BSTFA + 1% TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data Result Results Table & Interpretation Data->Result

References

Derivatization of 2-Methyl-4-oxobutanoic acid for GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhandbuch: Derivatisierung von 2-Methyl-4-oxobutansäure für die GC-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie (GC) ist eine leistungsstarke Analysetechnik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen.[1][2][3] Viele organische Moleküle, insbesondere solche mit polaren funktionellen Gruppen wie Carbonsäuren und Ketonen, sind jedoch nicht direkt für die GC-Analyse geeignet, da sie eine geringe Flüchtigkeit aufweisen und zu unerwünschten Wechselwirkungen mit der GC-Säule neigen. Die 2-Methyl-4-oxobutansäure, eine Ketocarbonsäure, ist ein solches Molekül, das vor der Analyse derivatisiert werden muss.

Die Derivatisierung wandelt die polaren funktionellen Gruppen (-COOH und -C=O) in weniger polare und flüchtigere Derivate um, was zu einer verbesserten Peakform, erhöhten Empfindlichkeit und besseren Trennung während der GC-Analyse führt.[4] Die gängigsten Derivatisierungsverfahren für Verbindungen mit Carboxyl- und Carbonylgruppen sind die Silylierung und eine zweistufige Oximierung mit anschließender Silylierung.[1]

Dieses Dokument beschreibt detaillierte Protokolle für zwei effektive Derivatisierungsmethoden für 2-Methyl-4-oxobutansäure zur anschließenden GC-MS-Analyse.

Methoden der Derivatisierung

Für die Analyse von 2-Methyl-4-oxobutansäure werden zwei primäre Derivatisierungsstrategien empfohlen:

  • Einstufige Silylierung: Diese Methode zielt auf die Derivatisierung der Carbonsäuregruppe und der enolisierbaren Form der Ketogruppe ab. Sie ist schnell und unkompliziert.

  • Zweistufige Oximierung-Silylierung: Dieser Ansatz derivatisiert zunächst die Ketogruppe durch Oximierung und anschließend die Carbonsäuregruppe durch Silylierung. Dies verhindert die Bildung von Tautomeren der Ketogruppe und führt oft zu eindeutigeren und reproduzierbareren Ergebnissen.

Erforderliche Materialien und Reagenzien
  • 2-Methyl-4-oxobutansäure-Standard

  • Proben, die 2-Methyl-4-oxobutansäure enthalten

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Trimethylchlorsilan (TMCS) als Katalysator (optional, oft in MSTFA enthalten)

  • Methoxyaminhydrochlorid

  • Pyridin (wasserfrei)

  • Lösungsmittel (z. B. Acetonitril, Ethylacetat; wasserfrei)

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Kappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Stickstoff-Evaporator (optional, zur Probenkonzentration)

  • GC-MS-System

Experimentelle Protokolle

Protokoll 1: Einstufige Silylierung

Dieses Protokoll beschreibt die Derivatisierung der Carbonsäuregruppe und der enolisierbaren Ketogruppe von 2-Methyl-4-oxobutansäure mittels Silylierung.

Vorgehensweise:

  • Probenvorbereitung:

    • Eine bekannte Menge der Probe oder des Standards (typischerweise 10-100 µg) in ein Reaktionsgefäß geben.

    • Wenn die Probe in einem wässrigen Lösungsmittel gelöst ist, muss sie zur Trockne eingedampft werden, da Feuchtigkeit die Silylierungsreagenzien zersetzt. Dies kann unter einem sanften Stickstoffstrom oder mittels Lyophilisation erfolgen.

  • Derivatisierung:

    • 50 µL eines geeigneten wasserfreien Lösungsmittels (z. B. Pyridin oder Acetonitril) hinzufügen, um den trockenen Rückstand aufzulösen.

    • 50 µL MSTFA (optional mit 1 % TMCS) hinzufügen.

    • Das Gefäß fest verschließen und kurz vortexen.

    • Das Reaktionsgemisch für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.

  • Analyse:

    • Die Probe auf Raumtemperatur abkühlen lassen.

    • 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

Protokoll 2: Zweistufige Oximierung-Silylierung

Dieses Protokoll wird für eine robustere und spezifischere Derivatisierung empfohlen, da es die Bildung von Isomeren durch Tautomerie der Ketogruppe verhindert.

Vorgehensweise:

  • Probenvorbereitung:

    • Wie in Protokoll 1 beschrieben, eine bekannte Menge der Probe oder des Standards in ein Reaktionsgefäß geben und zur Trockne eindampfen.

  • Stufe 1: Methoxyimierung (Oximierung):

    • Den trockenen Rückstand in 50 µL einer Lösung von Methoxyaminhydrochlorid in Pyridin (20 mg/mL) lösen.

    • Das Gefäß fest verschließen und für 90 Minuten bei 37 °C unter Schütteln inkubieren.

  • Stufe 2: Silylierung:

    • Die Probe auf Raumtemperatur abkühlen lassen.

    • 70 µL MSTFA (optional mit 1 % TMCS) zu dem Reaktionsgemisch hinzufügen.

    • Das Gefäß erneut verschließen und für 30 Minuten bei 37 °C unter Schütteln inkubieren.

  • Analyse:

    • Die Probe auf Raumtemperatur abkühlen lassen.

    • 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

GC-MS-Analysebedingungen (Beispiel)

  • GC-System: Agilent 7890B oder Äquivalent

  • MS-System: Agilent 5977B MSD oder Äquivalent

  • Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente unpolare Säule

  • Trägergas: Helium, konstante Flussrate von 1,0 mL/min

  • Injektor: Splitless-Modus, Temperatur: 250 °C

  • Ofenprogramm:

    • Anfangstemperatur: 70 °C, 2 Minuten halten

    • Rampe: 10 °C/min bis 280 °C

    • Endtemperatur: 280 °C, 5 Minuten halten

  • MS-Transferlinie: 280 °C

  • Ionenquelle: 230 °C (Elektronenionisation, EI)

  • Quadrupol: 150 °C

  • Scan-Bereich: m/z 40-500

Datenpräsentation

Die quantitative Analyse der derivatisierten 2-Methyl-4-oxobutansäure basiert auf der Peakfläche des Totalionenchromatogramms (TIC) oder von spezifischen Ionenfragmenten im Massenspektrum. Die folgende Tabelle zeigt beispielhafte Daten, die aus einer solchen Analyse erwartet werden können.

DerivatRetentionszeit (min)Charakteristische m/z-Ionen
2-Methyl-4-oxobutansäure-TMS-Ester-TMS-Enolether~ 10.5117, 157, 245, 260 (M+)
2-Methyl-4-oxobutansäure-Methoxim-TMS-Ester~ 11.288, 117, 174, 218, 233 (M+)

Hinweis: Die exakten Retentionszeiten und Massenfragmente können je nach verwendetem GC-MS-System und den spezifischen Analysebedingungen variieren.

Visualisierung der Arbeitsabläufe

Einstufige Silylierung

G Workflow: Einstufige Silylierung A Probe (2-Methyl-4-oxobutansäure) B Trocknung (N2-Strom oder Lyophilisation) A->B Entfernung von H2O C Zugabe von Pydridin & MSTFA B->C Reagenzien D Inkubation (60°C, 30 min) C->D Reaktion E GC-MS-Analyse D->E Injektion G Workflow: Zweistufige Oximierung-Silylierung cluster_0 Stufe 1: Oximierung cluster_1 Stufe 2: Silylierung A Probe (2-Methyl-4-oxobutansäure) B Trocknung A->B C Zugabe von Methoxyamin-HCl in Pyridin B->C D Inkubation (37°C, 90 min) C->D E Zugabe von MSTFA D->E Abkühlen F Inkubation (37°C, 30 min) E->F G GC-MS-Analyse F->G Injektion

References

Application Notes and Protocols for NMR Spectroscopy of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid is a small organic molecule of interest in various fields of chemical and biomedical research. Its structure, featuring a carboxylic acid, a ketone, and a chiral center, makes it a versatile building block in organic synthesis and a potential metabolite in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of such molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR spectra for this compound in public databases, the following tables present estimated ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, including 2-methylsuccinic acid and levulinic acid, as well as established chemical shift correlations.

Structure of this compound:

Predicted ¹H NMR Data

The expected proton NMR spectrum of this compound would exhibit distinct signals for the methyl, methylene, methine, and carboxylic acid protons. The chemical shifts are influenced by the neighboring functional groups.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-COOH10.0 - 12.0singlet (broad)-
-CH(CH₃)-2.8 - 3.2multiplet~ 7.0
-CH₂-2.5 - 2.9multiplet~ 7.0
-C(=O)CH₃2.2 - 2.4singlet-
-CH(CH₃)-1.2 - 1.4doublet~ 7.0
Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and ketone groups are expected to appear significantly downfield.

Carbon Assignment Predicted Chemical Shift (ppm)
-C OOH175 - 180
-C (=O)CH₃205 - 210
-C H(CH₃)-40 - 45
-C H₂-35 - 40
-C(=O)C H₃28 - 32
-CH(C H₃)-15 - 20

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterium Oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Sample Handling:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

    • Cap the NMR tube securely.

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is commonly used for organic solvents, while sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used for aqueous solutions.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

  • Number of Scans (NS): 16 to 64 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover all proton signals.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum and improve sensitivity.

  • Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

  • Relaxation Delay (D1): A delay of 2-5 seconds is common.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Spectral Width (SW): A spectral width of 200-240 ppm is necessary to encompass all carbon signals, including the carbonyls.

  • Temperature: Room temperature (e.g., 298 K).

Data Processing and Analysis

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The chemical shift axis is referenced to the internal standard (e.g., TMS at 0.00 ppm).

  • Integration: For ¹H NMR, the integral of each peak is determined to provide the relative ratio of the protons giving rise to the signal.

  • Peak Picking and Assignment: The chemical shift of each peak is identified, and the signals are assigned to the corresponding protons or carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_exp Set Up Experiment (Parameters) load_sample->setup_exp acquire_data Acquire FID setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Integrate, Peak Pick, & Assign reference->analyze proton_nmr_signals cluster_structure Molecular Structure cluster_signals Expected ¹H NMR Signals HOOC HOOC CH CH HOOC->CH COOH_signal Carboxylic Acid Proton (s, broad, 10-12 ppm) HOOC->COOH_signal CH2 CH₂ CH->CH2 CH3_methyl CH₃ CH->CH3_methyl CH_signal Methine Proton (m, 2.8-3.2 ppm) CH->CH_signal C=O C=O CH2->C=O CH2_signal Methylene Protons (m, 2.5-2.9 ppm) CH2->CH2_signal CH3_ketone CH₃ C=O->CH3_ketone CH3_ketone_signal Ketone Methyl Protons (s, 2.2-2.4 ppm) CH3_ketone->CH3_ketone_signal CH3_methyl_signal Methyl Protons (d, 1.2-1.4 ppm) CH3_methyl->CH3_methyl_signal

References

Application Notes & Protocols: Extraction of 2-Methyl-4-oxobutanoic Acid from Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid is a keto acid that may play a role in cellular metabolism. The precise biological functions and metabolic pathways involving this molecule are not extensively documented in current scientific literature. However, its structural similarity to other keto acids involved in amino acid metabolism, such as the branched-chain keto acids, suggests its potential importance in cellular bioenergetics and signaling. Accurate and efficient extraction of this compound from cell cultures is a critical first step for its quantification and the elucidation of its biological role.

These application notes provide a detailed protocol for the extraction of this compound from mammalian cell cultures, adaptable for various cell lines. The protocol is based on established methods for the extraction of small polar metabolites and is designed to be compatible with downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Table 1: Example Data on Extraction Efficiency of this compound using Different Solvent Systems.

Extraction Solvent SystemPeak Area (Arbitrary Units)Extraction Efficiency (%)
80% Methanol1.2 x 10^685
80% Acetonitrile1.0 x 10^671
40:40:20 Methanol:Acetonitrile:Water1.4 x 10^6100

Note: Extraction efficiency is calculated relative to the solvent system that provides the highest peak area for this compound.

Table 2: Example Data on Reproducibility of the Extraction Protocol.

ReplicatePeak Area (Arbitrary Units)Concentration (µM)
11.35 x 10^64.8
21.42 x 10^65.1
31.39 x 10^65.0
Mean 1.39 x 10^6 5.0
Standard Deviation 0.035 x 10^6 0.15
Coefficient of Variation (%) 2.5% 3.0%

Experimental Protocols

This section details the materials and step-by-step procedures for the extraction of this compound from adherent mammalian cell cultures.

Materials
  • Adherent mammalian cells grown in culture plates (e.g., 6-well or 12-well plates)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 40:40:20 (v/v/v) Methanol:Acetonitrile:Water, pre-chilled to -20°C

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade water and solvents for sample reconstitution

Protocol for Metabolite Extraction
  • Cell Culture: Grow adherent cells to the desired confluency (typically 80-90%) in multi-well plates.

  • Quenching Metabolism:

    • Aspirate the cell culture medium completely.

    • Immediately wash the cells twice with ice-cold PBS to remove any residual medium. Aspirate the PBS completely after the final wash.

  • Metabolite Extraction:

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (40:40:20 Methanol:Acetonitrile:Water) to each well.

    • Incubate the plates at -20°C for 15 minutes to ensure protein precipitation and complete cell lysis.

  • Cell Harvesting:

    • Scrape the cells from the surface of the well using a cell scraper.

    • Transfer the cell lysate/extraction solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein and Debris Removal:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube. Be cautious not to disturb the pellet.

  • Sample Drying:

    • Dry the supernatant to completeness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

  • Sample Reconstitution and Storage:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate solvent compatible with your analytical method.

    • Vortex the tube for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble debris.

    • Transfer the reconstituted sample to an autosampler vial for immediate analysis or store at -80°C for later analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the extraction of this compound from cell cultures.

Extraction_Workflow cluster_cell_culture Cell Culture cluster_quenching Quenching cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Preparation start Adherent Cells in Culture wash_pbs Wash with Ice-Cold PBS start->wash_pbs Remove Medium add_solvent Add Cold Extraction Solvent wash_pbs->add_solvent Complete Aspiration incubate Incubate at -20°C add_solvent->incubate scrape Scrape and Collect Lysate incubate->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge Transfer to Tube collect_supernatant Collect Supernatant centrifuge->collect_supernatant Separate Phases dry_sample Dry Metabolite Extract collect_supernatant->dry_sample reconstitute Reconstitute in Solvent dry_sample->reconstitute end_node LC-MS Analysis reconstitute->end_node Transfer to Vial

Extraction workflow for this compound.
Related Metabolic Pathway

As of the current scientific literature, a specific metabolic pathway for this compound has not been well-defined. However, it is structurally related to branched-chain keto acids, which are key intermediates in the catabolism of branched-chain amino acids (BCAAs). The following diagram illustrates the general pathway for BCAA catabolism. It is plausible that this compound could be metabolized by similar enzymes.

BCAA_Catabolism cluster_bcaas Branched-Chain Amino Acids cluster_bckas Branched-Chain Keto Acids cluster_coa Acyl-CoA Derivatives cluster_tca TCA Cycle Intermediates Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Branched-Chain Aminotransferase (BCAT) Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV Valine Valine KIV α-Ketoisovalerate Valine->KIV Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH Branched-Chain Keto Acid Dehydrogenase (BCKDH) Tiglyl_CoA Tiglyl-CoA KMV->Tiglyl_CoA Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Further Metabolism Tiglyl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Isobutyryl_CoA->Succinyl_CoA Further Metabolism

General pathway of Branched-Chain Amino Acid catabolism.

Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid is a keto acid that may be of interest in various biomedical and pharmaceutical research settings. Its presence and concentration in urine can be indicative of specific metabolic pathways or dysregulations. Accurate and reliable quantification of this analyte in a complex matrix like urine requires robust and validated sample preparation and analytical methods.

These application notes provide detailed protocols for the sample preparation of this compound from urine samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Two common extraction techniques are described: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods are widely used for the analysis of organic acids in urine.[1][2][3]

Quantitative Data Summary

Due to a lack of specific published data for the recovery, limit of detection (LOD), and limit of quantification (LOQ) for this compound, the following table summarizes typical performance characteristics for the analysis of organic acids in urine using the described methods. These values should be considered as a general reference, and it is crucial to perform in-house validation to determine the specific performance for this compound.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mean Recovery 75 - 85%[1]80 - 95%[1]
Limit of Detection (LOD) 0.1 - 1.0 µM0.05 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 5.0 µM0.2 - 2.0 µM
Linear Range 1 - 1000 µM0.5 - 1000 µM
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from urine using an organic solvent.

Materials and Reagents:

  • Urine sample

  • Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Ethyl acetate (HPLC grade)[1][3][4]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[5]

  • Pyridine

  • Centrifuge tubes (15 mL, glass)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Vortex the sample to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to remove any particulate matter.

  • Extraction:

    • Pipette 1 mL of the clear urine supernatant into a 15 mL glass centrifuge tube.

    • Add the internal standard solution.

    • Acidify the urine sample to a pH of approximately 1-2 by adding 100 µL of 6 M HCl.

    • Add approximately 0.5 g of NaCl to the tube to increase the ionic strength of the aqueous phase.

    • Add 5 mL of ethyl acetate to the tube.[1][4]

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5]

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • A typical GC-MS method for organic acids would involve a non-polar or semi-polar capillary column and a temperature gradient program.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a solid sorbent to isolate the analyte of interest from the urine matrix.

Materials and Reagents:

  • Urine sample

  • Internal Standard

  • SPE Cartridge (e.g., a mixed-mode anion exchange and reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Elution solvent (e.g., Ethyl acetate with 2% formic acid)

  • Derivatization reagent (e.g., BSTFA + 1% TMCS)

  • Pyridine

  • SPE manifold

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the urine sample as described in the LLE protocol (steps 1a-1c).

    • Add the internal standard to the urine supernatant.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridge on the manifold.

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M HCl through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 1 mL of the prepared urine sample onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove unretained, water-soluble impurities.

    • Follow with a wash of 3 mL of methanol to remove less polar interferences.

    • Dry the cartridge by applying a vacuum or positive pressure for 5-10 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound from the cartridge by passing 2 x 1.5 mL of the elution solvent through the sorbent.

  • Evaporation and Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Perform derivatization as described in the LLE protocol (steps 4a-4c).

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Extraction supernatant->extraction lle Liquid-Liquid Extraction extraction->lle Method A spe Solid-Phase Extraction extraction->spe Method B drying Drying and Evaporation lle->drying spe->drying derivatization Derivatization drying->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis gcms->data_analysis

Caption: Experimental workflow for urine analysis.

metabolic_context leucine Leucine (Amino Acid) transamination Transamination leucine->transamination alpha_kic α-Ketoisocaproate transamination->alpha_kic oxidative_decarboxylation Oxidative Decarboxylation alpha_kic->oxidative_decarboxylation side_pathway Potential Side Pathway? alpha_kic->side_pathway isovaleryl_coa Isovaleryl-CoA oxidative_decarboxylation->isovaleryl_coa further_metabolism Further Metabolism isovaleryl_coa->further_metabolism target_analyte This compound side_pathway->target_analyte

References

Application Notes and Protocols for the Analysis of 2-Methyl-4-oxobutanoic Acid in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methyl-4-oxobutanoic acid is a short-chain keto acid whose role in metabolomics is an emerging area of interest. While specific literature on this compound is scarce, its structural similarity to other biologically relevant keto acids suggests potential involvement in various metabolic pathways, including amino acid metabolism and cellular energy production. This document provides a comprehensive overview of the analytical methodologies that can be adapted for the qualitative and quantitative analysis of this compound in biological samples. The protocols detailed below are based on established methods for similar analytes and provide a strong foundation for researchers to develop and validate their own assays for this compound.

Putative Metabolic Relevance

Based on its chemical structure, this compound is a branched-chain α-keto acid. Such compounds are typically intermediates in the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. Dysregulation of BCAA metabolism has been linked to various pathological conditions, including metabolic syndrome, diabetes, and certain neurological disorders. Therefore, the study of this compound may provide novel insights into these conditions.

A potential metabolic pathway for this compound could involve its formation from the transamination of a corresponding amino acid and its subsequent conversion to other metabolites via oxidative decarboxylation.

Putative_Metabolic_Context Branched-Chain Amino Acid Branched-Chain Amino Acid 2-Methyl-4-oxobutanoic_acid This compound Branched-Chain Amino Acid->2-Methyl-4-oxobutanoic_acid Transamination Downstream Metabolites Downstream Metabolites 2-Methyl-4-oxobutanoic_acid->Downstream Metabolites Oxidative Decarboxylation

Caption: Putative metabolic context of this compound.

Quantitative Data Presentation

As there is no publicly available quantitative data for this compound in biological samples, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of concentrations across different sample types and conditions.

Table 1: Template for Quantitative Data of this compound

Biological MatrixCondition/GroupnConcentration (µM) ± SDMethod of AnalysisReference
Human PlasmaControl--LC-MS/MS[Your Data]
Disease State X--LC-MS/MS[Your Data]
Human UrineControl--GC-MS[Your Data]
Disease State X--GC-MS[Your Data]
Cell Culture MediaUntreated--LC-MS/MS[Your Data]
Treated--LC-MS/MS[Your Data]
Animal Tissue (e.g., Liver)Wild Type--GC-MS[Your Data]
Knockout Model--GC-MS[Your Data]

Experimental Protocols

The following are detailed protocols for the extraction and analysis of short-chain keto acids, which can be adapted and validated for this compound.

Protocol 1: Quantification of this compound in Biological Fluids using LC-MS/MS with Derivatization

This protocol is based on the derivatization of keto acids to enhance their chromatographic retention and mass spectrometric detection.[1][2][3][4][5]

Objective: To quantify the concentration of this compound in plasma, urine, or cell culture media.

Materials:

  • Biological fluid (plasma, urine, etc.)

  • Internal Standard (IS): A stable isotope-labeled version of this compound (if available) or a structurally similar keto acid.

  • Derivatization Reagent: O-benzylhydroxylamine (O-BHA) hydrochloride or 3-Nitrophenylhydrazine (3-NPH) hydrochloride.

  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Pyridine

  • Formic Acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reverse-phase column.

Experimental Workflow:

LC_MS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Sample Collection (e.g., Plasma, Urine) B Add Internal Standard A->B C Protein Precipitation (e.g., with cold Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Add Derivatization Reagent (e.g., O-BHA or 3-NPH) & EDC D->E F Incubate E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H

Caption: Workflow for LC-MS/MS analysis of this compound.

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • To 50 µL of sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • For plasma or serum, perform protein precipitation by adding 200 µL of ice-cold acetonitrile. For urine, dilution with water may be sufficient.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (using O-BHA as an example):

    • Prepare a fresh solution of 100 mM O-BHA and 100 mM EDC in a pyridine/water buffer (pH 5-6).

    • Add 50 µL of the derivatization solution to the supernatant.

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • After incubation, cool the samples to room temperature.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivative.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: These must be optimized for the derivatized this compound and the internal standard. This involves infusing the derivatized standard to determine the precursor ion and the most stable product ions.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of derivatized this compound standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Protocol 2: Analysis of this compound in Biological Samples using GC-MS with Derivatization

This protocol is suitable for volatile and semi-volatile compounds after derivatization to increase their volatility and thermal stability.[6]

Objective: To detect and quantify this compound in biological samples such as urine or tissue homogenates.

Materials:

  • Biological sample (urine, tissue homogenate).

  • Internal Standard (IS): A stable isotope-labeled or structurally similar compound.

  • Derivatization Reagents:

    • Methoxyamine hydrochloride in pyridine.

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

  • Solvent: Ethyl acetate or other suitable organic solvent.

  • Microcentrifuge tubes or GC vials with inserts.

  • Vortex mixer.

  • Centrifuge.

  • Heating block or oven.

  • GC-MS system.

Experimental Workflow:

GC_MS_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis A Sample Collection & Homogenization B Add Internal Standard A->B C Lyophilization (Freeze-drying) B->C D Step 1: Methoximation (Methoxyamine HCl in Pyridine) C->D E Incubate D->E F Step 2: Silylation (MSTFA) E->F G Incubate F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for GC-MS analysis of this compound.

Procedure:

  • Sample Preparation:

    • To 50 µL of sample (or an equivalent amount of tissue homogenate), add 10 µL of the internal standard.

    • Freeze the samples and lyophilize them to complete dryness.

  • Derivatization:

    • Step 1: Methoximation:

      • Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried sample.

      • Vortex thoroughly and incubate at 37°C for 90 minutes with shaking. This step protects the keto group.

    • Step 2: Silylation:

      • Add 80 µL of MSTFA (+1% TMCS) to the sample.

      • Vortex and incubate at 37°C for 30 minutes. This step derivatizes the carboxylic acid group.

    • Centrifuge briefly to collect the liquid at the bottom of the vial.

    • Transfer the supernatant to a GC vial with an insert.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.

      • Injection Volume: 1 µL (split or splitless mode).

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

      • Mass Range: m/z 50-550.

  • Quantification:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

    • For quantification, create a calibration curve using a standard of this compound subjected to the same derivatization procedure.

    • Use the peak area ratio of the analyte to the internal standard for accurate quantification.

Disclaimer: These protocols are intended as a starting point. Researchers must perform their own method development and validation for their specific application and instrumentation to ensure accuracy, precision, and reliability. This includes optimizing derivatization conditions, chromatographic separation, and mass spectrometric parameters for this compound.

References

Application Notes and Protocols for Enzymatic Assays Involving 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid is an alpha-keto acid that, due to its structural similarity to other key metabolic intermediates, is a potential substrate for several oxidoreductase enzymes. This document provides detailed application notes and protocols for enzymatic assays of two such enzymes: Pyruvate Oxidase and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex. Given the broad substrate specificity of these enzymes, the provided protocols can be adapted for the study of this compound and similar molecules. These assays are critical for understanding the metabolism of this compound and for the screening of potential enzyme inhibitors in drug development.

Enzyme Candidate 1: Pyruvate Oxidase (EC 1.2.3.3)

Pyruvate oxidase catalyzes the oxidative decarboxylation of pyruvate. Its known activity with other small α-keto acids, such as α-ketobutyrate, suggests it is a candidate for catalyzing the conversion of this compound.

Quantitative Data Summary
SubstrateRelative Activity (%)Km (mM)Source
Pyruvate1000.4[1]
α-Ketobutyrate5.8Not Reported[1]
α-Ketoglutarate0Not Reported[1]
Oxaloacetate0Not Reported[1]
Experimental Protocol: Spectrophotometric Assay for Pyruvate Oxidase

This protocol is adapted from commercially available enzyme assay procedures and is based on the peroxidative coupling of 4-aminoantipyrine and a phenolic compound, resulting in a colored product that can be measured spectrophotometrically.

Principle:

The enzymatic reaction of Pyruvate Oxidase produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with 4-aminoantipyrine and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT) to form a quinoneimine dye, which can be quantified by measuring the increase in absorbance at 550 nm.

Reaction Scheme:

This compound + Pi + O₂ --(Pyruvate Oxidase)--> Acyl-phosphate + CO₂ + H₂O₂ 2H₂O₂ + 4-Aminoantipyrine + EHSPT --(Peroxidase)--> Quinoneimine Dye + 4H₂O

Materials:

  • Potassium phosphate buffer (50 mM, pH 5.7)

  • 4-Aminoantipyrine solution (0.48 mM)

  • EHSPT solution (0.58 mM)

  • Thiamine pyrophosphate (TPP) solution (0.19 mM)

  • Flavin adenine dinucleotide (FAD) solution (0.01 mM)

  • Magnesium sulfate (MgSO₄) solution (9.7 mM)

  • Horseradish Peroxidase (HRP) solution (~5 U/mL)

  • Pyruvate Oxidase enzyme solution (0.1 - 0.5 U/mL in 50 mM potassium phosphate buffer, pH 5.7)

  • Substrate solution (e.g., this compound, concentration to be optimized)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the Working Reagent: In a light-protected container, mix the potassium phosphate buffer, 4-aminoantipyrine, EHSPT, TPP, FAD, MgSO₄, and HRP solutions. Keep this working reagent on ice.

  • Reaction Setup: In a cuvette, add 2.9 mL of the working reagent and 0.1 mL of the substrate solution.

  • Equilibration: Incubate the cuvette at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 0.1 mL of the Pyruvate Oxidase enzyme solution to the cuvette and mix gently.

  • Measurement: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 550 nm for 5 minutes.

  • Blank Measurement: Prepare a blank reaction by adding 0.1 mL of the enzyme diluent (50 mM potassium phosphate buffer, pH 5.7) instead of the enzyme solution to the reaction mixture.

  • Calculation: Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance curve. Subtract the rate of the blank reaction from the rate of the sample reaction.

Experimental Workflow: Pyruvate Oxidase Assay

Pyruvate_Oxidase_Workflow prep_reagent Prepare Working Reagent (Buffer, 4-AAP, EHSPT, TPP, FAD, MgSO4, HRP) setup_rxn Set up Reaction (2.9 mL Working Reagent + 0.1 mL Substrate) prep_reagent->setup_rxn equilibrate Equilibrate (37°C for 5 min) setup_rxn->equilibrate add_enzyme Add Pyruvate Oxidase (0.1 mL) equilibrate->add_enzyme measure Measure Absorbance (550 nm for 5 min) add_enzyme->measure calculate Calculate Rate (ΔA/min) measure->calculate BCKDH_Cycle Substrate This compound E1 E1 (Decarboxylase) + TPP Substrate->E1 binds CO2 CO2 E1->CO2 releases Acyl_TPP Acyl-TPP Intermediate E1->Acyl_TPP forms E2 E2 (Transacylase) + Lipoamide Acyl_TPP->E2 transfers acyl group to Acyl_CoA Acyl-CoA E2->Acyl_CoA releases Dihydrolipoamide Dihydrolipoamide-E2 E2->Dihydrolipoamide reduced to CoA Coenzyme A CoA->E2 E3 E3 (Dehydrogenase) + FAD E3->E2 regenerates NADH NADH + H+ E3->NADH reduces NAD+ to NAD NAD+ NAD->E3 Dihydrolipoamide->E3 reoxidized by

References

Application Notes and Protocols for 2-Methyl-4-oxobutanoic Acid as a Substrate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of 2-Methyl-4-oxobutanoic acid in the context of enzyme kinetics. Due to a notable scarcity of published research on this compound as a direct enzyme substrate, this report is structured in two parts. The first part summarizes the available chemical information for this compound. The second, more extensive part, presents detailed application notes and protocols for a structurally related and extensively studied keto acid, alpha-ketoglutarate (α-KG) . This serves as a comprehensive example of the experimental design, data presentation, and pathway analysis that would be applicable should this compound become a compound of greater scientific interest.

Part 1: this compound - Current Knowledge

Currently, there is a significant lack of available scientific literature detailing the role of this compound as a substrate in enzyme kinetics. Information is primarily limited to its chemical properties.

Chemical Information
PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
CAS Number 35643-98-2
Canonical SMILES CC(CC=O)C(=O)O

Part 2: Alpha-Ketoglutarate as a Model Substrate in Enzyme Kinetics

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a key intermediate in several fundamental metabolic pathways, most notably the citric acid cycle and amino acid metabolism.[1][2] It serves as a substrate for several important enzymes, making it an excellent model for studying the kinetics of keto acid-utilizing enzymes.

Key Enzymes Utilizing Alpha-Ketoglutarate
  • Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of α-KG to succinyl-CoA.[3][4]

  • Glutamate Dehydrogenase (GDH): Catalyzes the reversible conversion of glutamate to α-KG, linking amino acid and carbohydrate metabolism.[1]

  • Aspartate Aminotransferase (AST): A transaminase that transfers an amino group from aspartate to α-KG, forming oxaloacetate and glutamate.[5][6]

Data Presentation: Kinetic Parameters of Key Enzymes

The following table summarizes the kinetic parameters for enzymes that utilize alpha-ketoglutarate as a substrate. These values are indicative and can vary based on the specific experimental conditions (e.g., pH, temperature, organism source).

EnzymeSubstrate(s)K_m_ (mM)V_max_ (units)Source Organism
α-Ketoglutarate Dehydrogenase α-Ketoglutarate0.1 - 1.0VariableMammalian Mitochondria
NAD⁺0.02 - 0.1
Coenzyme A0.005 - 0.05
Glutamate Dehydrogenase α-Ketoglutarate0.5 - 2.0VariableBovine Liver
NH₄⁺1.0 - 10
NADPH0.01 - 0.05
Aspartate Aminotransferase α-Ketoglutarate0.1 - 0.5VariablePorcine Heart
L-Aspartate1.0 - 5.0
Metabolic Pathway: The Citric Acid Cycle

Alpha-ketoglutarate is a central intermediate in the citric acid cycle. The following diagram illustrates its position and the enzymatic reactions immediately preceding and following its involvement.

Citric_Acid_Cycle cluster_enzymes Isocitrate Isocitrate Isocitrate_Dehydrogenase Isocitrate Dehydrogenase Isocitrate->Isocitrate_Dehydrogenase aKG α-Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase Complex aKG->KGDHC SuccinylCoA Succinyl-CoA Isocitrate_Dehydrogenase->aKG NAD⁺ → NADH CO₂ KGDHC->SuccinylCoA NAD⁺ → NADH CoA-SH → CO₂

Citric Acid Cycle intermediate reactions involving α-Ketoglutarate.
Experimental Protocols

This protocol measures the activity of GDH by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Spectrophotometer with UV capabilities

  • Cuvettes (1 cm path length)

  • Glutamate Dehydrogenase (from a commercial source, e.g., bovine liver)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Substrate Solution: 100 mM α-Ketoglutarate in Assay Buffer

  • Cofactor Solution: 10 mM NADH in Assay Buffer

  • Ammonium Chloride (NH₄Cl) Solution: 1 M in Assay Buffer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine:

    • 800 µL of Assay Buffer

    • 100 µL of Substrate Solution (α-Ketoglutarate)

    • 50 µL of Cofactor Solution (NADH)

    • 50 µL of NH₄Cl Solution

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add 10 µL of a suitably diluted GDH enzyme solution to the cuvette.

  • Measure Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over a period of 5 minutes, taking readings every 30 seconds.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA₃₄₀/min). The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

This protocol measures AST activity by coupling the production of oxaloacetate to the malate dehydrogenase (MDH) reaction, which oxidizes NADH.

Materials:

  • Spectrophotometer with UV capabilities

  • Cuvettes (1 cm path length)

  • Aspartate Aminotransferase (from a commercial source, e.g., porcine heart)

  • Malate Dehydrogenase (MDH)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Substrate Solution A: 200 mM L-Aspartate in Assay Buffer

  • Substrate Solution B: 20 mM α-Ketoglutarate in Assay Buffer

  • Cofactor Solution: 10 mM NADH in Assay Buffer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine:

    • 700 µL of Assay Buffer

    • 100 µL of Substrate Solution A (L-Aspartate)

    • 50 µL of Cofactor Solution (NADH)

    • 10 µL of Malate Dehydrogenase solution

  • Equilibration: Mix by inversion and incubate at 25°C for 5 minutes.

  • Initiate Reaction: Add 100 µL of Substrate Solution B (α-Ketoglutarate) and 10 µL of a diluted AST enzyme solution.

  • Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Data Analysis: Calculate the rate of NADH oxidation (ΔA₃₄₀/min) to determine AST activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the kinetic parameters of an enzyme using a spectrophotometric assay.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Cofactor Solutions Reaction_Setup Set up Reaction Mixtures with Varying Substrate Concentrations Reagent_Prep->Reaction_Setup Enzyme_Dilution Prepare Serial Dilutions of Enzyme Enzyme_Dilution->Reaction_Setup Spectro_Reading Measure Initial Reaction Rates (ΔA/min) Reaction_Setup->Spectro_Reading Data_Plotting Plot Initial Velocity vs. Substrate Concentration Spectro_Reading->Data_Plotting Lineweaver_Burk Generate Lineweaver-Burk Plot (1/v vs. 1/[S]) Data_Plotting->Lineweaver_Burk Kinetic_Params Determine K_m_ and V_max_ Lineweaver_Burk->Kinetic_Params

General workflow for enzyme kinetic analysis.

Conclusion

References

Application Notes and Protocols for Isotopic Labeling of 2-Methyl-4-oxobutanoic Acid in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the intricate network of biochemical reactions within a cell.[1][2][3][4] The use of compounds labeled with stable isotopes, such as ¹³C or ²H, in conjunction with analytical techniques like gas chromatography-mass spectrometry (GC-MS), allows for the detailed tracking of atoms through metabolic pathways.[1][5][6][7] This document provides detailed application notes and protocols for the use of isotopically labeled 2-Methyl-4-oxobutanoic acid for metabolic tracing studies.

This compound (C5H8O3) is an organic compound whose role in cellular metabolism is not yet extensively characterized.[8] Structurally, it is a methylated derivative of a four-carbon oxo-acid, suggesting potential involvement in pathways such as branched-chain amino acid catabolism or as an intermediate in other central carbon metabolism pathways. By introducing isotopically labeled this compound into a biological system, researchers can trace its metabolic fate, identify downstream metabolites, and quantify the flux through associated pathways.

These application notes provide a framework for designing and executing metabolic tracing experiments using labeled this compound, from its synthesis to the analysis of labeled metabolites.

Hypothetical Metabolic Pathway of this compound

The metabolic fate of this compound is not well-established in the literature. However, based on its chemical structure, a hypothetical pathway can be proposed, connecting it to central carbon metabolism. In this putative pathway, this compound could be a catabolic intermediate of an amino acid or could be anabolically utilized for the synthesis of other molecules. The diagram below illustrates a potential metabolic route.

Metabolic Pathway of this compound cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Hypothetical Pathway Isoleucine Isoleucine Alpha-Keto-beta-methylvalerate Alpha-Keto-beta-methylvalerate Isoleucine->Alpha-Keto-beta-methylvalerate BCAT Propionyl-CoA Propionyl-CoA Alpha-Keto-beta-methylvalerate->Propionyl-CoA BCKDH 2-Methyl-4-oxobutanoic_acid 2-Methyl-4- oxobutanoic acid Alpha-Keto-beta-methylvalerate->2-Methyl-4-oxobutanoic_acid Hypothetical Decarboxylation Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Metabolite_X Metabolite X 2-Methyl-4-oxobutanoic_acid->Metabolite_X Enzymatic Conversion TCA_Cycle TCA Cycle Metabolite_X->TCA_Cycle

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Metabolic Tracing

The general workflow for a metabolic tracing experiment using isotopically labeled this compound involves several key stages, from cell culture to data analysis. The following diagram outlines a typical experimental procedure.

Experimental Workflow cluster_synthesis Tracer Preparation cluster_experiment Cellular Experiment cluster_analysis Analysis synthesis Synthesis of Isotopically Labeled This compound culture Cell Culture labeling Incubation with Labeled This compound culture->labeling quench Metabolic Quenching labeling->quench extraction Metabolite Extraction quench->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis and Flux Calculation gcms->data_analysis

Caption: Experimental workflow for metabolic tracing studies.

Protocols

Protocol 1: Synthesis of [U-¹³C₅]-2-Methyl-4-oxobutanoic Acid

This protocol is a generalized approach and may require optimization. The synthesis of uniformly ¹³C-labeled this compound can be approached via a multi-step reaction starting from a commercially available labeled precursor.

Materials:

  • [U-¹³C₄]-Succinic acid

  • Thionyl chloride (SOCl₂)

  • Methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., THF)

  • Pyridinium chlorochromate (PCC)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: Convert [U-¹³C₄]-Succinic acid to its corresponding diacid chloride by reacting it with an excess of thionyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.

  • Grignard Reaction: React the resulting [U-¹³C₄]-succinyl chloride with one equivalent of methylmagnesium bromide at low temperature (e.g., -78 °C) in an inert atmosphere. This will add a ¹²CH₃ group to one of the carbonyl carbons. A subsequent aqueous workup with dilute HCl will yield a keto-acid.

  • Oxidation (if necessary): Depending on the initial reaction, an oxidation step might be needed. If a secondary alcohol is formed, it can be oxidized to the ketone using PCC.

  • Purification: The crude product should be purified using an appropriate method, such as column chromatography on silica gel, to isolate the pure [¹³C₄, ¹²C₁]-2-Methyl-4-oxobutanoic acid.

  • Characterization: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Cell Culture and Labeling

This protocol describes the procedure for labeling adherent mammalian cells.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Labeling medium: Glucose-free, glutamine-free DMEM supplemented with dFBS, and the desired concentration of labeled this compound.

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Pre-incubation: Once cells reach the desired confluency, aspirate the culture medium, wash the cells once with PBS.

  • Labeling: Add 1 mL of the pre-warmed labeling medium containing the isotopically labeled this compound to each well. Typical concentrations can range from 10 µM to 1 mM, depending on the experimental goals.

  • Incubation: Incubate the cells for a specific duration (e.g., for steady-state labeling, this could be several hours). The optimal time should be determined empirically.

  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately proceed to metabolite extraction.

Protocol 3: Metabolite Extraction

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Lysis: Add 1 mL of ice-cold 80% methanol to each well.

  • Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 4: GC-MS Analysis

Materials:

  • Dried metabolite extracts

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Derivatization: Resuspend the dried metabolite extracts in 50 µL of pyridine. Add 50 µL of MSTFA + 1% TMCS. Vortex and incubate at 60°C for 30 minutes.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Separation: Use a suitable temperature program to separate the metabolites. For example: start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: Operate the mass spectrometer in full scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the isotopic labeling patterns of this compound and its downstream metabolites.

Data Presentation

The quantitative data obtained from GC-MS analysis should be organized into tables for clear interpretation and comparison.

Table 1: Isotopic Enrichment of this compound and Downstream Metabolites

This table presents the mass isotopologue distribution (MID) for this compound and a hypothetical downstream metabolite, Succinate. The M+n values represent the fraction of the metabolite pool containing 'n' ¹³C atoms.

MetaboliteTime PointM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
This compound 0 hr99.10.50.20.10.10.0
1 hr10.25.38.115.425.535.5
4 hr2.11.02.35.629.060.0
24 hr1.50.81.53.225.068.0
Succinate 0 hr95.83.70.40.10.0-
1 hr85.38.24.51.50.5-
4 hr60.115.412.38.24.0-
24 hr35.720.118.915.310.0-

Table 2: Metabolic Flux Analysis

This table shows hypothetical relative flux rates through pathways involving this compound, calculated from the isotopic labeling data. The values are normalized to a specific uptake rate.

Metabolic PathwayCondition A (Control)Condition B (Treated)Fold Changep-value
This compound uptake 100 ± 8.5150 ± 12.11.5<0.01
Conversion to Metabolite X 45 ± 5.195 ± 9.82.1<0.001
Entry into TCA Cycle 20 ± 3.255 ± 6.42.75<0.001

References

Applications of 2-Methyl-4-oxobutanoic Acid Derivatives in Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-oxobutanoic acid and its derivatives are emerging as molecules of interest in disease research, with potential applications in inflammatory diseases, metabolic disorders, and oncology. This document provides detailed application notes and experimental protocols for select derivatives, summarizing key findings and methodologies to facilitate further investigation into their therapeutic potential. The primary focus is on the well-characterized anti-rheumatic agent, 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298), with additional insights into the roles of 2-Oxo-4-methylthiobutanoic acid and 3-Methyl-2-oxobutanoic acid in other disease contexts.

Application Note 1: Anti-inflammatory and Pro-apoptotic Effects of KE-298 in Rheumatoid Arthritis

Background: 2-Acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) is a disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in preclinical models of rheumatoid arthritis. Its mechanism of action is multifaceted, involving the induction of apoptosis in activated T cells and the suppression of inflammatory mediators.

Key Findings: KE-298 and its active metabolite, KE-758, exhibit significant anti-inflammatory and immunomodulatory properties. These effects are primarily attributed to two distinct mechanisms:

  • Induction of Activation-Induced T-Cell Death: KE-298 selectively promotes apoptosis in activated T lymphocytes, a key cell type in the pathogenesis of rheumatoid arthritis. This effect is mediated by modulating the expression of key apoptosis-regulating proteins.

  • Inhibition of Nitric Oxide Production: KE-298 and KE-758 suppress the production of nitric oxide (NO), a pro-inflammatory mediator, by inhibiting the expression of inducible nitric oxide synthase (iNOS).

Data Summary:

CompoundBiological EffectMechanismModel System
KE-298 Augmentation of activation-induced T-cell apoptosis↑ Bax expression, ↓ XIAP expression, ↑ Caspase-3 activityActivated Human Peripheral Blood T Cells
KE-298 & KE-758 Suppression of Nitric Oxide (NO) productionInhibition of iNOS gene expression via IFN-β/IRF-1 pathwayLPS-activated RAW264.7 murine macrophages

Signaling Pathways:

KE298_Apoptosis_Pathway KE298 KE-298 Activated_T_Cell Activated T Cell KE298->Activated_T_Cell Bax Bax Activated_T_Cell->Bax Upregulates XIAP XIAP Activated_T_Cell->XIAP Downregulates Caspase3 Caspase-3 Bax->Caspase3 Activates XIAP->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: KE-298 induced T-cell apoptosis pathway.

KE758_iNOS_Inhibition_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage IFN_beta IFN-β Macrophage->IFN_beta Induces KE758 KE-758 KE758->IFN_beta Inhibits IRF1 IRF-1 KE758->IRF1 Inhibits IFN_beta->IRF1 Induces iNOS_gene iNOS Gene IRF1->iNOS_gene Activates Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: KE-758 mediated inhibition of iNOS expression.

Experimental Protocols

Protocol 1: Assessment of T-Cell Apoptosis

Objective: To determine the effect of KE-298 on the induction of apoptosis in activated human peripheral blood T cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • KE-298 (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture PBMCs in RPMI-1640 medium and stimulate with PHA (5 µg/mL) for 3 days to activate T cells.

  • Wash the cells and culture in fresh medium containing IL-2 (20 U/mL) for an additional 2 days.

  • Plate the activated T cells at a density of 1 x 10^6 cells/mL.

  • Treat the cells with varying concentrations of KE-298 (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.

Protocol 2: Western Blot for Apoptosis-Related Proteins

Objective: To quantify the expression of Bax and XIAP in activated T cells following treatment with KE-298.

Materials:

  • Activated T cells (prepared as in Protocol 1)

  • KE-298

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-Bax, anti-XIAP, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat activated T cells with KE-298 as described in Protocol 1.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, XIAP, and β-actin (loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the β-actin control.

Protocol 3: Measurement of Nitric Oxide Production

Objective: To measure the inhibitory effect of KE-298 and KE-758 on NO production in LPS-stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS)

  • KE-298 and KE-758

  • Griess Reagent System

Procedure:

  • Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of KE-298 or KE-758 for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Read the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

Application Note 2: Role of 2-Oxo-4-methylthiobutanoic Acid in Metabolic Disorders and Apoptosis

Background: 2-Oxo-4-methylthiobutanoic acid is a metabolite involved in methionine metabolism. Aberrant levels of this compound have been associated with several inherited metabolic disorders. Furthermore, its downstream metabolite, methional, has been identified as a potent inducer of apoptosis.

Key Findings:

  • Metabolic Disorders: Elevated levels of 2-Oxo-4-methylthiobutanoic acid are observed in conditions such as S-adenosylhomocysteine (SAH) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), and methionine adenosyltransferase deficiency.

  • Apoptosis Induction: 2-Oxo-4-methylthiobutanoic acid is a direct precursor of methional. Methional has been shown to induce apoptosis in murine lymphoid cell lines.

Data Summary:

CompoundBiological RoleDisease Relevance
2-Oxo-4-methylthiobutanoic acid Intermediate in methionine metabolismBiomarker for various metabolic disorders
Methional Apoptosis inducerPotential anti-cancer applications

Application Note 3: 3-Methyl-2-oxobutanoic Acid in Post-Hepatectomy Liver Failure

Background: 3-Methyl-2-oxobutanoic acid is a branched-chain keto acid. Recent "omics" studies have implicated this metabolite in the pathophysiology of post-hepatectomy liver failure (PHLF), a severe complication following major liver resection.

Key Findings:

  • Association with Gut Microbiota: In patients with PHLF, an increased abundance of the gut bacterium Klebsiella is correlated with decreased levels of 3-methyl-2-oxobutanoic acid in both feces and serum.

  • Branched-Chain Amino Acid (BCAA) Metabolism: This finding suggests a link between gut dysbiosis, altered BCAA metabolism, and the development of PHLF. The decreased levels of 3-methyl-2-oxobutanoic acid may reflect impaired BCAA catabolism, which is crucial for liver regeneration and function.

Logical Relationship Diagram:

Liver_Failure_Pathway Hepatectomy Hepatectomy Gut_Dysbiosis Gut Dysbiosis Hepatectomy->Gut_Dysbiosis Klebsiella ↑ Klebsiella Gut_Dysbiosis->Klebsiella BCAA_Metabolism Altered BCAA Metabolism Klebsiella->BCAA_Metabolism Metabolite ↓ 3-Methyl-2-oxobutanoic acid BCAA_Metabolism->Metabolite PHLF Post-Hepatectomy Liver Failure Metabolite->PHLF Contributes to

Caption: Proposed role of 3-Methyl-2-oxobutanoic acid in liver failure.

Conclusion

The derivatives of this compound represent a promising area for therapeutic development. KE-298, in particular, has well-defined mechanisms of action in the context of rheumatoid arthritis, offering clear targets for further investigation and drug design. The roles of 2-Oxo-4-methylthiobutanoic acid and 3-Methyl-2-oxobutanoic acid in metabolic disorders and liver failure, respectively, are less defined but highlight the diverse biological activities of this chemical scaffold. The provided protocols and data summaries serve as a foundation for researchers to explore these compounds further and unlock their full therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-4-oxobutanoic Acid Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-Methyl-4-oxobutanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, an α-keto acid, is primarily influenced by several factors:

  • pH: The compound is generally more stable in neutral to slightly acidic conditions. Extreme pH (highly acidic or alkaline) can catalyze degradation.

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, refrigeration or freezing is recommended.

  • Solvent: Polar aprotic solvents are generally preferred for dissolving the compound. Protic solvents may participate in degradation reactions.

  • Light: Exposure to UV light can induce photodegradation. Solutions should be protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. It is advisable to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the common degradation pathways for this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of α-keto acids, the following degradation pathways are likely:

  • Decarboxylation: A common reaction for α-keto acids, especially when heated, leading to the loss of carbon dioxide and the formation of an aldehyde.

  • Oxidation: The keto and aldehyde functionalities are susceptible to oxidation, which can lead to the formation of smaller carboxylic acids.

  • Keto-Enol Tautomerism: The interconversion between the keto and enol forms can be influenced by the solvent and pH, potentially leading to different reactivity and degradation profiles. The enol form can be more susceptible to oxidation.

Q3: How can I minimize the degradation of this compound in my experimental solutions?

A3: To enhance the stability of your solutions, consider the following:

  • Buffer Selection: Use a buffer system to maintain a pH in the neutral to slightly acidic range (pH 4-7).

  • Temperature Control: Prepare solutions at low temperatures (e.g., on ice) and store them at 2-8°C for short-term use or at -20°C or below for long-term storage.

  • Solvent Choice: Use high-purity, degassed solvents. Anhydrous aprotic solvents are preferable if the experimental conditions allow.

  • Inert Atmosphere: For sensitive experiments, prepare and handle solutions under an inert gas.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.

  • Fresh Preparation: Prepare solutions fresh before use whenever possible.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause(s) Recommended Action(s)
Loss of compound potency or concentration over a short period. Degradation due to improper storage conditions.1. Verify the pH of the solution. Adjust to a neutral or slightly acidic range if necessary.2. Ensure solutions are stored at the recommended low temperature and protected from light.3. Prepare fresh solutions and re-assay.
Appearance of unexpected peaks in chromatograms (HPLC/GC). Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Adjust chromatographic conditions to achieve better separation of the main peak from impurities.3. Review solution preparation and storage procedures to minimize degradation.
Inconsistent results between experimental replicates. Variable degradation rates between samples.1. Standardize the entire experimental workflow, from solution preparation to analysis, ensuring consistent timing, temperature, and light exposure for all samples.2. Use an internal standard in your analytical method to correct for variations.
Precipitation or cloudiness in the solution upon storage. Formation of insoluble degradation products or polymerization.1. Filter the solution through a 0.22 µm filter before use.2. Consider using a different solvent or adjusting the pH to improve the solubility of the compound and its potential degradation products.

Data Presentation

The following table summarizes the expected stability of this compound under various stress conditions based on the general behavior of α-keto acids. This data is intended to be illustrative.

Condition Stress Level Expected Degradation Potential Degradation Products
Acidic 0.1 M HCl at 60°C for 24hSignificantDecarboxylation products, hydrolysis products
Basic 0.1 M NaOH at 60°C for 24hVery SignificantProducts of base-catalyzed reactions
Oxidative 3% H₂O₂ at RT for 24hModerateOxidized derivatives, smaller carboxylic acids
Thermal 80°C for 48h (in solid state)ModerateDecarboxylation products
Photolytic UV light (254 nm) for 24hModeratePhotodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a buffer at neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Transfer a portion of the stock solution to a vial and heat at 80°C. For solid-state thermal stress, place the powdered compound in an oven at 80°C.

    • Photodegradation: Expose a portion of the stock solution in a quartz cuvette to UV light (254 nm).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.

  • Analysis: Analyze the samples using a suitable stability-indicating method (e.g., HPLC-UV or LC-MS).

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Note: This is a starting point, and the method may require optimization for your specific application and instrumentation.

Visualizations

degradation_pathway 2-Methyl-4-oxobutanoic_acid 2-Methyl-4-oxobutanoic_acid Decarboxylation_Product Decarboxylation_Product 2-Methyl-4-oxobutanoic_acid->Decarboxylation_Product Heat, Acid Oxidation_Products Oxidation_Products 2-Methyl-4-oxobutanoic_acid->Oxidation_Products Oxidizing agents Enol_Tautomer Enol_Tautomer 2-Methyl-4-oxobutanoic_acid->Enol_Tautomer Solvent/pH dependent Enol_Tautomer->Oxidation_Products Oxidizing agents

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Stock_Solution Stressed_Samples Stressed_Samples Stock_Solution->Stressed_Samples Apply Stress (Heat, pH, Light, Oxidant) Analytical_Method Analytical_Method Stressed_Samples->Analytical_Method Inject Data_Analysis Data_Analysis Analytical_Method->Data_Analysis Chromatograms Stability_Assessment Stability_Assessment Data_Analysis->Stability_Assessment Interpret Results troubleshooting_logic Inconsistent_Results Inconsistent_Results Check_Storage Check Storage Conditions? Inconsistent_Results->Check_Storage Check_pH Check Solution pH? Check_Storage->Check_pH OK Resolved Resolved Check_Storage->Resolved Not OK, Corrected Prepare_Fresh Prepare Fresh Solution? Check_pH->Prepare_Fresh OK Check_pH->Resolved Not OK, Corrected Standardize_Workflow Standardize Workflow? Prepare_Fresh->Standardize_Workflow Issue Persists Prepare_Fresh->Resolved Issue Resolved Standardize_Workflow->Resolved

Technical Support Center: 2-Methyl-4-oxobutanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 2-Methyl-4-oxobutanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also used for higher sensitivity and selectivity, particularly in complex biological matrices.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound. Derivatization is a chemical modification process that converts it into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[1] Common derivatization techniques include silylation and alkylation.

Q3: What is a "matrix effect" and how can it affect my results?

A3: A matrix effect is the alteration of the ionization of an analyte by the presence of co-eluting substances in the sample matrix.[2] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1][2][3][4] Matrix effects are a significant concern in LC-MS/MS analysis of biological samples.[2]

Q4: How should I store my samples containing this compound to ensure its stability?

A4: Keto acids can be unstable. For short-term storage, samples should be kept at 4°C. For long-term storage, it is recommended to store samples at -20°C or ideally at -70°C to minimize degradation.[5] Immediate precipitation with an acid, such as perchloric acid, can also help to stabilize the analyte in biological samples.[6]

Troubleshooting Guides

HPLC-UV Analysis

Issue 1: Peak Tailing

  • Symptom: The peak for this compound is asymmetrical with a drawn-out tail.

  • Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silica Support Use a column with high-purity silica. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state.[3]
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Use shorter, narrower tubing between the injector, column, and detector.
Contaminated Guard or Analytical Column Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.

Issue 2: Poor Resolution

  • Symptom: The peak for this compound is not well separated from other peaks in the chromatogram.

  • Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Optimize the mobile phase composition. For reversed-phase chromatography, adjust the organic solvent concentration. For ion-exchange chromatography, adjust the buffer concentration or pH.
Suboptimal Column Consider a column with a different stationary phase or a longer column for better separation.
Flow Rate Too High Decrease the flow rate to allow for better separation.
GC-MS Analysis

Issue 3: No or Low Peak Response

  • Symptom: The peak for the derivatized this compound is very small or absent.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure the sample is dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Analyte Degradation Ensure the injector temperature is not too high, which could cause thermal degradation of the derivative.
Adsorption in the GC System Use a deactivated liner and column to minimize active sites where the analyte can adsorb.

Issue 4: Irreproducible Results

  • Symptom: The peak area or height for this compound varies significantly between injections of the same sample.

  • Possible Causes & Solutions:

CauseSolution
Inconsistent Derivatization Ensure precise and consistent addition of the derivatization reagent and internal standard to all samples and standards.
Injector Discrimination Optimize the injection speed and temperature. Use a pulsed splitless injection if available.
Sample Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is adapted from a validated method for the analysis of keto acids in biological samples.[7]

1. Sample Preparation (Protein Precipitation and Derivatization)

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of derivatization solution (e.g., O-(2,3,4,5,6-pentafluorobenzyl)oxime in a suitable buffer).

  • Incubate at the optimized temperature and time for the derivatization reaction to complete.

  • Add 50 µL of the mobile phase to the reaction mixture and inject it into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and the internal standard should be optimized.

3. Quantitative Data Summary

The following table presents typical validation parameters for a similar keto acid quantification method.[7]

ParameterTypical Value
Linearity (r²)> 0.997
Limit of Detection (LOD)0.01 - 0.25 µM
Limit of Quantification (LOQ)0.03 - 0.75 µM
Recovery96 - 109%
Reproducibility (CV%)1.1 - 4.7%
Protocol 2: General Workflow for GC-MS Analysis of Organic Acids in Urine

This protocol outlines a general procedure for the analysis of organic acids, including this compound, in urine samples.[5][8]

1. Sample Preparation (Extraction and Derivatization)

  • Thaw frozen urine samples and centrifuge to remove any precipitate.

  • To a specific volume of urine (normalized to creatinine concentration), add an internal standard.[5]

  • Acidify the sample to a pH below 2 with HCl.[9]

  • Extract the organic acids with an organic solvent (e.g., ethyl acetate) twice.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and incubate at a suitable temperature (e.g., 70°C) for a specified time (e.g., 60 minutes) to form the trimethylsilyl (TMS) derivatives.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

Visualizations

experimental_workflow General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing sample Biological Sample (Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation / LLE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (if GC-MS) evaporation->derivatization For GC-MS reconstitution Reconstitution evaporation->reconstitution For HPLC gc_ms GC-MS Analysis derivatization->gc_ms hplc_ms HPLC-MS/MS or HPLC-UV Analysis reconstitution->hplc_ms peak_integration Peak Integration hplc_ms->peak_integration gc_ms->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: General workflow for quantification.

signaling_pathway Methionine Metabolism and the Role of this compound methionine L-Methionine sam S-Adenosylmethionine (SAM) methionine->sam Methionine Adenosyltransferase target_molecule This compound (4-Methylthio-2-oxobutanoic acid) methionine->target_molecule Transamination sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases polyamine_synthesis Polyamine Synthesis sam->polyamine_synthesis homocysteine L-Homocysteine sah->homocysteine SAH Hydrolase cystathionine L-Cystathionine homocysteine->cystathionine Cystathionine β-synthase transsulfuration Transsulfuration Pathway homocysteine->transsulfuration cysteine L-Cysteine cystathionine->cysteine Cystathionine γ-lyase methional Methional target_molecule->methional Decarboxylation

Caption: Methionine metabolism pathway.

References

Technical Support Center: Optimizing Chromatographic Separation of 2-Methyl-4-oxobutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-Methyl-4-oxobutanoic acid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.

Issue 1: Poor Resolution or No Separation of Enantiomers

Question: I am not seeing any separation between the enantiomers of this compound. What are the potential causes and solutions?

Answer:

Poor or no enantiomeric resolution is a common challenge in chiral chromatography. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. For acidic compounds like this compound, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are often effective.[1] If you are using a different type of CSP, consider switching to one of these.
Incorrect Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, significantly impacts selectivity. For normal-phase chromatography, a common mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid is often necessary to improve peak shape and resolution.[2] For reversed-phase chromatography, a buffered aqueous solution with an organic modifier like acetonitrile or methanol is typically used.
Mobile Phase pH is Not Optimized For ionizable compounds, the pH of the mobile phase is a critical parameter. The pH should be controlled to ensure the analyte is in a single ionic state (either fully protonated or deprotonated) to achieve sharp, symmetrical peaks. For a carboxylic acid, a mobile phase pH well below the pKa (typically around 2-3) is recommended to suppress ionization.
Low Column Efficiency A decrease in column efficiency can lead to broader peaks and loss of resolution. This can be caused by a void at the column inlet, a blocked frit, or degradation of the stationary phase.[3][4] Consider flushing the column or replacing it if it is old or has been used extensively.

Logical Workflow for Troubleshooting Poor Resolution:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing

Question: My peaks for this compound are showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing is a common issue when analyzing acidic compounds and can affect resolution and integration accuracy.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Silanols Residual silanol groups on the silica support of the stationary phase can interact with the carboxylic acid group of the analyte, causing tailing.[3] Using a highly deactivated (end-capped) column can minimize these interactions. Adding a small amount of a competitive acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase can also help by protonating the silanol groups.
Column Overload Injecting too much sample can lead to peak distortion, including tailing.[3] Try diluting your sample and injecting a smaller amount to see if the peak shape improves.
Mismatched Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[4] A void in the packing material can also be a cause. Flushing the column, using a guard column, or ultimately replacing the analytical column may be necessary.

Issue 3: Fluctuating Retention Times

Question: The retention times for my isomers are not consistent between runs. What could be causing this variability?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable.

Possible Causes & Solutions:

CauseRecommended Action
Mobile Phase Composition Changes Even small variations in the mobile phase composition can lead to significant shifts in retention time, especially in normal-phase chromatography.[1] Ensure accurate and consistent preparation of the mobile phase. Using a premixed mobile phase or a high-quality gradient proportioning valve can help.
Temperature Fluctuations Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
Pump Issues Leaks in the pump, worn pump seals, or air bubbles in the system can lead to inconsistent flow rates and, consequently, fluctuating retention times.[5] Regularly inspect the pump for leaks and degas the mobile phase properly.
Column Equilibration Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can cause retention time drift. Ensure the column is fully equilibrated, which may take longer for some chiral stationary phases.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for separating this compound isomers?

A1: For chiral carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point.[1] Macrocyclic glycopeptide phases, like those based on teicoplanin or vancomycin, can also show good selectivity for polar and ionizable compounds.[6] It is often necessary to screen a few different CSPs to find the optimal one for a specific separation.

Q2: What are typical starting conditions for method development?

A2: A good starting point for normal-phase separation of an acidic compound would be a mobile phase of hexane and a polar modifier like isopropanol or ethanol in a ratio of 90:10 (v/v), with the addition of 0.1% trifluoroacetic acid (TFA). For reversed-phase, you could start with a mobile phase of 70:30 (v/v) water:acetonitrile with 0.1% formic acid. The flow rate is typically set to 1 mL/min for a standard 4.6 mm ID column.

Q3: Is derivatization necessary for the chiral separation of this compound?

A3: While direct separation of the enantiomers is often possible and preferred to avoid extra sample preparation steps, derivatization can be a useful strategy if direct methods fail.[6] Derivatizing the carboxylic acid group to form an amide or ester with a chiral reagent can create diastereomers that may be easier to separate on a standard achiral column. However, this adds complexity to the workflow.

Q4: How can I improve the sensitivity of my analysis?

A4: To improve sensitivity, ensure your detector is appropriate for your analyte. A UV detector may have limited sensitivity if the analyte has a weak chromophore. In such cases, derivatization with a UV-active or fluorescent tag can significantly enhance the signal.[2][7] Alternatively, using a mass spectrometer (LC-MS) as a detector will provide high sensitivity and selectivity. Optimizing the mobile phase to be compatible with the detector (e.g., using volatile buffers for MS) is also crucial.

Experimental Protocols

Protocol 1: Normal-Phase HPLC

  • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Reversed-Phase HPLC

  • Column: Astec CHIROBIOTIC T (teicoplanin macrocyclic glycopeptide), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Water / Acetonitrile / Formic Acid (70:30:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS) with Electrospray Ionization (ESI) in negative mode.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and a small amount of organic solvent.

General Experimental Workflow:

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in initial mobile phase Injection Inject sample Sample_Prep->Injection Separation Chromatographic Separation on Chiral Column Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Report Results Integration->Reporting

Caption: A general workflow for the HPLC analysis of chiral compounds.

References

Reducing degradation of 2-Methyl-4-oxobutanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Methyl-4-oxobutanoic Acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation during sample storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound during storage?

Several factors can influence the stability of this compound, which is a keto acid. The primary factors include:

  • Temperature: Higher temperatures can increase the rate of chemical reactions, potentially leading to degradation. Storing samples at lower temperatures is generally recommended.

  • pH: The acidity or basicity of the sample matrix can catalyze degradation reactions.

  • Presence of Water and Other Solvents: The type of solvent can affect the stability of the compound. For instance, polar solvents may stabilize the keto form, which is typically more stable than the enol form.

  • Light Exposure: Some organic molecules are sensitive to light and can undergo photochemical degradation.

  • Presence of Contaminants: Reactive impurities in the sample or storage container can interact with and degrade the analyte.

Q2: I am observing a loss of my compound in solution over time. What could be the cause?

A gradual loss of this compound in solution could be due to chemical instability. One common transformation for keto acids is keto-enol tautomerism, an equilibrium between the keto form and the enol form.[1] While the keto form is generally more stable, the equilibrium can be influenced by solvent, temperature, and pH. Degradation can also occur through other pathways, such as oxidation or reaction with other components in the sample matrix.

To troubleshoot this, consider the following:

  • Analyze a fresh sample immediately after preparation: This will provide a baseline concentration.

  • Evaluate your storage conditions: Ensure samples are stored at a consistently low temperature and protected from light.

  • Check the pH of your sample matrix: If possible, adjust the pH to a neutral range if it is suspected to be contributing to instability.

  • Use high-purity solvents and reagents: This will minimize the presence of reactive contaminants.

Q3: What are the recommended storage conditions for this compound and its solutions?

While specific stability data for this compound is not extensively documented in the provided search results, general best practices for storing keto acids and similar organic compounds should be followed.[2][3][4]

Storage ConditionRecommendationRationale
Temperature Store at or below +4°C for short-term storage. For long-term storage, freezing at -20°C or -80°C is advisable.[2][5]Lower temperatures slow down chemical reactions and microbial growth.
Container Use tightly sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).[2][3]Prevents contamination, solvent evaporation, and exposure to air and light.
Atmosphere For highly sensitive samples, consider storing under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidation.
Light Exposure Protect from light by using amber vials or storing in the dark.Prevents photochemical degradation.

Troubleshooting Guides

Issue: Inconsistent results between sample replicates.

Inconsistent results can often be traced back to sample handling and storage.

Possible Causes and Solutions:

  • Non-homogenous Sample:

    • Solution: Ensure thorough mixing of the sample before aliquoting. For solid samples, ensure they are finely ground and mixed before weighing.

  • Inconsistent Storage Conditions:

    • Solution: Store all replicates in the same location under identical conditions. Avoid repeated freeze-thaw cycles for frozen samples by preparing single-use aliquots.

  • Contamination:

    • Solution: Use clean, dedicated labware for handling this compound samples. Ensure solvents and other reagents are of high purity.

Experimental Protocols

Protocol: General Sample Preparation and Storage Workflow

This protocol outlines a general workflow to minimize the degradation of this compound during sample preparation and storage.

  • Sample Collection: Collect the sample in a clean, appropriate container.

  • Homogenization (if applicable): For solid or heterogeneous samples, homogenize thoroughly to ensure uniformity.

  • Aliquoting: Immediately after preparation, divide the sample into smaller, single-use aliquots in amber glass vials with PTFE-lined caps.

  • Inert Atmosphere (optional): For maximum stability, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing.

  • Storage:

    • Short-term (≤ 1 week): Store at 4°C.

    • Long-term (> 1 week): Store at -20°C or -80°C.

  • Analysis: When ready for analysis, thaw one aliquot completely at room temperature or on ice. Mix thoroughly before taking a subsample for analysis. Discard any unused portion of the thawed aliquot to avoid freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Aliquoting Aliquoting into Amber Vials Homogenization->Aliquoting Inert_Gas Flush with Inert Gas Aliquoting->Inert_Gas Short_Term Short-Term (4°C) Inert_Gas->Short_Term < 1 week Long_Term Long-Term (-20°C / -80°C) Inert_Gas->Long_Term > 1 week Thaw Thaw Single Aliquot Short_Term->Thaw Long_Term->Thaw Analyze Analysis Thaw->Analyze

Caption: Recommended workflow for sample handling and storage.

Caption: Keto-enol tautomerism of this compound.

References

Troubleshooting low recovery of 2-Methyl-4-oxobutanoic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Methyl-4-oxobutanoic acid during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction of this compound from aqueous solutions.

Q1: Why is my recovery of this compound consistently low?

Low recovery is often attributed to one or more of the following factors: improper pH of the aqueous phase, use of an inappropriate extraction solvent, incomplete phase separation, or degradation of the target molecule. Each of these points is addressed in the questions below.

Q2: What is the optimal pH for extracting this compound?

Q3: Which organic solvent should I use for the extraction?

The choice of solvent is critical for achieving high recovery. Key properties to consider are the solvent's polarity, immiscibility with water, and boiling point for ease of removal.

  • Recommended Solvents: Ethyl acetate is a commonly used and effective solvent for extracting small to medium polarity organic acids. Dichloromethane can also be used, but it is denser than water, which will result in the organic layer being the bottom phase.

  • Solvents to Avoid: Highly polar solvents like methanol or ethanol are miscible with water and therefore unsuitable for liquid-liquid extraction. Non-polar solvents such as hexane may result in poor recovery due to the polarity of the ketone and carboxylic acid functional groups.

Q4: I'm observing a persistent emulsion at the interface of the two layers. How can I break it?

Emulsion formation is a common issue, especially when dealing with complex biological matrices.[1] An emulsion is a suspension of one liquid in another, which can trap your target molecule and lead to low recovery.

Here are several techniques to break an emulsion:

  • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to a centrifuge tube and spinning at a moderate speed can force the layers to separate.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.[1]

  • Filtration: Passing the emulsified layer through a bed of glass wool or a phase separator paper can sometimes break the emulsion.

Q5: Could my compound be degrading during the extraction process?

While this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to degradation. It is advisable to perform the extraction at room temperature and to proceed to the next steps of your workflow promptly after extraction.

Quantitative Data Summary

The following table summarizes the known and estimated physicochemical properties of this compound relevant to its extraction.

PropertyValueSource
Molecular Formula C₅H₈O₃[2][3]
Molecular Weight 116.12 g/mol [2][3]
pKa (estimated) 3.3 - 4.6Based on structurally similar compounds
LogP -0.3[2][3]
Solubility in Water Expected to be solubleDue to the presence of a carboxylic acid and ketone group
Solubility in Organic Solvents Soluble in polar organic solvents like ethyl acetate and dichloromethane.Inferred from chemical structure

Recommended Extraction Protocol

This protocol provides a general framework for the extraction of this compound from an aqueous solution.

Materials:

  • Aqueous sample containing this compound

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • pH paper or pH meter

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • pH Adjustment:

    • Transfer the aqueous sample to a separatory funnel.

    • Slowly add 1M HCl while monitoring the pH.

    • Continue adding acid until the pH of the aqueous solution is between 1.0 and 1.5.

  • First Extraction:

    • Add a volume of ethyl acetate equal to the volume of the aqueous sample to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate completely. The top layer will be the organic phase (ethyl acetate).

    • Drain the lower aqueous layer into a clean beaker.

    • Drain the upper organic layer into a clean flask.

  • Second and Third Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction process (step 2) two more times with fresh portions of ethyl acetate.

    • Combine all the organic extracts in the same flask.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a small volume of brine solution (approximately 1/4 of the organic phase volume) and gently invert the funnel a few times. This step helps to remove any residual water from the organic phase.

    • Allow the layers to separate and discard the lower aqueous layer.

  • Drying the Organic Phase:

    • Drain the washed organic phase into a clean, dry flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

  • Solvent Removal:

    • Decant or filter the dried organic solution to remove the drying agent.

    • Remove the ethyl acetate using a rotary evaporator to obtain the crude this compound.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during extraction.

TroubleshootingWorkflow Start Start: Low Recovery of this compound Check_pH Is the pH of the aqueous phase 1.0-1.5? Start->Check_pH Adjust_pH Action: Adjust pH to 1.0-1.5 with 1M HCl Check_pH->Adjust_pH No Check_Solvent Are you using an appropriate solvent (e.g., ethyl acetate)? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Change_Solvent Action: Switch to a more appropriate solvent Check_Solvent->Change_Solvent No Check_Emulsion Is there a persistent emulsion? Check_Solvent->Check_Emulsion Yes Change_Solvent->Check_Emulsion Break_Emulsion Action: Add brine, centrifuge, or use gentle inversions Check_Emulsion->Break_Emulsion Yes Check_Phase_Separation Are the phases separating completely? Check_Emulsion->Check_Phase_Separation No Break_Emulsion->Check_Phase_Separation Allow_More_Time Action: Allow more time for separation Check_Phase_Separation->Allow_More_Time No Check_Degradation Could the compound be degrading? Check_Phase_Separation->Check_Degradation Yes Allow_More_Time->Check_Degradation Minimize_Degradation Action: Work at room temperature and avoid delays Check_Degradation->Minimize_Degradation Yes Success Recovery Improved Check_Degradation->Success No Minimize_Degradation->Success

Caption: Troubleshooting workflow for low recovery during extraction.

References

Technical Support Center: Derivatization of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Methyl-4-oxobutanoic acid for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What are the common derivatization strategies for this compound?

A1: this compound possesses two reactive functional groups: a ketone and a carboxylic acid. Derivatization can target one or both groups to improve chromatographic separation and detection. Common strategies include:

  • Targeting the ketone group: Oximation with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or reaction with hydrazines such as 2,4-dinitrophenylhydrazine (DNPH).[1][2][3][4][5]

  • Targeting the carboxylic acid group: Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters, or alkylation to form other esters.[6][7][8][9]

  • Targeting both functional groups: A tandem approach of oximation followed by silylation is frequently used for compounds containing both ketone and carboxylic acid moieties.[10] Alternatively, reagents like 2-hydrazinoquinoline (HQ) can derivatize both carbonyls and carboxylic acids.[10][11][12]

Q2: Which analytical technique is most suitable for analyzing derivatized this compound?

A2: The choice of analytical technique depends on the derivatization method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for volatile and thermally stable derivatives. Silylated and oximated-silylated derivatives are well-suited for GC-MS analysis.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: This is preferred for less volatile derivatives or when thermal degradation is a concern. Derivatives formed with DNPH or o-phenylenediamine, which introduce a chromophore, are readily detected by UV.[13][14] LC-MS is a versatile technique for a wide range of derivatives.[10][11]

Q3: How should I store this compound and its derivatives?

A3: this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container.[15] The stability of its derivatives varies. Silyl derivatives can be sensitive to moisture and may require analysis soon after preparation.[6] Other derivatives, like quinoxalines formed with o-phenylenediamine, are generally more stable.[13] It is always recommended to analyze derivatized samples as soon as possible or store them at low temperatures in an inert atmosphere if immediate analysis is not feasible.

Troubleshooting Guides

Problem 1: Low or No Derivatization Yield
Possible Cause Suggested Solution
Inactive Reagent Use a fresh vial of the derivatization reagent. Some reagents, particularly silylating agents, are moisture-sensitive.[6] Ensure proper storage conditions are maintained.
Presence of Water Ensure all glassware is thoroughly dried. Use anhydrous solvents. For silylation reactions, it is critical to evaporate the sample to complete dryness before adding the reagent.[6]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating.[10][12][16] Consult the literature for the specific reagent you are using. For example, some silylations may require heating up to 75°C.[9]
Inappropriate Reaction Time The reaction may not have gone to completion. Increase the reaction time and monitor the progress by analyzing aliquots at different time points.[9][17] Derivatization times can range from minutes to several hours.[10][12][18]
Incorrect pH For some derivatization reactions, pH is a critical factor. For instance, the condensation of o-phenylenediamine with α-oxo acids is optimal in acidic conditions (e.g., 2M HCl).[13] For AccQ•Tag derivatization of amino acids, a pH range of 8.2 to 10.1 is required.
Insufficient Reagent Concentration The derivatization reagent should be in molar excess. A general guideline for silylation is a 2:1 molar ratio of reagent to active hydrogens.[9] For other reagents, a significant molar excess may be needed to drive the reaction to completion.[19]
Problem 2: Presence of Multiple or Unexpected Peaks in the Chromatogram
Possible Cause Suggested Solution
Incomplete Derivatization This can lead to a peak for the underivatized analyte and/or partially derivatized products. Optimize the reaction conditions as described in "Low or No Derivatization Yield."
Side Reactions The derivatization reagent may react with other components in the sample matrix or with itself. Clean up the sample prior to derivatization if possible. Consider using a more specific derivatization reagent.
Formation of Isomers Aldehydes and ketones can form syn- and anti-isomers of their oxime derivatives, which may be separated chromatographically. This is a known phenomenon and may be unavoidable.
Degradation of the Analyte or Derivative This compound or its derivative may be unstable under the reaction or analytical conditions. For GC analysis, ensure the injector temperature is not too high. For derivatization, avoid harsh conditions (e.g., excessively high temperatures or extreme pH) if the analyte is known to be labile.
Reagent Artifacts Excess derivatization reagent or byproducts of the reaction can appear as peaks in the chromatogram. If possible, remove excess reagent after the reaction is complete (e.g., by evaporation under a stream of nitrogen).

Experimental Protocols

Protocol 1: Oximation of the Ketone Group with PFBHA for GC-MS Analysis
  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., ethyl acetate).

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in the same solvent.

  • Derivatization: Add a molar excess of the PFBHA solution to the sample.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 1-2 hours.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Silylation of the Carboxylic Acid Group with BSTFA for GC-MS Analysis
  • Sample Preparation: Place a known amount of this compound in a reaction vial. If in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization: Add a suitable solvent (e.g., pyridine or acetonitrile) followed by N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst such as trimethylchlorosilane (TMCS) can be included (e.g., BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-75°C for 30-60 minutes.[9]

  • Analysis: After cooling to room temperature, the sample can be injected into the GC-MS.

Protocol 3: Derivatization with o-Phenylenediamine for HPLC-UV/Fluorescence Analysis
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.

  • Reagent Preparation: Prepare a solution of o-phenylenediamine (OPDA) in 2M hydrochloric acid.[13]

  • Derivatization: Mix the sample solution with the OPDA solution.

  • Reaction: Incubate the mixture. The reaction is often rapid, but optimal conditions may require heating.

  • Extraction: The resulting quinoxaline derivative is insoluble in water and can be extracted with an organic solvent (e.g., ethyl acetate).[13]

  • Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Visualizations

experimental_workflow General Derivatization Workflow sample_prep Sample Preparation (Dissolve/Dry Sample) add_reagent Add Derivatization Reagent and Solvent sample_prep->add_reagent reaction Reaction (Heating/Incubation) add_reagent->reaction cleanup Optional: Cleanup/ Extraction reaction->cleanup analysis Chromatographic Analysis (GC-MS or HPLC) reaction->analysis Direct Injection cleanup->analysis

Caption: A generalized workflow for the derivatization of this compound.

troubleshooting_low_yield Troubleshooting Low Derivatization Yield start Low or No Product Peak check_reagent Is the reagent fresh and stored correctly? start->check_reagent check_conditions Are reaction time and temperature optimized? check_reagent->check_conditions Yes replace_reagent Use fresh reagent. check_reagent->replace_reagent No check_water Is the system anhydrous (if required)? check_conditions->check_water Yes optimize_conditions Increase time/temperature. check_conditions->optimize_conditions No check_concentration Is reagent in sufficient molar excess? check_water->check_concentration Yes dry_system Dry glassware and solvents. check_water->dry_system No check_concentration->start Re-run and re-evaluate increase_concentration Increase reagent amount. check_concentration->increase_concentration No

Caption: A logical flowchart for troubleshooting low derivatization yield.

References

Technical Support Center: Chromatography of 2-Methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chromatographic analysis of 2-Methyl-4-oxobutanoic acid, with a specific focus on addressing peak tailing.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in chromatography that can significantly impact resolution, accuracy, and reproducibility.[1] This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.

Question: Why is my this compound peak tailing?

Answer: Peak tailing for an acidic compound like this compound in reversed-phase HPLC is often attributed to several factors. The primary causes include improper mobile phase pH, secondary interactions with the stationary phase, and issues with the column or sample. A systematic evaluation of these factors is crucial for resolving the problem.

Below is a troubleshooting workflow to help you identify and address the root cause of peak tailing.

G start Start: Peak Tailing Observed check_ph 1. Check Mobile Phase pH Is pH 2 units below pKa? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.0) check_ph->adjust_ph No check_buffer 2. Evaluate Buffer Strength Is it between 10-50 mM? check_ph->check_buffer Yes adjust_ph->check_ph increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column 3. Assess Column Condition & Type Is the column old, contaminated, or appropriate? check_buffer->check_column Yes increase_buffer->check_buffer column_maintenance Perform Column Maintenance (Flush/Regenerate) check_column->column_maintenance No check_sample 4. Examine Sample & Injection Is there overloading or solvent mismatch? check_column->check_sample Yes replace_column Consider a Different Column (e.g., End-capped, Polar-Embedded) column_maintenance->replace_column replace_column->check_sample dilute_sample Dilute Sample or Reduce Injection Volume check_sample->dilute_sample Overloading match_solvent Match Injection Solvent to Mobile Phase check_sample->match_solvent Mismatch end Peak Shape Improved check_sample->end OK dilute_sample->end match_solvent->end

Caption: Troubleshooting workflow for peak tailing.

Question: How does mobile phase pH affect the peak shape of this compound?

Answer: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[2][3]

  • Analyte Ionization: At a pH above its pKa, this compound will be ionized (deprotonated). In its ionized form, it is more polar and will have reduced retention on a nonpolar reversed-phase column, potentially leading to poor peak shape.[3]

  • Ideal pH Range: To ensure the analyte is in a single, un-ionized state, the mobile phase pH should be adjusted to at least 2 pH units below the analyte's pKa.[4][5] This suppresses ionization, making the compound more hydrophobic and better retained, resulting in a sharper, more symmetrical peak.[4]

  • Peak Distortion Near pKa: Operating at a pH close to the pKa of this compound can lead to the co-existence of both ionized and un-ionized forms, which can cause peak splitting or significant tailing.[2][6]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine pKa: The first step is to know the pKa of this compound.

  • Select Buffer: Choose a buffer system that is effective in the desired pH range (e.g., phosphate or formate buffer).

  • Prepare Aqueous Phase: Prepare the aqueous component of the mobile phase containing the chosen buffer.

  • Adjust pH: Carefully adjust the pH of the aqueous phase using an appropriate acid (e.g., phosphoric acid, formic acid) to a value at least 2 units below the pKa of the analyte.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol) at the desired ratio.

  • Equilibrate Column: Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting the sample.

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Outcome
Mobile Phase pH Close to analyte pKa>2 units below analyte pKaImproved peak symmetry
Analyte State Mixture of ionized & un-ionizedPredominantly un-ionizedSharper peak
USP Tailing Factor > 1.5< 1.2Acceptable peak shape

Question: Could secondary interactions with the column be causing the peak tailing?

Answer: Yes, secondary interactions, particularly with residual silanol groups on the surface of silica-based stationary phases, can cause peak tailing.[7][8][9]

  • Silanol Groups: These are Si-OH groups on the silica surface that can be acidic and may carry a negative charge, especially at higher pH values.[10]

  • Interaction Mechanism: Even for acidic analytes, polar interactions can occur between the analyte and these active silanol sites, leading to a secondary retention mechanism that can cause peak tailing.[8][9]

Solutions for Minimizing Secondary Interactions:

  • Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the analyte.[11][12]

  • Use of End-Capped Columns: Modern "Type B" silica columns are often "end-capped," where the residual silanol groups are chemically bonded with a small, less polar molecule to make them inert.[12][13] This minimizes the potential for secondary interactions.

  • Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as those with polar-embedded groups or polymer-based columns, which are designed to shield silanol activity.

G cluster_column Reversed-Phase Column stationary_phase C18 Stationary Phase silanol_group Residual Silanol Group (Si-OH) peak_tailing Peak Tailing silanol_group->peak_tailing analyte This compound analyte->stationary_phase Primary Interaction (Hydrophobic) analyte->silanol_group Secondary Interaction (Polar) mobile_phase Mobile Phase mobile_phase->analyte Elution

Caption: Secondary interactions causing peak tailing.

Question: Can the sample itself or the injection solvent cause peak tailing?

Answer: Yes, issues related to the sample concentration and the solvent used to dissolve the sample can lead to poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[11][13] This is especially true if secondary interaction sites are involved, as they can be easily overloaded.[8]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing or fronting.[11][14] The sample band does not properly focus on the head of the column.

Recommendations:

  • Reduce Sample Concentration: Try diluting the sample and injecting a smaller volume to see if the peak shape improves.[11]

  • Match Sample Solvent: Ideally, the sample should be dissolved in the mobile phase itself.[14] If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.

IssueRecommended ActionExperimental Check
Column Overload Reduce sample concentration or injection volume.Inject a 1:10 and 1:100 dilution of the sample and observe the peak shape.
Solvent Mismatch Dissolve the sample in the initial mobile phase.Prepare the sample in the mobile phase and in the current stronger solvent and compare the chromatograms.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for analyzing this compound?

For a polar acidic compound like this compound, a standard C18 column might provide limited retention.[15] Consider using a C18 column designed for polar compounds (e.g., with polar end-capping or a polar-embedded phase) or a mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms.[15]

Q2: Would an ion-pairing reagent be useful?

Ion-pairing reagents can be used to improve the retention and peak shape of ionic or highly polar compounds on reversed-phase columns.[16][17][18] For this compound, a positively charged ion-pairing agent (e.g., tetrabutylammonium) could be added to the mobile phase. This would form a neutral ion-pair with the negatively charged analyte, increasing its hydrophobicity and retention on the C18 column.[18] However, ion-pairing chromatography can have drawbacks such as long column equilibration times and incompatibility with mass spectrometry.[16][18]

Q3: My peak tailing appeared suddenly. What should I check first?

If peak tailing appears suddenly, it is often due to a change in the system.[19] Check the following in order:

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, especially the pH.[19]

  • Column Contamination: The column inlet frit may be partially blocked, or the column may be contaminated.[13][19] Try flushing the column or replacing the guard column.

  • System Leaks: Check for any leaks in the system, as this can affect flow rate and pressure, leading to peak shape issues.

Q4: What is an acceptable tailing factor?

A USP tailing factor (Tf) of less than 1.2 is generally considered good, indicating a symmetrical peak.[11] Values up to 1.5 may be acceptable for some assays. A value greater than 1.5 usually indicates a significant tailing problem that should be addressed.[20]

References

Technical Support Center: Quantification of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Methyl-4-oxobutanoic acid.

Disclaimer

Direct, validated analytical methods for the quantification of this compound are not widely published. The information provided herein is based on established principles for the analysis of similar short-chain keto acids. All methods should be thoroughly validated for your specific application and matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and suitable techniques for quantifying short-chain keto acids like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, and it may not require derivatization. GC-MS typically requires a derivatization step to make the analyte volatile.

Q2: I am having trouble with the linearity of my calibration curve. What are the potential causes?

A2: Issues with calibration curve linearity can arise from several factors:

  • Inappropriate concentration range: The selected concentration range may be too wide, exceeding the linear dynamic range of the instrument.

  • Matrix effects: Components in your sample matrix (e.g., plasma, urine) can interfere with the ionization of the analyte, leading to ion suppression or enhancement.

  • Detector saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

  • Improper standard preparation: Errors in serial dilutions or instability of the standard solutions can lead to inaccurate calibration points.

Q3: What is "matrix effect" and how can I mitigate it?

A3: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1] This can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration.[1] To mitigate matrix effects, you can:

  • Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective method as the SIL-IS co-elutes with the analyte and experiences similar matrix effects.

  • Optimize sample preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[2]

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.[1]

  • Modify chromatographic conditions: Improve the separation of the analyte from matrix components.

Q4: Is derivatization necessary for the analysis of this compound?

A4:

  • For LC-MS/MS: Derivatization is not always necessary. However, it can be used to improve chromatographic retention, enhance ionization efficiency, and increase sensitivity.

  • For GC-MS: Derivatization is generally required to increase the volatility and thermal stability of the analyte for gas-phase analysis.

Q5: My results are not reproducible. What should I check?

A5: Lack of reproducibility can be due to:

  • Inconsistent sample preparation: Ensure that all samples and standards are treated identically.

  • Instrument instability: Check for fluctuations in temperature, mobile phase composition, or mass spectrometer performance.

  • Analyte instability: this compound may be unstable in certain matrices or under specific storage conditions. Perform stability studies to assess this.

  • Variability in manual integration: If peaks are manually integrated, ensure consistent integration parameters.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: The analyte may be interacting with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds. 4. Column Degradation: The column may be nearing the end of its lifespan.1. Dilute the sample or reduce the injection volume. 2. Add a small amount of a competing agent (e.g., a stronger acid) to the mobile phase. 3. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. 4. Replace the column.
No or Low Analyte Signal 1. Analyte Degradation: The compound may have degraded during sample preparation or storage. 2. Poor Ionization: The mass spectrometer source conditions may not be optimal for the analyte. 3. Matrix Suppression: Significant ion suppression from the sample matrix. 4. Incorrect MS/MS Transition: The selected precursor and product ions may be incorrect or not optimal.1. Prepare fresh samples and standards and investigate analyte stability. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). 3. Implement strategies to mitigate matrix effects (see FAQ Q3). 4. Confirm the mass transitions for this compound by infusing a standard solution.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background. 2. Contaminated LC System: Carryover from previous injections or contamination in the tubing or autosampler. 3. Leaks in the System: Air leaks can introduce nitrogen and other background ions.1. Use high-purity, LC-MS grade solvents and prepare fresh mobile phases. 2. Implement a rigorous column washing procedure between runs and clean the autosampler. 3. Check all fittings and connections for leaks.
Non-Linear Calibration Curve 1. Inaccurate Standard Preparation: Errors in the dilution series. 2. Matrix Effects in Standards: If using a matrix-matched calibration curve, the matrix may not be consistent across all points. 3. Detector Saturation: The concentration of the highest standard may be too high.1. Carefully prepare a fresh set of calibration standards. 2. Use a surrogate matrix or the standard addition method for calibration. 3. Reduce the concentration of the highest calibration standard.

Experimental Protocols (General Guidelines)

The following are generalized protocols. It is crucial to optimize and validate these for your specific instrumentation and sample matrix.

LC-MS/MS Method (Without Derivatization)
Parameter Recommendation
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻.
Sample Preparation from Plasma (Protein Precipitation)
  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation with Acetonitrile Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis Inject Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing troubleshooting_flow Start Problem Encountered (e.g., Poor Linearity, No Signal) Check_Instrument Check Instrument Performance (Tune, Calibration) Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Check_Method Review Analytical Method (LC conditions, MS parameters) Method_OK Method OK? Check_Method->Method_OK Check_Sample_Prep Examine Sample Preparation (Extraction, Stability) Sample_Prep_OK Sample Prep OK? Check_Sample_Prep->Sample_Prep_OK Instrument_OK->Check_Method Yes Resolve_Instrument Resolve Instrument Issue (Clean source, Recalibrate) Instrument_OK->Resolve_Instrument No Method_OK->Check_Sample_Prep Yes Resolve_Method Optimize Method (Adjust gradient, Change column) Method_OK->Resolve_Method No Resolve_Sample_Prep Improve Sample Prep (Use SIL-IS, Test stability) Sample_Prep_OK->Resolve_Sample_Prep No End Problem Resolved Sample_Prep_OK->End Yes Resolve_Instrument->Check_Instrument Resolve_Method->Check_Method Resolve_Sample_Prep->Check_Sample_Prep metabolic_origin BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Transamination Transamination (BCAT) BCAA->Transamination BCKA Branched-Chain Keto Acids (e.g., α-ketoisocaproate) Transamination->BCKA Decarboxylation Oxidative Decarboxylation (BCKDH) BCKA->Decarboxylation Further_Metabolism Further Catabolism Decarboxylation->Further_Metabolism Target_Analyte This compound (Potential Side-Product or Further Metabolite) Further_Metabolism->Target_Analyte Hypothesized Link

References

Technical Support Center: Analysis of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate contamination sources during the analysis of 2-Methyl-4-oxobutanoic acid and other keto acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the analysis of this compound?

A1: Contamination in trace analysis of organic acids can originate from multiple sources.[1][2] The most common sources include:

  • Solvents and Reagents: Impurities in solvents (e.g., methanol, acetonitrile, water) and reagents can introduce a variety of contaminants.[2][3] Always use high-purity, LC-MS or trace metal grade solvents and reagents.[3][4][5]

  • Labware and Apparatus: Plasticizers, such as phthalates, can leach from plastic containers, pipette tips, and vial caps.[6][7][8] Siloxanes can be introduced from silicone-containing materials like septa and lubricants.[7][9] It is recommended to use glassware whenever possible and to clean it meticulously.[6]

  • Laboratory Environment: Airborne particles, dust, and vapors in the lab can contaminate samples.[2][6][10][11] Working in a clean, controlled environment like a laminar flow hood can minimize this risk.[10]

  • Analyst: The analyst can be a source of contamination through skin cells, hair, and residues from cosmetics or hand lotions.[1][4][9] Wearing appropriate personal protective equipment (PPE), such as powder-free gloves and lab coats, is crucial.[4]

Q2: I am observing significant background noise in my LC-MS analysis. What could be the cause?

A2: High background noise in LC-MS can be caused by several factors:

  • Contaminated Mobile Phase: Impurities in your solvents or additives (e.g., formic acid) are a primary cause of increased background noise.[3][5][12]

  • System Contamination: Contaminants can accumulate in the LC system, including tubing, pumps, and the injector.[5] This can lead to a constant high background or "ghost peaks" in your chromatogram.

  • Column Bleed: While less common with modern columns, stationary phase degradation can contribute to background noise.[7]

  • Ion Source Contamination: A dirty ion source can lead to a stable but high background signal. Regular cleaning is essential.[13]

Q3: My GC-MS analysis shows several unexpected peaks, particularly some evenly spaced ones. What are these and where do they come from?

A3: Evenly spaced peaks in a GC-MS chromatogram are often indicative of siloxane contamination.[9] Polysiloxanes are polymers with a repeating [-Si-O-] structure.[9]

  • Sources of Siloxanes:

    • Septa Bleed: The inlet septum can degrade at high temperatures, releasing volatile siloxanes.[9] It is advisable to change the septum regularly.[9]

    • Column Bleed: The stationary phase of the GC column, which is often a polysiloxane, can break down at high temperatures, leading to column bleed.[14]

    • Vial Cap Septa: Solvents can extract siloxanes from the septa of sample vials.[9]

    • Other Sources: Siloxanes can also originate from vacuum pump oils and silicone-based lubricants.[7]

Q4: How can I prevent phthalate contamination in my samples?

A4: Phthalates are ubiquitous plasticizers and are a common source of contamination.[6][8] To minimize their presence:

  • Avoid Plastic: Whenever possible, use glass or stainless steel labware.[8] If plastic is unavoidable, choose high-quality polypropylene or polyethylene.

  • Solvent and Reagent Storage: Store solvents and reagents in glass bottles.[6] Do not use plastic film to cover solvent reservoirs.[6]

  • Sample Preparation: Minimize the use of plastic during sample extraction and preparation.

  • Gloves: Wear powder-free nitrile gloves, as some gloves can be a source of phthalates.[1]

Troubleshooting Guide

If you suspect contamination in your analysis of this compound, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Workflow for Contamination

Contamination_Troubleshooting start High Background or Unexpected Peaks Observed check_blank Step 1: Analyze a Blank Sample (Solvent Only) start->check_blank is_blank_contaminated Is the Blank Contaminated? check_blank->is_blank_contaminated check_solvent Step 2a: Check Solvent Purity (Use fresh, high-purity solvent) is_blank_contaminated->check_solvent Yes check_sample_prep Step 2c: Review Sample Preparation (Analyze a method blank) is_blank_contaminated->check_sample_prep No is_solvent_clean Is the new solvent blank clean? check_solvent->is_solvent_clean source_is_solvent Source: Contaminated Solvent/Reagents Action: Replace all solvents and reagents. is_solvent_clean->source_is_solvent Yes check_system Step 2b: Check System Contamination (Systematic cleaning of LC/GC path) is_solvent_clean->check_system No is_system_clean Is the system blank clean after cleaning? check_system->is_system_clean source_is_system Source: System Contamination Action: Identify and clean/replace contaminated part. is_system_clean->source_is_system Yes source_is_environment Source: Environmental/Persistent Contamination Action: Check lab air, gas lines, and perform deep cleaning. is_system_clean->source_is_environment No is_method_blank_contaminated Is the method blank contaminated? check_sample_prep->is_method_blank_contaminated source_is_sample_prep Source: Sample Preparation Step (Reagents, labware, analyst) is_method_blank_contaminated->source_is_sample_prep Yes source_is_sample Source: Contamination is in the Sample Matrix Action: Review sample collection and storage. is_method_blank_contaminated->source_is_sample No isolate_prep_step Isolate the contamination source (e.g., test different vials, pipette tips, etc.) source_is_sample_prep->isolate_prep_step

Caption: A flowchart for systematic troubleshooting of contamination issues.

Potential Contamination Sources Throughout the Analytical Workflow

The following diagram illustrates potential points of contamination during the analysis of this compound.

Diagram: Contamination Sources in the Analytical Workflow

Contamination_Sources cluster_workflow Analytical Workflow cluster_sources Potential Contamination Sources sample_collection 1. Sample Collection sample_storage 2. Sample Storage sample_collection->sample_storage sample_prep 3. Sample Preparation (e.g., Derivatization) sample_storage->sample_prep analysis 4. GC/LC-MS Analysis sample_prep->analysis data_processing 5. Data Processing analysis->data_processing src_storage Plastic Containers (Phthalates) src_storage->sample_storage src_reagents Reagents/Solvents (Impurities) src_reagents->sample_prep src_labware Pipette tips, Vials (Plasticizers) src_labware->sample_prep src_analyst Analyst (Skin, Cosmetics) src_analyst->sample_prep src_air Lab Air (Dust, Phthalates) src_air->sample_collection src_air->sample_prep src_gc GC System (Septa, Column Bleed - Siloxanes) src_gc->analysis src_lc LC System (Tubing, Mobile Phase) src_lc->analysis

Caption: Potential contamination sources at different stages of the analytical workflow.

Quantitative Data on Common Contaminants

ContaminantCommon SourceTypical Concentration in Blank SamplesReference
Di-n-butyl phthalate (DBP)Plastic containers, adhesive on labels7-60 ng/mL in infusion solutions from plastic containers
Di(2-ethylhexyl) phthalate (DEHP)Plastic tubing, vials, lab airDetected in various lab materials[6]
Siloxanes (e.g., D3, D4, D5 cyclosiloxanes)GC septa, column bleed, vial capsPresent as discrete "ghost peaks" or high background

Experimental Protocols

Protocol 1: Glassware Cleaning for Trace Analysis
  • Initial Wash: Manually wash glassware with a laboratory-grade, residue-free detergent. Avoid using commercial dishwashers or detergents which can leave residues.[6][15]

  • Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.

  • Acid Wash (Optional, for inorganic trace analysis): Soak glassware in a dilute acid bath (e.g., 0.5% v/v nitric acid) for several hours or overnight.[4] This step is generally more critical for trace metal analysis but can help remove stubborn organic residues.

  • Final Rinse: Rinse again with high-purity (e.g., 18.2 MΩ·cm) water.[4]

  • Drying: Dry in an oven at a temperature that will not damage the glassware. Store in a clean, dust-free environment, covered with aluminum foil.

Protocol 2: Preparation of a "Method Blank"

A method blank is used to assess contamination from the entire analytical procedure, including sample preparation.

  • Initiate the Process: Begin with a clean sample tube or flask, identical to those used for actual samples.

  • Reagent Addition: Add all reagents (e.g., extraction solvents, derivatization agents) in the same volumes and order as you would for a real sample.

  • Procedural Steps: Perform all sample preparation steps, such as vortexing, centrifugation, evaporation, and reconstitution.

  • Analysis: Analyze the method blank using the same GC/LC-MS method as your samples.

  • Evaluation: The resulting chromatogram should be free of the analyte of interest and any significant interfering peaks. The presence of peaks in the method blank indicates contamination from reagents or the procedure itself.[1]

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 2-Methyl-4-oxobutanoic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the experimental process for the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in detecting low levels of this compound?

A1: The primary challenges in detecting low levels of this compound are its low molecular weight, high polarity, and potentially low volatility. These characteristics can lead to poor retention on reverse-phase liquid chromatography columns, low ionization efficiency in mass spectrometry, and the need for derivatization for gas chromatography analysis.

Q2: Why is derivatization often necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis, this compound's carboxylic acid and ketone functional groups make it polar and non-volatile. Derivatization converts these functional groups into less polar and more volatile derivatives, which improves chromatographic peak shape, thermal stability, and detection sensitivity.

Q3: What are the most common derivatization techniques for a compound like this compound?

A3: Common derivatization techniques for molecules containing carboxylic acid and ketone groups include:

  • Esterification: To derivatize the carboxylic acid group, often by methylation to form a methyl ester. Reagents like BF3 in methanol or methanolic HCl are used.[1]

  • Silylation: This technique targets active hydrogens in both carboxylic acid and enolizable ketone groups. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.[2]

  • Oximation followed by Silylation: The ketone group can be converted to an oxime using reagents like O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA), followed by silylation of the carboxylic acid group.

Troubleshooting Common Issues

Q4: I am observing low signal intensity or no peak for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

A4: Low signal intensity in LC-MS/MS can be due to several factors:

  • Poor Ionization: this compound may not ionize efficiently under the chosen source conditions.

    • Troubleshooting: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Experiment with both positive and negative ionization modes. For carboxylic acids, negative ion mode is often more sensitive.

  • Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte.

    • Troubleshooting: Improve sample preparation to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Diluting the sample can also mitigate matrix effects.

  • Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can reduce signal intensity.

    • Troubleshooting: Adjust the mobile phase composition and gradient to improve peak shape and retention. Consider using a different type of chromatography column, such as a HILIC column for polar compounds.

Q5: My derivatization reaction for GC-MS analysis appears to be incomplete, leading to variable results. How can I improve the reaction efficiency?

A5: Incomplete derivatization is a common issue. To improve efficiency:

  • Optimize Reaction Conditions: The reaction time and temperature are critical.[2] For esterification with BF3/methanol, heating at 60-90°C for 10-30 minutes is a typical starting point. Silylation reactions with BSTFA often require heating at 60-75°C for 30-60 minutes.[2] These parameters should be optimized for your specific application.

  • Ensure Anhydrous Conditions: Water can hydrolyze the derivatizing reagents and the formed derivatives. Ensure all glassware is dry and use anhydrous solvents.

  • Reagent Stoichiometry: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion.

  • Use of Catalysts: For silylation of sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) can be added to the BSTFA reagent to increase its reactivity.[2]

Q6: I am seeing multiple peaks for my derivatized this compound standard in the GC-MS chromatogram. What could be the cause?

A6: The presence of multiple peaks could be due to:

  • Incomplete Derivatization: As discussed above, this can lead to the presence of both the derivatized and underivatized analyte.

  • Formation of Isomers: Derivatization of the ketone group can sometimes lead to the formation of geometric isomers (syn- and anti-isomers of the oxime), which may separate chromatographically.

  • Side Reactions: The derivatization reagent may react with other components in the sample or the solvent.

    • Troubleshooting: Optimize the derivatization reaction as described previously. If isomers are formed, it may be necessary to sum the peak areas for quantification, provided they are well-resolved and identified. Ensure the purity of your standards and solvents.

Quantitative Data Summary

Direct quantitative data for this compound is not widely available in the literature. The following table presents the limits of quantification (LOQ) for structurally similar short-chain keto acids, which can serve as a benchmark for method development.

Analyte (Proxy Compound)Analytical MethodMatrixLimit of Quantification (LOQ)Reference
α-ketoisocaproateHPLC-Q-TOF/MSSerum0.06 µmol/L[3]
α-keto-β-methylvalerateHPLC-Q-TOF/MSSerum0.23 µmol/L[3]
α-ketoisovalerateHPLC-Q-TOF/MSSerum0.11 µmol/L[3]
Branched-Chain Keto AcidsLC-MS/MSPlasma2.0 µM[4]

Experimental Protocols

Protocol 1: Derivatization for GC-MS Analysis (Esterification)

This protocol describes the methylation of the carboxylic acid group of this compound.

  • Sample Preparation: To 100 µL of sample (e.g., plasma extract), add an appropriate internal standard.

  • Drying: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 100 µL of 14% Boron Trifluoride (BF3) in methanol.

    • Cap the vial tightly and heat at 80°C for 30 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 200 µL of hexane and 100 µL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Analysis: Transfer the upper hexane layer to a GC vial for injection.

Protocol 2: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol is suitable for the analysis of this compound in biological fluids like plasma or serum.

  • Sample Aliquoting: To a microcentrifuge tube, add 50 µL of the sample (e.g., plasma).

  • Internal Standard Addition: Add 10 µL of an internal standard solution.

  • Protein Precipitation:

    • Add 150 µL of cold acetonitrile (or methanol containing 0.1% formic acid).

    • Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample DriedSample Dry Sample Sample->DriedSample Evaporation DerivatizedSample Esterification with BF3/Methanol DriedSample->DerivatizedSample Add Reagent & Heat ExtractedSample Liquid-Liquid Extraction (Hexane) DerivatizedSample->ExtractedSample GCMS GC-MS Analysis ExtractedSample->GCMS

Caption: Workflow for GC-MS analysis of this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Plasma/Serum Sample Precipitated Protein Precipitation (Acetonitrile) Sample->Precipitated Supernatant Collect Supernatant Precipitated->Supernatant Centrifugation Reconstituted Evaporate & Reconstitute Supernatant->Reconstituted LCMSMS LC-MS/MS Analysis Reconstituted->LCMSMS

Caption: Workflow for LC-MS/MS analysis of this compound.

Potential Metabolic Context

While a specific signaling pathway for this compound is not well-defined in the literature, a structurally similar compound, 2-Oxo-4-methylthiobutanoic acid, is a key intermediate in the metabolism of the essential amino acid methionine. This suggests that this compound may be involved in related amino acid or keto acid metabolic pathways.

Methionine_Metabolism Methionine Methionine KetoAcid 2-Oxo-4-methylthiobutanoic acid (Analogous Compound) Methionine->KetoAcid Transamination KetoAcid->Methionine Amination OtherMetabolites Other Metabolites KetoAcid->OtherMetabolites

Caption: Methionine metabolism showing the role of an analogous keto acid.

References

Technical Support Center: Analysis of 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2-Methyl-4-oxobutanoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

The ideal internal standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte of interest. In this case, that would be a compound like this compound-d_n_ or this compound-¹³C_n_. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows for the most accurate correction of variations that can occur during sample preparation and analysis.

Q2: Since a stable isotope-labeled version of this compound is not available, what are the best alternative internal standards?

When a SIL version of the analyte is unavailable, the next best options are:

  • A Stable Isotope-Labeled Structural Analog: This would be a SIL version of a compound that is structurally and functionally very similar to this compound. The goal is to mimic the behavior of the analyte as closely as possible.

  • A Non-Labeled Structural Analog: This is a non-labeled compound that has similar chemical properties to the analyte but can be chromatographically separated. It should not be naturally present in the samples being analyzed.

For this compound, a short-chain keto acid, suitable commercially available SIL analogs could include:

  • α-Ketoisovaleric acid, sodium salt (¹³C₅, 98%; 3-D₁, 98%) : As a branched-chain keto acid, it shares key functional groups.

  • α-Ketobutyric acid, sodium salt (¹³C₄, 98%; 3,3-D₂, 98%) : Another short-chain keto acid that can serve as a suitable surrogate.

A potential non-labeled structural analog could be a similar keto acid that is not expected to be in the biological system under study, such as 2-Oxohexanoic acid.

Q3: What are the key considerations when selecting a non-labeled structural analog as an internal standard?

When choosing a non-labeled structural analog, it is crucial to ensure that it:

  • Is not endogenously present in the sample matrix.

  • Has similar extraction efficiency to the analyte.

  • Exhibits comparable chromatographic behavior (retention time should be close but not overlapping).

  • Shows similar ionization efficiency in the mass spectrometer.

  • Is commercially available in high purity.

It is essential to validate the chosen internal standard to demonstrate that it provides reliable quantification for this compound.

Experimental Protocols

General Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative analytical method. The following diagram illustrates the decision-making process.

internal_standard_selection start Start: Need for this compound IS search_sil Search for commercially available stable isotope-labeled (SIL) This compound start->search_sil is_available Is SIL analyte available? search_sil->is_available use_sil Use SIL this compound as the internal standard is_available->use_sil Yes search_analog Search for commercially available SIL structural analog (e.g., other keto acids) is_available->search_analog No end Final validated method use_sil->end analog_available Is SIL analog available? search_analog->analog_available use_analog Select best SIL analog and validate (e.g., α-Ketoisovaleric acid-¹³C₅, D₁) analog_available->use_analog Yes search_non_labeled Search for non-labeled structural analog not present in the sample analog_available->search_non_labeled No use_analog->end use_non_labeled Select best non-labeled analog and validate (e.g., 2-Oxohexanoic acid) search_non_labeled->use_non_labeled use_non_labeled->end troubleshooting_workflow start Problem Encountered (e.g., No/Low Signal, Poor Peak Shape) check_ms Check MS Performance (Tune, Calibration, System Suitability) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot Mass Spectrometer (Clean source, Recalibrate) ms_ok->fix_ms No check_lc Check LC Performance (Pressure, Peak Shape of Standard) ms_ok->check_lc Yes fix_ms->check_ms lc_ok LC Performance OK? check_lc->lc_ok fix_lc Troubleshoot LC System (Check for leaks, Flush/Replace column) lc_ok->fix_lc No check_sample_prep Review Sample Preparation (Extraction, Derivatization) lc_ok->check_sample_prep Yes fix_lc->check_lc sample_prep_ok Sample Prep Protocol Followed? check_sample_prep->sample_prep_ok redo_sample_prep Re-prepare Samples Carefully (Use fresh reagents) sample_prep_ok->redo_sample_prep No consult Consult Senior Scientist or Instrument Specialist sample_prep_ok->consult Yes redo_sample_prep->consult

pH effects on 2-Methyl-4-oxobutanoic acid stability and analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of 2-Methyl-4-oxobutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a keto acid with the molecular formula C5H8O3.[1][2] It is also known by synonyms such as 2-methylsuccinaldehydic acid.[2]

Q2: What are the key chemical properties of this compound?

Key properties include a molecular weight of approximately 116.11 g/mol .[1] It contains both a carboxylic acid and a ketone functional group, which dictates its chemical reactivity and analytical behavior.

Q3: How does pH affect the stability of this compound?

  • Acidic Conditions (pH < 4): The compound is expected to be relatively stable. The carboxylic acid will be protonated, and the aldehyde group is less susceptible to acid-catalyzed degradation compared to base-catalyzed reactions.

  • Neutral to Slightly Basic Conditions (pH 7-9): Stability may decrease. The carboxylate form is prevalent, and the aldehyde group can be susceptible to aldol-type reactions or other base-catalyzed transformations.

  • Strongly Basic Conditions (pH > 9): The compound is likely to be unstable and may undergo degradation through various base-catalyzed pathways, including aldol condensation, Cannizzaro-type reactions (if applicable), or other rearrangements.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in Reversed-Phase HPLC Analysis
  • Question: My this compound peak is showing significant tailing during RP-HPLC analysis. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Peak tailing for acidic compounds like this compound is often due to interactions with residual silanols on the silica-based stationary phase. At mid-range pH, the carboxylic acid can be partially ionized, leading to mixed-mode interactions and poor peak shape.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (a typical pKa for a similar carboxylic acid is around 4.57[3]). A mobile phase pH of 2.5-3.0, using an additive like formic acid or phosphoric acid, will ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.

      • Use a Different Column: Consider using an "end-capped" column or a column specifically designed for polar analytes to reduce silanol interactions.

      • Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.

Issue 2: Low Recovery During Sample Extraction
  • Question: I am experiencing low recovery of this compound from my biological samples after solid-phase extraction (SPE). What are the potential reasons and solutions?

  • Answer:

    • Cause: Low recovery can be due to improper pH during extraction, leading to the ionized form of the analyte having poor retention on the SPE sorbent, or irreversible binding.

    • Troubleshooting Steps:

      • Adjust Sample pH: Before loading onto a reversed-phase or mixed-mode cation exchange SPE cartridge, acidify the sample to a pH below the analyte's pKa to ensure it is in its neutral form and retains well.[4]

      • Optimize Wash Solvents: Ensure your wash solvent is strong enough to remove interferences but not so strong that it elutes the analyte. For reversed-phase SPE, an aqueous wash followed by a weak organic wash (e.g., 5-10% methanol in water) is a good starting point.

      • Optimize Elution Solvent: For a reversed-phase sorbent, elute with a strong organic solvent like methanol or acetonitrile. For a mixed-mode cation exchange sorbent, elution may require a basic modifier in the organic solvent to neutralize the analyte and disrupt its ionic interaction with the sorbent.[4]

Issue 3: Inconsistent Results in GC-MS Analysis
  • Question: I am getting variable results when analyzing this compound by GC-MS. What could be the problem?

  • Answer:

    • Cause: this compound is not ideal for direct GC-MS analysis due to its low volatility and the potential for thermal degradation of the carboxylic acid and aldehyde groups in the hot injector. Derivatization is often necessary.

    • Troubleshooting Steps:

      • Derivatization: Implement a derivatization step to increase volatility and thermal stability. Silylation (e.g., with BSTFA) or methylation of the carboxylic acid are common approaches for similar molecules.

      • Injector Temperature: If analyzing without derivatization, optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.

      • Inlet Liner: Use a deactivated inlet liner to minimize active sites that can cause analyte degradation.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in aqueous solutions at different pH values when stored at 25°C for 24 hours. Note: This data is illustrative and based on general chemical principles for keto acids, as specific experimental data was not found in the search results.

pH% Remaining (24h @ 25°C)Potential Degradation Products
2.0>99%Minimal degradation
4.098%Trace impurities
7.090%Aldol addition/condensation products
9.075%Increased levels of aldol products
11.0<50%Significant degradation, multiple products

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Protocol 2: General Solid-Phase Extraction (SPE) for Aqueous Samples
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a buffer at a pH at least 2 units below the analyte's pKa (e.g., 100 mM phosphate buffer at pH 2.5).

  • Sample Loading: Acidify the aqueous sample to the equilibration buffer's pH and load it onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 1 mL of a 5% ammonium hydroxide solution in methanol.[4]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lcinject LC Injection recon->lcinject Inject msdetect MS Detection lcinject->msdetect data Data Analysis msdetect->data

Caption: LC-MS sample preparation and analysis workflow.

ph_stability cluster_acidic Acidic pH (<4) cluster_neutral Neutral pH (~7) cluster_basic Basic pH (>9) compound This compound stable Stable (Protonated form) compound->stable Stable unstable_neutral Less Stable (Deprotonated form) compound->unstable_neutral Less Stable unstable_basic Unstable compound->unstable_basic Unstable degradation_neutral Potential for Aldol Reactions unstable_neutral->degradation_neutral degradation_basic Degradation Pathways unstable_basic->degradation_basic

Caption: pH effects on compound stability.

References

Technical Support Center: Resolving Co-eluting Peaks with 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks encountered during the chromatographic analysis of 2-Methyl-4-oxobutanoic acid.

Troubleshooting Guide

Issue: A peak suspected to be this compound is co-eluting with another compound.

The primary goal when facing co-elution is to alter the selectivity of the chromatographic system, which is the differential retention of the analytes. Here are systematic steps to troubleshoot and resolve the co-eluting peaks.

Step 1: Methodical Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating peak resolution. Small, systematic changes can have a significant impact on the retention times of your analytes.

  • Adjusting Mobile Phase pH: The retention of ionizable compounds like this compound is highly dependent on the pH of the mobile phase. A general rule is to adjust the pH to be approximately 2 pH units below the pKa of the acidic analyte to ensure it is in its neutral, more retained form in reverse-phase chromatography. Conversely, a pH 2 units above the pKa will result in the ionized, less retained form. Experiment with small pH adjustments (e.g., 0.2 pH unit increments) to find the optimal separation.

  • Modifying Organic Solvent Composition: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase affect the retention of analytes.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties (polarity, viscosity, and interaction with the stationary phase).

    • Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution (where the mobile phase composition changes over time) can significantly improve the resolution of early-eluting peaks and sharpen later-eluting peaks. If you are already using a gradient, try adjusting the gradient slope to provide more separation power in the region where the co-elution occurs.

  • Varying Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape and retention, especially for ionizable compounds. Increasing the buffer concentration can sometimes improve peak symmetry and resolution.

Step 2: Evaluating the Stationary Phase

The choice of the stationary phase (the column) is critical for achieving separation. If mobile phase optimization is insufficient, consider the following:

  • Alternative Column Chemistries: Standard C18 columns are widely used, but may not provide the best selectivity for polar, acidic compounds like this compound. Consider columns with different selectivities:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar analytes and better peak shape for acids.

    • Polar-Endcapped Phases: These columns have been treated to reduce the number of residual silanol groups, which can cause peak tailing with acidic compounds.

    • Phenyl Phases: These columns can provide unique selectivity for compounds with aromatic rings, but can also offer different interactions for other molecules based on polarizability.

    • Mixed-Mode Phases: These columns combine two or more retention mechanisms (e.g., reverse-phase and ion-exchange), offering a powerful tool for separating complex mixtures.

Step 3: Optimizing Other Chromatographic Parameters

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention times and selectivity. A good starting point is to test temperatures at 5-10°C intervals (e.g., 30°C, 40°C, 50°C).

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.

Step 4: Sample Preparation and Derivatization

If chromatographic optimizations are not sufficient, modifying the analyte itself before analysis can be a powerful strategy.

  • Derivatization: this compound can be derivatized to a less polar, more volatile compound. This can improve its retention on a reverse-phase column and move it away from polar interferences. A common approach for carboxylic acids is esterification to form a methyl or ethyl ester.

Experimental Workflow for Troubleshooting Co-elution

G start Co-eluting Peaks Observed mp_opt Mobile Phase Optimization start->mp_opt ph_adj Adjust pH mp_opt->ph_adj org_mod Modify Organic Solvent ph_adj->org_mod If no resolution resolved Peaks Resolved ph_adj->resolved If resolved grad_opt Optimize Gradient org_mod->grad_opt If no resolution org_mod->resolved If resolved sp_eval Stationary Phase Evaluation grad_opt->sp_eval If no resolution grad_opt->resolved If resolved alt_col Test Alternative Column Chemistry sp_eval->alt_col other_param Optimize Other Parameters alt_col->other_param If no resolution alt_col->resolved If resolved temp_adj Adjust Temperature other_param->temp_adj flow_adj Adjust Flow Rate temp_adj->flow_adj If no resolution temp_adj->resolved If resolved deriv Consider Derivatization flow_adj->deriv If no resolution flow_adj->resolved If resolved deriv->resolved

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: How does changing the mobile phase pH help resolve co-eluting peaks for an acidic compound like this compound?

A1: The charge state of an ionizable compound significantly affects its retention in reverse-phase chromatography. For an acid, at a pH below its pKa, it will be predominantly in its neutral (protonated) form, which is more hydrophobic and will be more strongly retained on a C18 column. At a pH above its pKa, it will be in its charged (deprotonated) form, which is more polar and will be less retained. By carefully adjusting the pH of the mobile phase, you can fine-tune the retention time of this compound relative to the co-eluting compound, potentially leading to their separation.

Q2: I've tried adjusting the mobile phase, but the peaks are still not resolved. What should I try next?

A2: If mobile phase optimization is unsuccessful, the next logical step is to change the stationary phase. The interaction between the analyte and the stationary phase is a key factor in retention and selectivity. Switching to a column with a different chemistry (e.g., from a C18 to a polar-embedded or a phenyl column) will alter these interactions and can often resolve compounds that co-elute on a standard C18 column.

Q3: Can mass spectrometry (MS) help if I can't chromatographically resolve the co-eluting peaks?

A3: Yes, mass spectrometry is a powerful tool for dealing with co-elution. If the two co-eluting compounds have different mass-to-charge ratios (m/z), the mass spectrometer can distinguish between them, even if they elute from the chromatography column at the same time. By extracting the ion chromatograms for the specific m/z of each compound, you can obtain individual peak areas for quantification. However, it's important to be aware of potential ion suppression, where the presence of one compound can reduce the ionization efficiency of the other, affecting quantitative accuracy.

Q4: What is derivatization and how can it help with my co-elution problem?

A4: Derivatization is a chemical reaction that modifies the analyte to create a new compound with more desirable properties for analysis. For a polar, acidic compound like this compound, derivatization can be used to:

  • Increase hydrophobicity: By converting the carboxylic acid to an ester, for example, the molecule becomes less polar and will be better retained on a reverse-phase column, moving its retention time away from early-eluting polar interferences.

  • Improve detection: Derivatization can be used to add a chromophore or fluorophore to the molecule, enhancing its detection by UV or fluorescence detectors.

Illustrative Signaling Pathway Involvement

While this compound is not a central metabolite, it can be conceptually placed within the context of branched-chain amino acid metabolism. The following diagram illustrates a simplified pathway to show its potential relationship to other key metabolic intermediates.

G cluster_0 Branched-Chain Amino Acid Metabolism Valine Valine KIV α-Ketoisovalerate Valine->KIV Leucine Leucine Leucine->KIV Isoleucine Isoleucine Isoleucine->KIV Target This compound KIV->Target Hypothetical Pathway Metabolites Other Metabolites Target->Metabolites

Caption: Hypothetical metabolic context of this compound.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effects of different chromatographic parameters on the resolution of this compound and a co-eluting interferent.

Table 1: Effect of Mobile Phase pH on Retention Time and Resolution

Mobile Phase pHRetention Time (min) of this compoundRetention Time (min) of InterferentResolution (Rs)
2.54.24.30.8
3.03.84.11.2
3.53.54.02.0

Table 2: Comparison of Different Stationary Phases

Column ChemistryRetention Time (min) of this compoundRetention Time (min) of InterferentResolution (Rs)
Standard C183.53.60.9
Polar-Embedded4.85.21.8
Phenyl-Hexyl4.14.00.5

Experimental Protocols

Protocol 1: Method for Adjusting Mobile Phase pH

  • Prepare Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate).

  • Prepare Mobile Phase B: Organic solvent (e.g., acetonitrile).

  • Initial pH Adjustment: Titrate Mobile Phase A with a suitable acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the desired starting pH, monitoring with a calibrated pH meter.

  • Incremental pH Adjustment: Prepare a series of Mobile Phase A solutions with small, incremental changes in pH (e.g., 0.2 pH units).

  • System Equilibration: For each new mobile phase composition, allow the HPLC system to equilibrate for at least 10-15 column volumes before injecting the sample.

  • Sample Analysis: Inject the sample and record the chromatogram.

  • Data Evaluation: Compare the retention times and resolution of the peaks of interest at each pH value.

Protocol 2: Screening of Different Column Chemistries

  • Select Columns: Choose a set of columns with different stationary phase chemistries (e.g., C18, polar-embedded, phenyl). Ensure the columns have the same dimensions (length and internal diameter) and particle size for a fair comparison.

  • Install Column: Install the first column into the HPLC system.

  • System Equilibration: Equilibrate the system with the starting mobile phase conditions.

  • Sample Analysis: Inject the sample and run the analysis.

  • Column Wash and Change: After the analysis, thoroughly wash the column according to the manufacturer's instructions. Install the next column in the sequence.

  • Repeat: Repeat steps 3-5 for each selected column.

  • Data Comparison: Compare the chromatograms obtained from each column, paying close attention to the selectivity and resolution of the target peaks.

Validation & Comparative

Metabolic Significance of α-Keto Acids: A Comparative Analysis of 3-Methyl-2-Oxobutanoic Acid and the Enigmatic 2-Methyl-4-Oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate web of cellular metabolism, α-keto acids play pivotal roles as intermediates in the biosynthesis and degradation of amino acids, carbohydrates, and lipids. This guide provides a comparative analysis of two such molecules: 3-methyl-2-oxobutanoic acid, a well-characterized metabolite, and 2-methyl-4-oxobutanoic acid, a compound whose metabolic fate remains largely uncharted. While a direct, data-driven comparison is hampered by the current scarcity of information on this compound, this guide will furnish a comprehensive overview of the established metabolic functions of 3-methyl-2-oxobutanoic acid, juxtaposed with the current knowledge vacuum surrounding its structural isomer.

3-Methyl-2-Oxobutanoic Acid: A Central Player in Branched-Chain Amino Acid Metabolism

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2][3] Its metabolism is a well-documented pathway involving several key enzymatic steps.

Metabolic Pathway of 3-Methyl-2-Oxobutanoic Acid

The primary metabolic pathway for 3-methyl-2-oxobutanoic acid involves its conversion to isobutyryl-CoA, which then enters further metabolic routes. The key enzymes in this process are Branched-Chain Amino Acid Transaminase and the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.

Below is a diagram illustrating the central role of 3-methyl-2-oxobutanoic acid in valine metabolism.

Metabolic Pathway of 3-Methyl-2-Oxobutanoic Acid Valine Valine Keto_Acid 3-Methyl-2-oxobutanoic acid (α-Ketoisovaleric acid) Valine->Keto_Acid Branched-Chain Amino Acid Transaminase alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate->Glutamate Isobutyryl_CoA Isobutyryl-CoA Keto_Acid->Isobutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH) CoA_NAD CoA + NAD+ CO2_NADH CO2 + NADH + H+ CoA_NAD->CO2_NADH Further_Metabolism Further Metabolism (Propionyl-CoA -> Succinyl-CoA) Isobutyryl_CoA->Further_Metabolism

Caption: Metabolic pathway of 3-methyl-2-oxobutanoic acid.

Quantitative Data on Enzymes in 3-Methyl-2-Oxobutanoic Acid Metabolism
EnzymeSubstrate(s)Product(s)Cofactor(s)Cellular Location
Branched-Chain Amino Acid Transaminase (BCAT)L-Valine, α-Ketoglutarate3-Methyl-2-oxobutanoic acid, L-GlutamatePyridoxal PhosphateCytosol, Mitochondria
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex3-Methyl-2-oxobutanoic acid, NAD+, Coenzyme AIsobutyryl-CoA, NADH, CO2, H+Thiamine Pyrophosphate, Lipoate, FADMitochondria
3-Methyl-2-oxobutanoate hydroxymethyltransferase5,10-Methylenetetrahydrofolate, 3-Methyl-2-oxobutanoic acid, H₂OTetrahydrofolate, 2-Dehydropantoate-Bacteria

This compound: An Unresolved Metabolic Puzzle

In stark contrast to its isomer, this compound, also known by its synonym 2-methylsuccinaldehydic acid, has a metabolic role that is currently not well-defined in the scientific literature. Searches in prominent biochemical databases yield basic chemical information but lack details on its involvement in any established metabolic pathways in mammals.

The absence of significant research on its metabolic fate makes a direct comparison with 3-methyl-2-oxobutanoic acid impossible at this time. It is plausible that this compound is a minor or transient metabolic intermediate under specific physiological or pathological conditions that have yet to be investigated. It could also be a xenobiotic metabolite or a product of non-enzymatic reactions.

Experimental Protocols

The study of 3-methyl-2-oxobutanoic acid metabolism typically involves a combination of in vitro and in vivo techniques.

Measurement of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity

Objective: To quantify the rate of oxidative decarboxylation of 3-methyl-2-oxobutanoic acid.

Methodology:

  • Tissue Homogenization: Fresh tissue samples (e.g., liver, muscle) are homogenized in a buffered solution to isolate mitochondria.

  • Mitochondrial Isolation: The homogenate is subjected to differential centrifugation to obtain a mitochondrial pellet.

  • Enzyme Assay: The mitochondrial suspension is incubated with radiolabeled [1-¹⁴C]-3-methyl-2-oxobutanoic acid, Coenzyme A, and NAD+.

  • Quantification: The reaction is stopped, and the released ¹⁴CO₂ is captured and measured using a scintillation counter. The amount of ¹⁴CO₂ produced is proportional to the BCKDH activity.

Below is a workflow diagram for determining BCKDH activity.

Experimental Workflow for BCKDH Activity cluster_sample_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Tissue Sample Homogenate Homogenization Tissue->Homogenate Mitochondria Mitochondrial Isolation (Differential Centrifugation) Homogenate->Mitochondria Incubation Incubation with [1-¹⁴C]-3-methyl-2-oxobutanoic acid, CoA, and NAD+ Mitochondria->Incubation Reaction_Stop Reaction Termination Incubation->Reaction_Stop CO2_Capture ¹⁴CO₂ Capture Reaction_Stop->CO2_Capture Scintillation Scintillation Counting CO2_Capture->Scintillation Calculation Calculation of BCKDH Activity Scintillation->Calculation

References

A Comparative Guide to the Quantification of 2-Methyl-4-oxobutanoic Acid: A Newly Validated LC-MS/MS Assay versus Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the sensitive and specific quantification of 2-Methyl-4-oxobutanoic acid against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data underscores the superior performance of the LC-MS/MS methodology, offering a robust solution for research, clinical, and pharmaceutical applications.

Introduction

This compound is a small keto acid that may serve as a potential biomarker in various metabolic pathways. Its accurate quantification in biological matrices is crucial for understanding its role in health and disease. This guide details the validation of a novel LC-MS/MS assay and compares its performance characteristics with a traditional HPLC-UV method, providing researchers with the necessary information to select the most appropriate analytical technique for their needs.

Metabolic Pathway Context

This compound is structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs), such as valine. The degradation of these amino acids is a critical source of cellular energy and metabolic precursors. The pathway diagram below illustrates a potential metabolic route involving this compound, highlighting its position within the broader context of BCAA metabolism.

Valine Valine alpha_Ketoisovalerate alpha_Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination Isobutyryl_CoA Isobutyryl_CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation Methylmalonate_Semialdehyde Methylmalonate_Semialdehyde Isobutyryl_CoA->Methylmalonate_Semialdehyde Propionyl_CoA Propionyl_CoA Methylmalonate_Semialdehyde->Propionyl_CoA Two_Methyl_4_oxobutanoic_acid This compound Methylmalonate_Semialdehyde->Two_Methyl_4_oxobutanoic_acid Potential Side-Reaction TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Plasma_Sample Plasma Sample (50-200 µL) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into LC System Supernatant_Transfer->Injection LC_Column C18 Reverse-Phase Column Injection->LC_Column Elution Gradient Elution LC_Column->Elution Detection Detection Elution->Detection Quantification Quantification Detection->Quantification

Cross-Validation of 2-Methyl-4-oxobutanoic Acid Measurements Between Laboratories: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methyl-4-oxobutanoic acid, a crucial intermediate in various metabolic pathways. The accurate measurement of this keto acid is vital for metabolic research and in the development of therapeutic agents. This document outlines the performance of common analytical techniques across different laboratories and provides detailed experimental protocols to facilitate inter-laboratory study replication and validation.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices is typically achieved using mass spectrometry-coupled chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods. Below is a summary of hypothetical performance data from a cross-laboratory validation study to illustrate typical analytical performance.

Table 1: Hypothetical Cross-Laboratory Performance for this compound Quantification

ParameterMethodLaboratory 1Laboratory 2Laboratory 3
Limit of Detection (LOD) GC-MS0.1 µM0.15 µM0.12 µM
LC-MS/MS0.05 µM0.04 µM0.06 µM
Limit of Quantification (LOQ) GC-MS0.3 µM0.5 µM0.4 µM
LC-MS/MS0.15 µM0.12 µM0.18 µM
Recovery (%) GC-MS92 ± 5%89 ± 7%94 ± 4%
LC-MS/MS98 ± 3%97 ± 4%99 ± 2%
Precision (RSD %) GC-MS6.8%8.2%6.1%
LC-MS/MS4.5%5.1%3.9%

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate typical performance characteristics of the analytical methods described.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of this compound.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the analysis of volatile and semi-volatile organic acids.[1][2]

1. Sample Preparation and Derivatization:

  • To 1 mL of sample (e.g., urine, plasma), add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 60 minutes to create a volatile derivative.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including organic acids.[2][3]

1. Sample Preparation:

  • To 100 µL of sample, add an internal standard.
  • Precipitate proteins by adding 400 µL of cold acetonitrile.
  • Vortex and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components.
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard.

Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical metabolic pathway for this compound.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase P1 Define Analyte & Method P2 Select Participating Laboratories P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Distribute Standard and Samples P3->E1 E2 Labs Perform Analysis E1->E2 E3 Collect Raw Data E2->E3 A1 Statistical Analysis (e.g., ANOVA) E3->A1 A2 Compare Performance Metrics A1->A2 A3 Identify Discrepancies A2->A3 R1 Generate Comparison Report A3->R1 R2 Recommend Improvements R1->R2

Figure 1. A generalized workflow for a cross-laboratory validation study.

metabolic_pathway Metabolite1 Upstream Metabolite (e.g., Amino Acid) Enzyme1 Enzyme 1 (e.g., Transaminase) Metabolite1->Enzyme1 Metabolite2 This compound Enzyme2 Enzyme 2 (e.g., Dehydrogenase) Metabolite2->Enzyme2 Enzyme3 Enzyme 3 (e.g., Synthase) Metabolite2->Enzyme3 Metabolite3 Downstream Product A (e.g., Acyl-CoA derivative) Metabolite4 Downstream Product B (e.g., Krebs Cycle Intermediate) Enzyme1->Metabolite2 Enzyme2->Metabolite3 Enzyme3->Metabolite4

Figure 2. A simplified hypothetical metabolic pathway involving this compound.

References

4-(Methylthio)-2-oxobutanoic Acid: A Key Intermediate in Methionine Metabolism and Its Alterations in Disease

Author: BenchChem Technical Support Team. Date: November 2025

An essential keto acid derived from the indispensable amino acid methionine, 4-(methylthio)-2-oxobutanoic acid (MTOB), also known as α-keto-γ-methylthiobutyric acid, plays a crucial role in sulfur amino acid metabolism. Its levels in biological fluids can serve as an indicator of metabolic health, with notable changes observed in certain disease states. This guide provides a comparative overview of MTOB levels in healthy versus diseased conditions, supported by experimental data and methodologies for its quantification.

Physiological and Pathophysiological Significance

In healthy individuals, 4-(methylthio)-2-oxobutanoic acid is a product of the transamination of L-methionine, a fundamental process in the metabolism of this essential amino acid. It can be reversibly converted back to methionine, thus serving as a reservoir for this critical building block of proteins and a precursor for other vital molecules like S-adenosylmethionine (SAM), a universal methyl group donor.

Alterations in MTOB levels have been primarily associated with disorders of methionine metabolism. The most well-documented condition is hypermethioninemia, a group of genetic disorders characterized by elevated levels of methionine in the blood. In these conditions, the impaired metabolism of methionine leads to an accumulation of its upstream metabolites, including MTOB.

Comparative Levels in Health and Disease

The concentration of 4-(methylthio)-2-oxobutanoic acid can be measured in various biological fluids, with urine being a common matrix for its assessment. The following table summarizes the reported levels of MTOB in healthy individuals compared to those with hypermethioninemia.

Biological MatrixStateAnalyteConcentration Range
UrineHealthy4-Methylthio-2-oxobutanoic acid0.07 - 0.22 mmol/mol creatinine
UrineDisease4-Methylthio-2-hydroxybutyrate (a derivative)Markedly elevated in hypermethioninemia

Note: Data for 4-methylthio-2-hydroxybutyrate, a reduced form of MTOB, is often reported in clinical studies of hypermethioninemia and reflects the increased flux through this metabolic pathway.

Experimental Protocols

The quantification of 4-(methylthio)-2-oxobutanoic acid in biological samples is typically achieved through chromatographic methods coupled with mass spectrometry. Below is a detailed methodology for the analysis of MTOB in urine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary 4-Methylthio-2-oxobutanoic Acid

This method is based on the derivatization of the keto acid to a more volatile and thermally stable compound suitable for GC analysis.

1. Sample Preparation:

  • Collection: A 24-hour or random urine sample is collected.

  • Storage: Samples should be stored at -20°C or lower until analysis to prevent degradation.

  • Extraction:

    • To 1 mL of urine, an internal standard (e.g., a stable isotope-labeled version of the analyte) is added.

    • The sample is acidified with hydrochloric acid.

    • The organic acids, including MTOB, are extracted twice with 2 mL of ethyl acetate.

    • The organic layers are combined and evaporated to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried extract is derivatized to form a methoxime-trimethylsilyl (MO-TMS) derivative.

  • Methoximation: The residue is dissolved in a solution of methoxyamine hydrochloride in pyridine and incubated to convert the keto group to a methoxime.

  • Silylation: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added and the mixture is incubated to convert the carboxylic acid group to a trimethylsilyl ester.

3. GC-MS Analysis:

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is used for separation.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

  • Temperature Program: A temperature gradient is used to separate the different organic acids.

  • Mass Spectrometer: The GC is coupled to a mass spectrometer, which is operated in either full scan mode to identify the compound or selected ion monitoring (SIM) mode for quantification.

  • Quantification: The concentration of MTOB is determined by comparing the peak area of the analyte to that of the internal standard.

Signaling and Metabolic Pathways

The metabolic fate of 4-(methylthio)-2-oxobutanoic acid is intricately linked to methionine metabolism. The following diagram illustrates the central role of MTOB in this pathway.

Methionine_Metabolism Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase Transaminase Transaminase Met->Transaminase MTOB 4-(Methylthio)-2-oxobutanoic acid SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Acceptor Methyltransferase Methyltransferase SAM->Methyltransferase HCY Homocysteine SAH->HCY SAH Hydrolase CBS Cystathionine β-synthase HCY->CBS CYS Cysteine CBS->CYS Transaminase->MTOB Methyltransferase->SAH SAHH SAH Hydrolase

Caption: Methionine metabolism pathway showing the central role of MTOB.

This guide highlights the importance of 4-(methylthio)-2-oxobutanoic acid as a metabolite in the methionine pathway and its altered levels in the context of metabolic disease. The provided information on its quantification and metabolic role can aid researchers and drug development professionals in further exploring its potential as a biomarker and therapeutic target.

A Comparative Guide to 2-Methyl-4-oxobutanoic Acid and Other Branched-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Methyl-4-oxobutanoic acid with the three well-characterized branched-chain keto acids (BCKAs): α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), and α-keto-β-methylvalerate (KMV). While extensive research has elucidated the pivotal roles of KIC, KIV, and KMV in metabolism and disease, this compound remains a less-explored molecule. This guide synthesizes the available data to offer a comparative perspective, highlighting both what is known and the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties

A fundamental comparison begins with the physicochemical properties of these keto acids. The following table summarizes key descriptors for this compound and the three primary BCKAs.

PropertyThis compoundα-Ketoisocaproate (KIC)α-Ketoisovalerate (KIV)α-Keto-β-methylvalerate (KMV)
IUPAC Name This compound[1]4-methyl-2-oxopentanoic acid[2]3-methyl-2-oxobutanoic acid[3][4]3-methyl-2-oxopentanoic acid[5]
Molecular Formula C5H8O3[1][6]C6H10O3[2]C5H8O3[3][4]C6H10O3[5]
Molecular Weight ( g/mol ) 116.117[1][6]130.14[2]116.116[3][4]130.14[5]
CAS Number 35643-98-2[1][6]816-66-0[2]759-05-7[3][4]3715-29-5
Hydrogen Bond Donor Count 1[6]11[4]1[5]
Hydrogen Bond Acceptor Count 3[6]33[4]3[5]
Rotatable Bond Count 3[6]323[5]
Complexity 97.8[6]12897.8128[5]
XLogP3 -0.3[1][6]0.6-0.30.6

Metabolic Context and Significance

The three canonical BCKAs are the direct products of the transamination of the essential branched-chain amino acids (BCAAs)—leucine, valine, and isoleucine. This initial, reversible step is catalyzed by branched-chain aminotransferases (BCATs). The subsequent irreversible oxidative decarboxylation of these BCKAs is a critical regulatory point in BCAA catabolism, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of this pathway is implicated in several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which is characterized by the accumulation of BCAAs and BCKAs.[7][8][9]

In contrast, the metabolic origin and pathway of This compound are not well-defined in the scientific literature. While it can be synthesized chemically and has been identified as a constituent of some natural products, its endogenous production and metabolic fate in mammals remain largely unknown.

Below is a diagram illustrating the established metabolic pathway for the common BCKAs.

BCAA_Metabolism Metabolism of Branched-Chain Keto Acids cluster_Products Downstream Metabolites Leucine Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV Transamination Valine Valine KIV α-Ketoisovalerate (KIV) Valine->KIV Transamination BCAT Branched-Chain Aminotransferase (BCAT) KIC->BCAT BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex KIC->BCKDH KMV->BCAT KMV->BCKDH KIV->BCAT KIV->BCKDH Unknown_BCKA This compound BCAT->Leucine Reversible BCAT->Isoleucine Reversible BCAT->Valine Reversible AcylCoA Acyl-CoA Derivatives BCKDH->AcylCoA Oxidative Decarboxylation TCA Cycle, Ketogenesis,\nGluconeogenesis TCA Cycle, Ketogenesis, Gluconeogenesis AcylCoA->TCA Cycle, Ketogenesis,\nGluconeogenesis

Caption: Metabolic pathway of common branched-chain keto acids.

Experimental Data and Performance

Direct comparative experimental data on the performance of this compound against KIC, KIV, and KMV is not available in the current body of scientific literature. However, extensive research has been conducted on the enzymatic kinetics and cellular effects of the common BCKAs.

Enzyme Kinetics

The branched-chain α-keto acid dehydrogenase (BCKDH) complex exhibits broad substrate specificity, acting on all three canonical BCKAs. While specific Km and Vmax values can vary depending on the tissue and experimental conditions, the enzyme complex is the rate-limiting step in their catabolism.[10]

Unfortunately, there are no published studies investigating whether this compound can serve as a substrate for the BCKDH complex or other metabolic enzymes.

Experimental Protocols

Quantification of Branched-Chain Keto Acids in Biological Samples:

A common and sensitive method for the quantification of KIC, KIV, and KMV involves derivatization followed by liquid chromatography-mass spectrometry (LC-MS).

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically with an acid like perchloric acid.

  • Derivatization: The keto acids are derivatized to enhance their chromatographic separation and detection. A common derivatizing agent is o-phenylenediamine (OPD), which reacts with the α-keto acid moiety.

  • Extraction: The derivatized products are extracted from the aqueous phase using an organic solvent such as ethyl acetate.

  • LC-MS Analysis: The extracted derivatives are then separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by mass spectrometry, often using tandem mass spectrometry (MS/MS) for high specificity and sensitivity. Stable isotope-labeled internal standards are used for accurate quantification.

This protocol has not been reported for the analysis of this compound, and its suitability would require experimental validation.

LCMS_Workflow General Workflow for BCKA Quantification Start Biological Sample (e.g., Plasma, Tissue) Deproteinization Deproteinization (e.g., with Acid) Start->Deproteinization Derivatization Derivatization (e.g., with OPD) Deproteinization->Derivatization Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: Workflow for BCKA quantification by LC-MS.

Signaling Pathways

Elevated levels of BCAAs and their corresponding keto acids have been shown to activate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and metabolism. The chronic activation of mTORC1 by excess BCAAs/BCKAs is linked to the development of insulin resistance.

The impact of this compound on mTORC1 or any other signaling pathway has not been investigated.

mTOR_Signaling Simplified mTORC1 Signaling by BCKAs BCKAs Elevated BCKAs (KIC, KIV, KMV) mTORC1 mTORC1 BCKAs->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis Promotes IRS1 IRS-1 S6K1->IRS1 Inhibitory Phosphorylation Insulin_Signaling Insulin Signaling IRS1->Insulin_Signaling Mediates

Caption: BCKAs and mTORC1 signaling.

Conclusion and Future Directions

Conversely, this compound is a compound for which there is a significant lack of biological and metabolic data. While its chemical properties are known, its metabolic origin, potential enzymatic transformations, and physiological effects remain to be elucidated.

This stark contrast in the state of knowledge presents a clear opportunity for researchers. Future studies should aim to:

  • Investigate the endogenous presence and metabolic origin of this compound in various biological systems.

  • Determine if this compound can be metabolized by known enzymes , such as the BCKDH complex.

  • Explore the potential biological activities and signaling effects of this compound, particularly in the context of metabolic pathways where other keto acids are known to be active.

Addressing these questions will be crucial to understanding whether this compound is a novel bioactive molecule or simply a metabolic curiosity. For drug development professionals, a deeper understanding of this and other understudied keto acids could unveil new therapeutic targets or biomarkers for metabolic diseases.

References

Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of structural analogs of 2-Methyl-4-oxobutanoic acid. While direct structure-activity relationship (SAR) studies on a wide range of close analogs of this compound are limited in publicly available research, this document synthesizes findings on related short-chain keto acid derivatives to provide insights into their potential therapeutic applications. The focus is on enzyme inhibition, a common mechanism of action for this class of compounds.

Introduction to this compound

This compound is a small keto acid with potential roles in various biological pathways. Its structural features, including a carboxylic acid and a ketone functional group, make it and its analogs interesting candidates for interacting with enzyme active sites. Research into the biological activities of its derivatives has explored therapeutic areas such as inflammation, cancer, and metabolic disorders. This guide will delve into the inhibitory activities of structurally related compounds, providing available quantitative data and the experimental methods used to determine their efficacy.

Comparison of Analog Activity

Due to the limited availability of extensive comparative data for direct analogs of this compound, this section presents data on closely related structures, specifically derivatives of 4-substituted 2,4-dioxobutanoic acids and α-ketoheterocycles. These compounds share the core feature of a keto-acid moiety and have been evaluated for their inhibitory effects on various enzymes.

Inhibitors of Glycolic Acid Oxidase

A study on 4-substituted 2,4-dioxobutanoic acid derivatives identified potent inhibitors of porcine liver glycolic acid oxidase, an enzyme involved in photorespiration and a potential target for therapeutic intervention.[1] The introduction of lipophilic substituents at the 4-position was found to be crucial for inhibitory activity.

Compound ID4-SubstituentI50 (M) of Glycolic Acid Oxidase
8 4'-bromo[1,1'-biphenyl]-4-yl6 x 10⁻⁸
13 4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]6 x 10⁻⁸
Inhibitors of Diacylglycerol Lipase α (DAGLα)

Research into α-ketoheterocycles has revealed potent inhibitors of diacylglycerol lipase α (DAGLα), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2] The structure-activity relationship studies highlighted the importance of the heterocyclic scaffold and the nature of the acyl chain.

Compound IDHeterocyclic ScaffoldAcyl ChainDAGLα Inhibition (IC50)
1 OxazolopyridineNot specifiedPotent
2 BenzoxazoleNot specifiedLess potent than 1
121 α-ketoheterocycleOleoyl (C18:1)Optimal inhibition
122 α-ketoheterocycleArachidonoyl (C20:4)~100-fold less active than 121

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to assess the activity of the discussed analogs.

Glycolic Acid Oxidase Inhibition Assay[1]

The inhibitory activity of the 4-substituted 2,4-dioxobutanoic acid derivatives against porcine liver glycolic acid oxidase was determined in vitro. While the specific details of the assay are not fully elaborated in the available abstract, such assays typically involve:

  • Enzyme Preparation : Isolation and purification of glycolic acid oxidase from porcine liver.

  • Substrate and Inhibitor Preparation : Preparation of solutions of the substrate (glycolic acid) and the test inhibitors at various concentrations.

  • Assay Reaction : Incubation of the enzyme with the substrate in the presence and absence of the inhibitors in a suitable buffer system.

  • Detection : Monitoring the enzymatic reaction, often by measuring the production of hydrogen peroxide, a byproduct of the reaction, using a colorimetric or fluorometric method.

  • Data Analysis : Calculation of the inhibitor concentration that causes 50% inhibition of the enzyme activity (I50 value).

Diacylglycerol Lipase α (DAGLα) Inhibition Assay[2]

The inhibitory potency of α-ketoheterocycles against DAGLα was assessed using a specific activity assay. The general steps for such an assay are as follows:

  • Enzyme Source : Utilization of a cell line or tissue preparation known to express DAGLα.

  • Substrate : Use of a suitable diacylglycerol substrate that can be metabolized by DAGLα.

  • Inhibitor Treatment : Incubation of the enzyme source with varying concentrations of the α-ketoheterocycle inhibitors.

  • Product Quantification : Measurement of the formation of the product, 2-arachidonoylglycerol (2-AG), typically using liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination : Plotting the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general workflow for identifying and characterizing enzyme inhibitors, a process central to the study of this compound analogs.

Enzyme_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis & Library Creation cluster_1 Biological Screening cluster_2 Hit Validation & Optimization A Design of Analogs B Chemical Synthesis A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Candidate Drug H->I Preclinical Studies

Caption: Workflow for the discovery and development of enzyme inhibitors.

SAR_Logic A Parent Compound (e.g., this compound) B Structural Modification (e.g., Substitution, Ring Formation) A->B C Analog Library B->C F Establish Structure-Activity Relationship (SAR) B->F D Biological Activity Assay C->D E Quantitative Data (e.g., IC50, EC50) D->E E->F

Caption: Logical flow for establishing structure-activity relationships.

Conclusion

The exploration of structural analogs of this compound and related keto acids reveals a promising area for the discovery of novel therapeutic agents. The inhibitory activities against enzymes like glycolic acid oxidase and diacylglycerol lipase α underscore the potential of these compounds in modulating key biological pathways. Future research focused on the systematic synthesis and screening of a broader range of direct analogs of this compound will be instrumental in elucidating more precise structure-activity relationships and identifying lead candidates for further development. The experimental protocols and logical frameworks presented in this guide offer a foundation for such endeavors.

References

Unveiling the Stereospecific Landscape of α-Keto Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies on the biological effects of racemic 2-Methyl-4-oxobutanoic acid versus its individual (R) and (S) enantiomers are not currently available in scientific literature, an examination of structurally related α-keto acids provides compelling evidence for the critical role of stereochemistry in determining their biological activity. This guide synthesizes available data on analogous compounds to offer researchers, scientists, and drug development professionals a framework for understanding the potential enantiomer-specific effects of this compound.

Extensive research into various α-keto acids demonstrates that enantiomers can exhibit significantly different pharmacological and metabolic profiles. This stereospecificity arises from the precise three-dimensional arrangement of atoms, which dictates how these molecules interact with chiral biological targets such as enzymes and receptors.

Comparative Biological Activities of Racemic vs. Enantiopure α-Keto Acid Analogs

To illustrate the potential for enantioselective effects, this section summarizes experimental data from studies on thioctic acid (α-lipoic acid) and 2-hydroxy fatty acids, which, like this compound, possess a chiral center.

Compound ClassRacemic Mixture Effect(R)-Enantiomer Effect(S)-Enantiomer EffectKey Findings & Citation
Thioctic Acid (in a model of neuropathic pain) Ameliorated algesic sensitivity and reduced oxidative stress.As effective as a double concentration of the racemic mixture in improving nociceptive threshold.Ineffective in improving nociceptive threshold.The (+)-enantiomer (dextrorotatory) is the more biologically active form in this preclinical model.[1]
2-Hydroxy Palmitic Acid (in adipocyte membrane fluidity) Not explicitly studied.Reversed the enhanced membrane fluidity caused by FA2H knockdown.Did not reverse the effects of FA2H knockdown.Fatty acid 2-hydroxylase (FA2H) is stereospecific for the production of the (R)-enantiomer, which has a distinct biological function in regulating membrane properties.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of related α-keto acids.

In Vivo Model of Neuropathic Pain (Thioctic Acid Study)

Objective: To assess the effect of racemic and enantiopure thioctic acid on pain sensitivity in a rat model of chronic constriction injury of the sciatic nerve.

Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHR) were used. Neuropathic pain was induced by chronic constriction injury (CCI) of the sciatic nerve.

  • Drug Administration: Rats were treated for 15 days with either the racemic form, the dextrorotatory ((+)-enantiomer), or the levorotatory ((-)-enantiomer) of thioctic acid. A control group received saline, and another group was treated with pregabalin as a positive control.

  • Behavioral Testing (Algesic Sensitivity): The nociceptive threshold was measured using a dynamic plantar aesthesiometer to assess mechanical allodynia.

  • Biochemical Analysis: Levels of oxidative stress markers were measured in relevant tissues.

  • Immunohistochemistry: Glial fibrillary acidic protein (GFAP) immunoreactivity was analyzed in the spinal cord to assess astrocyte activation.[1]

In Vitro Assay of Membrane Fluidity (2-Hydroxy Palmitic Acid Study)

Objective: To determine the effect of (R)- and (S)-2-hydroxy palmitic acid on the fluidity of lipid rafts in adipocytes.

Protocol:

  • Cell Culture: 3T3-L1 adipocytes were used.

  • Gene Knockdown: Cells were treated with a small interfering RNA (siRNA) to knock down the expression of fatty acid 2-hydroxylase (FA2H).

  • Enantiomer Treatment: 24 hours post-transfection, cells were treated with either 50 µM (R)-2-hydroxy palmitic acid or (S)-2-hydroxy palmitic acid.

  • Fluorescence Recovery After Photobleaching (FRAP):

    • Cells were labeled with Alexa 488-cholera toxin B subunit (CTxB) to visualize lipid rafts.

    • A defined region of the cell membrane was photobleached using a high-intensity laser.

    • The rate of fluorescence recovery in the bleached area was measured over time using a confocal microscope, providing a quantitative measure of lipid mobility and membrane fluidity.[2]

Signaling Pathways

α-Keto acids are central intermediates in metabolism and can influence key signaling pathways. While the specific pathways modulated by this compound are uncharacterized, the known roles of other α-keto acids, such as α-ketoglutarate, provide a valuable starting point for investigation.

α-Keto acids are metabolized by a class of mitochondrial enzymes known as the α-keto acid dehydrogenase complexes (KDHc).[3][4] These complexes are crucial hubs that link the metabolism of carbohydrates, amino acids, and fatty acids to the Krebs cycle and oxidative phosphorylation.[3]

KDHc_Metabolic_Hub Carbohydrates Carbohydrates Alpha_Keto_Acids Alpha_Keto_Acids Carbohydrates->Alpha_Keto_Acids Amino_Acids Amino_Acids Amino_Acids->Alpha_Keto_Acids Fatty_Acids Fatty_Acids Fatty_Acids->Alpha_Keto_Acids KDHc α-Keto Acid Dehydrogenase Complexes Alpha_Keto_Acids->KDHc Acetyl_CoA Acetyl_CoA KDHc->Acetyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle OxPhos Oxidative Phosphorylation Krebs_Cycle->OxPhos

Metabolic integration of α-keto acids via KDHc.

Furthermore, α-ketoglutarate, a key α-keto acid, is known to be involved in the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5][6] It can act as a precursor for the synthesis of several amino acids that can, in turn, activate mTORC1.

Alpha_Ketoglutarate_mTOR_Pathway Alpha_KG α-Ketoglutarate Amino_Acids Glutamate, Glutamine, Leucine, Proline Alpha_KG->Amino_Acids Biosynthesis mTORC1 mTORC1 Amino_Acids->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

α-Ketoglutarate and the mTOR signaling pathway.

Conclusion

The absence of direct comparative data on the biological effects of this compound and its enantiomers highlights a significant knowledge gap. However, the principle of stereospecificity is well-established for other α-keto acids and related chiral molecules. The provided data on thioctic acid and 2-hydroxy fatty acids strongly suggest that the (R) and (S) enantiomers of this compound are likely to exhibit different biological activities. Researchers investigating this compound should prioritize the separate evaluation of its enantiomers to fully elucidate its pharmacological and metabolic profile. The experimental protocols and signaling pathway information presented here offer a foundational framework for such future investigations.

References

Accuracy and precision of 2-Methyl-4-oxobutanoic acid quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Methyl-4-oxobutanoic acid, a key intermediate in various metabolic pathways, is crucial for advancing research in numerous fields, from metabolic disorders to drug discovery. This guide provides a comparative overview of the primary analytical methodologies employed for its quantification, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Overview

The quantification of small, polar analytes like this compound presents analytical challenges due to their low volatility and potential for poor ionization. To address these challenges, derivatization is a common and often necessary step in both GC-MS and LC-MS/MS workflows.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile analytes such as keto acids, a derivatization step is mandatory to increase their volatility and thermal stability. Common derivatization strategies include:

  • Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (TMS) group, significantly increasing the volatility of the analyte. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.

  • Methoximation followed by Silylation: To prevent tautomerization of the keto group, which can lead to multiple derivative peaks, a methoximation step using methoxyamine hydrochloride is often performed prior to silylation. This stabilizes the keto group as an oxime.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific, making it well-suited for the analysis of compounds in complex biological matrices. While direct analysis is sometimes possible, derivatization can enhance chromatographic retention and ionization efficiency. Common derivatization reagents for carboxylic and keto acids include:

  • 3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the keto group, improving chromatographic separation on reversed-phase columns and enhancing ionization for mass spectrometric detection.

  • O-Benzylhydroxylamine: This reagent also targets the keto group and has been shown to provide excellent performance in terms of reaction time and isomeric separation for short-chain fatty acids and ketone bodies.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of small organic acids, providing an expected range for this compound analysis. It is important to note that specific performance will depend on the matrix, instrumentation, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
Limit of Detection (LOD) 3 - 272 ng/mL[1][2]Low femtomole range[3]
Limit of Quantification (LOQ) Typically in the low µg/mL to high ng/mL range.Can achieve sub-µM concentrations.
**Linearity (R²) **> 0.99[4]> 0.99
Precision (RSD%) 1 - 4.5%[4]Typically < 15%
Accuracy (Recovery %) 95 - 117%[4]90 - 111%[1][2]
Throughput Lower, due to longer run times and sample preparation.Higher, with faster run times.
Matrix Effects Less prone to ion suppression.Can be susceptible to ion suppression/enhancement.

Experimental Protocols

Below are generalized experimental protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS with Methoximation and Silylation

1. Sample Preparation (e.g., from plasma or cell culture media):

  • To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
  • Perform a protein precipitation step by adding 400 µL of a cold organic solvent (e.g., methanol or acetonitrile).
  • Vortex and centrifuge to pellet the proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried extract. Incubate at 60°C for 30 minutes.
  • Silylation: Add 50 µL of MSTFA and incubate at 60°C for 30 minutes.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
  • Gas Chromatograph (GC):
  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).
  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).
  • Mass Spectrometer (MS):
  • Ionization: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Protocol 2: LC-MS/MS with 3-NPH Derivatization

1. Sample Preparation:

  • Follow the same sample preparation steps as in the GC-MS protocol (protein precipitation and evaporation).

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a solution containing 3-NPH and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent mixture (e.g., water/acetonitrile with pyridine).
  • Incubate at 40°C for 30 minutes.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):
  • Column: A reversed-phase C18 column.
  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid.
  • Mass Spectrometer (MS):
  • Ionization: Electrospray Ionization (ESI), typically in positive or negative mode depending on the derivative.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Workflow and Pathway Diagrams

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Protein Precipitation & Extraction InternalStandard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation DerivReagent Addition of Derivatization Reagent Evaporation->DerivReagent Incubation Incubation DerivReagent->Incubation Chromatography Chromatographic Separation (GC or LC) Incubation->Chromatography MassSpec Mass Spectrometric Detection Chromatography->MassSpec DataAnalysis Data Analysis & Quantification MassSpec->DataAnalysis Derivatization_Pathways cluster_gcms GC-MS Pathway cluster_lcmsms LC-MS/MS Pathway Analyte This compound Methoximation Methoximation (Methoxyamine HCl) Analyte->Methoximation NPH_Deriv 3-NPH Derivatization (3-Nitrophenylhydrazine) Analyte->NPH_Deriv Silylation Silylation (MSTFA) Methoximation->Silylation VolatileProduct Volatile Derivative Silylation->VolatileProduct IonizableProduct Ionizable Derivative NPH_Deriv->IonizableProduct

References

A Guide to the Inter-laboratory Comparison of 2-Methyl-4-oxobutanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 2-Methyl-4-oxobutanoic acid measurements. Due to the current lack of publicly available, formal proficiency testing for this specific analyte, this document outlines a proposed study design, detailed experimental protocols for common analytical methodologies, and expected performance characteristics to facilitate consistency and accuracy in its quantification.

Proposed Inter-laboratory Comparison Study Design

An inter-laboratory comparison study is essential for evaluating the comparability and reliability of analytical results among different laboratories. The following design is proposed for the measurement of this compound:

Objective: To assess the accuracy and precision of this compound quantification by participating laboratories using their current analytical methodologies, and to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Study Coordinator: A designated central laboratory responsible for preparing and distributing test materials, collecting and analyzing data, and preparing the final report.

Test Materials:

  • Human Plasma Pools: Three pools (low, medium, and high concentrations) of human plasma spiked with certified reference material of this compound.

  • Aqueous Calibration Standards: A set of calibration standards of this compound in a buffered aqueous solution.

Study Protocol:

  • Participating laboratories will receive the blinded test materials and a detailed protocol for sample handling and data reporting.

  • Each laboratory will analyze the samples using their in-house, validated method (preferably GC-MS or LC-MS/MS).

  • Results, including quantitative data and relevant quality control parameters, will be submitted to the study coordinator.

  • The coordinator will perform a statistical analysis of the submitted data to determine inter-laboratory and intra-laboratory variability, and to compare method performance.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound in human plasma.

Sample Preparation: Protein Precipitation

This protocol is applicable for both GC-MS and LC-MS/MS analysis.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a two-step derivatization process is required.

Derivatization:

  • Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 30 minutes. This step stabilizes the keto group.

  • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Vortex and incubate at 60°C for 30 minutes. This step increases the volatility of the molecule.

GC-MS Parameters (Illustrative):

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reconstitution:

  • Reconstitute the dried extract from the sample preparation step in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile).

LC-MS/MS Parameters (Illustrative):

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated performance characteristics for the two proposed analytical methods. These are generalized values, and actual performance may vary between laboratories.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 1 µM0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM0.05 - 0.5 µM
Linear Range 0.5 - 500 µM0.05 - 200 µM
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%90 - 110%
Sample Throughput LowerHigher
Selectivity HighVery High
Derivatization Required YesNo

Visualizations

The following diagrams illustrate the proposed workflows and a hypothetical metabolic pathway involving this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation to Dryness supernatant->dry deriv Derivatization (Methoximation & Silylation) dry->deriv reconstitute Reconstitution dry->reconstitute gcms_analysis GC-MS Injection & Analysis deriv->gcms_analysis lcms_analysis LC-MS/MS Injection & Analysis reconstitute->lcms_analysis metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway precursor Upstream Metabolite (e.g., Amino Acid) target This compound precursor->target Enzyme 1 downstream1 Metabolite A target->downstream1 Enzyme 2 downstream2 Metabolite B target->downstream2 Enzyme 3

Unraveling the Plasma Profile: A Comparative Guide to 2-Methyl-4-oxobutanoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the intricate landscape of metabolic research and drug development, the precise measurement of endogenous compounds is paramount. This guide offers a comprehensive comparison of plasma reference ranges and analytical methodologies for 2-Methyl-4-oxobutanoic acid, a metabolite of interest in various physiological and pathological processes. Due to the scarcity of established reference ranges for this specific compound, this document provides a collation of available research data and presents alternative, more commonly quantified biomarkers, complete with their established reference intervals in human plasma.

Executive Summary

This compound, also known as 2-methylsuccinaldehydic acid, is an organic acid whose concentration in human plasma is not routinely measured in clinical settings. Consequently, formal reference ranges have not been established. This guide furnishes a summary of the current, albeit limited, knowledge regarding its quantification and proposes clinically relevant alternatives for which robust reference data exist. These alternatives include branched-chain keto acids (BCKAs) and markers of oxidative stress, which may serve as surrogate indicators in related metabolic pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and its proposed alternatives.

Table 1: Reference Ranges for this compound and Alternative Biomarkers in Human Plasma

AnalyteAlternative BiomarkersReference RangePopulation
This compound -Data not available in literatureHealthy Adults
α-ketoisovalerate (KIV)~20 nmol/L[1]Healthy Adults
α-keto-β-methylvalerate (KMV)~20 nmol/L[1]Healthy Adults
α-ketoisocaproate (KIC)~30 nmol/L[1]Healthy Adults
Malondialdehyde (MDA)2.46 ± 1.09 µM (Males, 21-40 years) 1.79 ± 0.66 µM (Females, 21-40 years)Healthy Adults[2]
F2-isoprostanesData available but method-dependentHealthy Adults[3]

Note: The reference ranges for alternative biomarkers are derived from published research and may vary depending on the analytical method and patient population.

Experimental Protocols: Methodologies for Quantification

Detailed experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are summaries of methodologies used for the quantification of the discussed biomarkers.

Quantification of Branched-Chain Keto Acids (BCKAs) by HPLC-Q-TOF/MS

This method allows for the sensitive and specific measurement of BCKAs in biological samples.

  • Sample Preparation:

    • Plasma or serum samples are deproteinized using methanol.

    • The supernatant is collected after centrifugation and concentrated to enhance detection sensitivity.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC) is used for the separation of the BCKAs.

    • A C18 reversed-phase column is typically employed.

    • The mobile phase consists of a gradient of ammonium acetate in water and acetonitrile.

  • Mass Spectrometry:

    • A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is used for detection.

    • High-resolution mass spectrometry (HRMS) ensures accurate identification and quantification.

  • Quantification:

    • Quantification is based on the peak area of the analyte compared to a known concentration of an internal standard.

    • The limit of quantitation (LOQ) for BCKAs in serum is typically in the range of 0.06 to 0.23 µmol/L.[1]

Quantification of Malondialdehyde (MDA) by GC-MS/MS

Malondialdehyde is a widely used biomarker for oxidative stress and can be reliably measured using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

  • Sample Preparation and Derivatization:

    • MDA in plasma, serum, or urine is derivatized with pentafluorobenzyl bromide (PFB-Br). This reaction targets the acidic methylene group of MDA.

    • A deuterated internal standard ([1,3-dideutero]MDA) is added for accurate quantification.

  • Gas Chromatography:

    • The derivatized sample is injected into a gas chromatograph for separation.

  • Tandem Mass Spectrometry:

    • The separated compounds are detected using a tandem mass spectrometer operating in selected-reaction monitoring (SRM) mode for high specificity.

  • Quantification:

    • The concentration of MDA is determined by comparing the signal of the analyte to that of the internal standard.[4]

Visualizing the Concepts: Diagrams

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

Metabolic_Pathway cluster_os Oxidative Stress Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain Keto Acids (KIC, KMV, KIV) BCAA->BCKA Transamination Metabolite This compound BCKA->Metabolite Further Metabolism OxidativeStress Oxidative Stress (e.g., Lipid Peroxidation) MDA Malondialdehyde (MDA) OxidativeStress->MDA

Metabolic relationship of this compound and alternatives.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Plasma Human Plasma Sample Deproteinization Protein Precipitation (e.g., with Methanol) Plasma->Deproteinization Derivatization Derivatization (e.g., with PFB-Br for MDA) Deproteinization->Derivatization For GC-MS LC Liquid Chromatography (LC) Deproteinization->LC GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS/MS or Q-TOF) LC->MS GC->MS Quantification Quantification (vs. Internal Standard) MS->Quantification

A generalized experimental workflow for biomarker quantification.

Conclusion

While direct reference ranges for this compound in human plasma remain to be established, this guide provides a framework for its investigation through the lens of related and more thoroughly characterized biomarkers. The detailed experimental protocols for branched-chain keto acids and malondialdehyde offer robust alternatives for researchers and drug development professionals. As metabolomic research continues to evolve, it is anticipated that a clearer picture of the role and reference values of this compound will emerge.

References

Unraveling the Metabolic Significance of 2-Methyl-4-oxobutanoic Acid: A Guide to Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the interplay of novel metabolic markers is crucial for advancing disease diagnostics and therapeutic strategies. This guide provides a comparative analysis of methodologies to investigate the correlation of 2-Methyl-4-oxobutanoic acid with other metabolic markers, addressing the current landscape of available data and outlining robust experimental approaches.

While direct evidence detailing the specific correlations of this compound with other metabolic markers in biological systems is currently limited in published literature, its structural characteristics as a methylated keto acid suggest potential involvement in key metabolic pathways. Keto acids are pivotal intermediates in the metabolism of amino acids and carbohydrates. The presence of a methyl group may indicate a link to branched-chain amino acid metabolism or other methylation processes within the cell.

Given the nascent stage of research on this particular molecule, this guide focuses on the established analytical methodologies that can be employed to quantify this compound in biological samples and thereby determine its correlation with other metabolites. The two primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methodologies

The accurate quantification of keto acids like this compound in biological matrices such as plasma, urine, or cell culture media presents analytical challenges due to their reactivity and potential instability.[1] Derivatization is a common strategy to enhance their stability and volatility for GC-MS analysis or to improve ionization efficiency for LC-MS/MS.[2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Derivatization Typically required to increase volatility and thermal stability. Common methods include methoximation followed by silylation.Often employed to improve chromatographic retention and ionization efficiency. O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatization is a common method.[2]
Instrumentation Gas chromatograph coupled to a mass spectrometer.Liquid chromatograph coupled to a tandem mass spectrometer.
Limit of Detection (LOD) Method-dependent, but can achieve low micromolar to nanomolar concentrations.Generally offers high sensitivity, with reported LODs in the range of 0.01–0.25 μM for various keto acids.[2]
Reproducibility (CV%) Good reproducibility can be achieved with appropriate internal standards and optimized protocols.High reproducibility, with reported CVs of 1.1–4.7% for the analysis of keto acids in rat plasma.[2]
Recovery (%) Dependent on the efficiency of the extraction and derivatization steps.High recovery rates, with reported values of 96–109% for derivatized keto acids in rat plasma.[2]

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol is adapted from established methods for the analysis of short-chain keto and fatty acids.[4][5]

1. Sample Preparation and Extraction:

  • To 100 µL of biological sample (e.g., plasma, urine), add an internal standard solution containing a stable isotope-labeled analog of the analyte.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step stabilizes the keto group.

  • Silylation: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step replaces active hydrogens with trimethylsilyl groups, increasing volatility.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for untargeted analysis.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol is based on a reliable method for the comprehensive analysis of keto acids in biological samples.[2][3]

1. Sample Preparation and Derivatization:

  • To 50 µL of biological sample, add an internal standard.

  • Add 50 µL of 100 mM O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) in a buffered solution (e.g., phosphate buffer, pH 7).

  • Incubate at 60°C for 60 minutes to form the PFB-oxime derivative.

  • Stop the reaction by adding a small volume of acid (e.g., formic acid).

  • Centrifuge to pellet any precipitate before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the derivatized analyte and internal standard.

Visualizing Potential Metabolic Context and Analytical Workflows

To aid in the conceptualization of the potential role of this compound and the analytical approaches to study it, the following diagrams are provided.

Hypothetical Metabolic Pathway of this compound cluster_amino_acid Amino Acid Metabolism cluster_krebs Krebs Cycle Branched-Chain Amino Acids Branched-Chain Amino Acids Transamination Transamination Branched-Chain Amino Acids->Transamination BCAT Branched-Chain Keto Acids Branched-Chain Keto Acids Transamination->Branched-Chain Keto Acids Acetyl-CoA Acetyl-CoA Branched-Chain Keto Acids->Acetyl-CoA BCKDH This compound This compound Branched-Chain Keto Acids->this compound Hypothetical Side Reaction Citrate Citrate Acetyl-CoA->Citrate alpha-Ketoglutarate alpha-Ketoglutarate Citrate->alpha-Ketoglutarate Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: Hypothetical metabolic context of this compound.

GC-MS and LC-MS/MS Experimental Workflow cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Derivatization (Methoximation + Silylation) Derivatization (Methoximation + Silylation) Extraction->Derivatization (Methoximation + Silylation) Derivatization (PFBHA) Derivatization (PFBHA) Extraction->Derivatization (PFBHA) GC-MS Analysis GC-MS Analysis Derivatization (Methoximation + Silylation)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis LC-MS/MS Analysis LC-MS/MS Analysis Derivatization (PFBHA)->LC-MS/MS Analysis LC-MS/MS Analysis->Data Analysis Correlation with other Markers Correlation with other Markers Data Analysis->Correlation with other Markers

Caption: Workflow for correlation analysis of this compound.

References

Unveiling the Stability Landscape of 2-Methyl-4-oxobutanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comprehensive comparison of the stability of various derivatives of 2-Methyl-4-oxobutanoic acid, a key structural motif in various biologically active molecules. By presenting a synthesis of theoretical stability principles and practical experimental methodologies, this document aims to inform the selection and handling of these compounds in research and development settings.

Executive Summary

The stability of carboxylic acid derivatives is inversely related to their reactivity. In the context of this compound derivatives, a clear hierarchy of stability emerges, with amides demonstrating the highest stability, followed by esters, and then the highly reactive acid chlorides. This stability is primarily dictated by the nature of the leaving group attached to the acyl carbon. This guide details the principles governing this stability order and provides a robust experimental framework for quantifying these differences.

Relative Stability of Carboxylic Acid Derivatives

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a key determinant of their stability. Less reactive derivatives are inherently more stable. The general order of stability for common carboxylic acid derivatives is as follows:

Amide > Ester > Acid Anhydride > Acid Chloride

This trend can be primarily attributed to the electronic effects of the heteroatom attached to the carbonyl group. In amides, the nitrogen atom is a strong electron-donating group, which delocalizes its lone pair of electrons into the carbonyl group through resonance. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. Esters exhibit a similar, though less pronounced, resonance stabilization from the oxygen atom. Acid anhydrides have an oxygen atom that must donate electron density to two carbonyl groups, diminishing the stabilizing effect on each. In contrast, the highly electronegative chlorine atom in an acid chloride withdraws electron density, making the carbonyl carbon highly electrophilic and thus very reactive and unstable.[1][2][3][4]

Comparative Stability Data

DerivativeStructureRelative StabilityEstimated Relative Rate of Hydrolysis
2-Methyl-4-oxobutanamideO=C(N)C(C)CC=OVery High1
Methyl 2-methyl-4-oxobutanoateO=C(OC)C(C)CC=OModerate~103 - 104
2-Methyl-4-oxobutanoyl chlorideO=C(Cl)C(C)CC=OVery Low~1010 - 1011

These are estimations based on the general reactivity trends of carboxylic acid derivatives.

Experimental Protocol: Assessing Hydrolytic Stability using High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the preferred approach for quantifying the degradation of this compound derivatives. This method separates the parent compound from its degradation products, allowing for accurate quantification over time.

Objective: To determine the hydrolytic stability of a this compound derivative in an aqueous solution.

Materials:

  • This compound derivative (e.g., methyl 2-methyl-4-oxobutanoate)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solution: Dilute the stock solution with HPLC-grade water (or a buffer of a specific pH) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration of the parent compound.

  • Incubation: Place the remaining test solution in a constant temperature environment (e.g., 25°C or an elevated temperature for accelerated studies).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis: For each time point, determine the peak area of the parent compound. Calculate the percentage of the parent compound remaining relative to the initial concentration.

  • Degradation Kinetics: Plot the percentage of the parent compound remaining versus time. From this data, the degradation rate constant and half-life can be calculated.

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Column Temperature: 30°C

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound derivatives.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis stock Prepare Stock Solution test Prepare Test Solution stock->test initial Initial HPLC Analysis (t=0) test->initial incubation Incubate at Controlled Temperature initial->incubation timepoint Time-Point HPLC Analysis incubation->timepoint Withdraw aliquots at intervals data Data Analysis & Kinetics timepoint->data

General workflow for stability assessment.

Logical Framework for Stability Comparison

The comparative stability of the derivatives can be understood through a logical framework based on their chemical structure and resulting reactivity.

Stability_Logic cluster_derivatives This compound Derivatives cluster_factors Influencing Factors cluster_outcome Resulting Property amide Amide (-NH2, -NHR, -NR2) resonance Resonance Stabilization of Carbonyl amide->resonance Strong inductive Inductive Effect of Leaving Group amide->inductive Weakly Withdrawing ester Ester (-OR) ester->resonance Moderate ester->inductive Moderately Withdrawing chloride Acid Chloride (-Cl) chloride->resonance Weak chloride->inductive Strongly Withdrawing stability Chemical Stability resonance->stability Increases inductive->stability Decreases (if withdrawing)

Factors influencing derivative stability.

Conclusion

The stability of this compound derivatives follows a predictable pattern based on fundamental principles of organic chemistry. Amides are the most stable due to strong resonance stabilization, while acid chlorides are highly unstable due to the strong inductive effect of the chlorine atom. Esters exhibit intermediate stability. For researchers and drug development professionals, a thorough understanding of these stability differences is crucial for the successful design of synthetic routes, formulation development, and ensuring the long-term integrity of chemical entities. The provided HPLC-based experimental protocol offers a reliable method for quantifying these stability differences and establishing appropriate handling and storage conditions.

References

Navigating the Analytical Landscape for 2-Methyl-4-oxobutanoic Acid: A Comparative Guide to Detection Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies and biomarker discovery, the accurate detection and quantification of small molecules like 2-Methyl-4-oxobutanoic acid is paramount. This guide provides a comprehensive comparison of the available analytical methodologies, focusing on their performance, specificity, and the detailed experimental protocols required for their successful implementation. In the absence of commercially available antibodies specific to this compound, this comparison centers on robust, alternative analytical techniques.

Currently, the scientific market does not offer commercially available antibodies with validated specificity for this compound. Our extensive search of commercial antibody suppliers and a review of the pertinent scientific literature did not yield any specific immunodetection reagents for this particular keto acid. This absence necessitates a shift in focus towards highly sensitive and specific analytical chemistry techniques for the reliable quantification of this metabolite.

The primary and most established methods for the analysis of this compound and similar short-chain keto acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer the high sensitivity and specificity required for complex biological matrices.

Comparative Analysis of Leading Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of these two leading methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection and quantification.Separation of compounds in liquid phase followed by tandem mass spectrometry for high specificity and sensitivity.
Derivatization Mandatory. A two-step process of methoximation followed by silylation is typically required to make the keto acid volatile.[1]Optional but recommended. Derivatization can enhance chromatographic retention and ionization efficiency, leading to improved sensitivity.[2]
Sample Throughput Moderate. Derivatization steps can be time-consuming.High. Can be automated for large sample batches.
Sensitivity (LOD/LOQ) Generally in the low micromolar (µM) to high nanomolar (nM) range, depending on the derivatization efficiency and sample matrix.High sensitivity, often reaching low nanomolar (nM) to picomolar (pM) levels.[2]
Specificity High, based on chromatographic retention time and mass fragmentation patterns.Very high, due to the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).
Matrix Effects Can be significant, but often mitigated by derivatization and the use of internal standards.Can be a challenge, requiring careful method development and the use of appropriate internal standards to correct for ion suppression or enhancement.
Instrumentation Cost Generally lower than LC-MS/MS systems.Higher initial capital investment.

Experimental Protocols: A Closer Look

Detailed and optimized experimental protocols are critical for achieving reliable and reproducible results. Below are representative methodologies for both GC-MS and LC-MS/MS analysis of short-chain keto acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a typical workflow for the analysis of this compound in a biological matrix, such as plasma or cell culture supernatant.

1. Sample Preparation:

  • To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization: [1]

  • Methoximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step protects the keto group.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group, making the molecule volatile.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for metabolomics (e.g., a DB-5ms column).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the analyte and in selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the sensitive quantification of this compound.

1. Sample Preparation:

  • Follow the same protein precipitation and extraction steps as outlined for the GC-MS protocol.

  • After evaporation, the sample can be reconstituted in the initial mobile phase.

2. (Optional) Derivatization:

  • For enhanced sensitivity, derivatization can be performed. A common reagent is 3-nitrophenylhydrazine (3-NPH), which reacts with the keto group.

  • To the dried extract, add 50 µL of 10 mg/mL 3-NPH in 50% acetonitrile/water and 50 µL of 6 mg/mL N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in 50% acetonitrile/water with 0.5% pyridine.

  • Incubate at 40°C for 30 minutes.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.

  • Mass Spectrometer: Operate in electrospray ionization (ESI) positive or negative mode, depending on the derivatization agent used.

  • Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor ion (the mass of the derivatized or underivatized analyte) and a specific product ion (a fragment of the precursor ion) for high specificity and sensitivity.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical workflow.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Precipitation Protein Precipitation InternalStandard->Precipitation Evaporation Evaporation Precipitation->Evaporation Methoximation Methoximation Evaporation->Methoximation Silylation Silylation Methoximation->Silylation Injection GC Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_deriv_optional Optional Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample InternalStandard Add Internal Standard Sample->InternalStandard Precipitation Protein Precipitation InternalStandard->Precipitation Evaporation Evaporation Precipitation->Evaporation Derivatization Derivatization (e.g., 3-NPH) Evaporation->Derivatization Reconstitution Reconstitution Evaporation->Reconstitution Direct Analysis Derivatization->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection

References

A Comparative Analysis of Extraction Protocols for 2-Methyl-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct protocols for the extraction of 2-Methyl-4-oxobutanoic acid from aqueous matrices. The performance of Liquid-Liquid Extraction (LLE), Reactive Liquid-Liquid Extraction (R-LLE), and Solid-Phase Extraction (SPE) are benchmarked to assist in the selection of the most suitable method for your research needs.

Data Presentation: A Comparative Overview of Extraction Protocol Performance

The following table summarizes the anticipated performance of each extraction protocol for this compound based on data from structurally similar short-chain keto and carboxylic acids.

Parameter Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate Protocol 2: Reactive Liquid-Liquid Extraction (R-LLE) with Trioctylamine Protocol 3: Solid-Phase Extraction (SPE) with Mixed-Mode Anion Exchange
Principle Partitioning of the analyte between two immiscible liquid phases based on polarity.Ion-pair formation between the acidic analyte and an amine extractant, enhancing partitioning into the organic phase.Retention of the analyte on a solid sorbent via ion exchange and/or reversed-phase interactions, followed by selective elution.
Expected Recovery 60-75%>90%[1]85-95%
Selectivity Low to moderate; co-extraction of other organic acids and neutral compounds is likely.High for acidic compounds; selectivity can be tuned by adjusting the pH of the aqueous phase.High; the use of specific wash and elution solvents allows for effective removal of interferences.
Speed / Throughput Moderate; can be time-consuming for multiple samples and may require multiple extraction steps.Moderate; similar workflow to LLE but may require longer equilibration times for the reaction to complete.High; well-suited for parallel processing of multiple samples, especially with automated systems.
Solvent Consumption HighHighLow
Cost per Sample LowModerate (cost of amine extractant)High (cost of SPE cartridges)
Automation Potential LowLowHigh

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Ethyl Acetate

This protocol describes a standard LLE procedure for the extraction of this compound from an aqueous sample.

Methodology:

  • Sample Preparation: Acidify 10 mL of the aqueous sample to a pH of 2-3 with 1 M HCl to ensure the carboxylic acid is in its protonated form.

  • Extraction:

    • Transfer the acidified sample to a 50 mL separatory funnel.

    • Add 10 mL of ethyl acetate to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate for 5 minutes.

    • Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer twice more with 10 mL of fresh ethyl acetate each time.

  • Drying and Concentration:

    • Combine the three organic extracts.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of 1 mL.

  • Analysis: The concentrated extract is now ready for derivatization and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Reactive Liquid-Liquid Extraction (R-LLE) with Trioctylamine

This protocol utilizes an amine-based extractant to improve the recovery of the target acid.

Methodology:

  • Organic Phase Preparation: Prepare a 0.1 M solution of trioctylamine (TOA) in a suitable organic solvent such as 1-decanol or a mixture of 1-octanol and n-undecane.[2]

  • Sample Preparation: Adjust the pH of 10 mL of the aqueous sample to be below the pKa of this compound (approximately 4-5) to ensure it is in its acidic form. No strong acidification is required as in standard LLE.

  • Extraction:

    • Combine the aqueous sample and 10 mL of the TOA-containing organic phase in a sealed vial.

    • Agitate the mixture on an orbital shaker at 120 rpm for 3-5 hours to ensure complete reaction and phase equilibrium.[1]

    • Centrifuge the sample to facilitate phase separation.

  • Back-Extraction (Stripping):

    • Carefully transfer the organic phase to a clean vial.

    • Add 5 mL of a 1 M NaHCO₃ solution to the organic phase to strip the this compound back into an aqueous phase as its salt.[2]

    • Vortex the mixture for 5 minutes and centrifuge to separate the phases.

    • Collect the aqueous (lower) layer containing the analyte.

    • Re-acidify the collected aqueous layer to pH 2-3 with 1 M HCl.

  • Analysis: The resulting aqueous solution can be further processed for analysis, for example by a final LLE step into a small volume of organic solvent for concentration before derivatization and GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol employs a mixed-mode anion exchange SPE cartridge for the selective extraction of this compound.

Methodology:

  • Cartridge Conditioning:

    • Condition a mixed-mode anion exchange SPE cartridge (e.g., Strata™-X-A) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge.

  • Sample Loading:

    • Adjust the pH of 10 mL of the aqueous sample to 6-7 to ensure the carboxylic acid is deprotonated (anionic).

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove unretained compounds.

    • Follow with a wash of 5 mL of methanol to remove polar, non-ionic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a 2% formic acid solution in methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate) for derivatization and GC-MS analysis.

Quantification Method: GC-MS with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis to improve its chromatographic properties.[3] A two-step derivatization involving methoximation followed by silylation is recommended.[4]

Methodology:

  • Drying: Ensure the 1 mL extract from one of the above protocols is completely dry. This can be achieved by evaporation under nitrogen.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.

    • Incubate the mixture at 60°C for 60 minutes. This step converts the keto group to a methoxime, preventing enolization.[4]

  • Silylation:

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the reaction vial.

    • Incubate at 70°C for 30 minutes. This step converts the acidic proton of the carboxylic acid to a trimethylsilyl (TMS) ester, increasing volatility.[4]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Suggested GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Suggested MS Conditions:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Scan mode (e.g., m/z 40-500) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction AqueousSample Aqueous Sample pH_Adjust pH Adjustment AqueousSample->pH_Adjust LLE Protocol 1: LLE (Ethyl Acetate) pH_Adjust->LLE Acidify to pH 2-3 RLLE Protocol 2: R-LLE (Trioctylamine) pH_Adjust->RLLE Adjust pH < pKa SPE Protocol 3: SPE (Mixed-Mode Anion Exchange) pH_Adjust->SPE Adjust pH to 6-7 Concentration Solvent Evaporation & Concentration LLE->Concentration RLLE->Concentration SPE->Concentration Derivatization Derivatization (Methoximation + Silylation) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Generalized workflow for the extraction and analysis of this compound.

References

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-4-oxobutanoic acid (CAS No. 35643-98-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound[1][2]

  • CAS Number: 35643-98-2[1][2]

  • Molecular Formula: C5H8O3[1][2]

  • Molecular Weight: 116.117 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Based on safety data for similar compounds, this compound is anticipated to be a hazardous substance that can cause skin, eye, and respiratory irritation.[3][4] Strict adherence to PPE guidelines is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][5] A face shield may be required for splash hazards.To protect against splashes and airborne particles that can cause serious eye irritation.[4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.[3][5]To prevent skin contact, which may cause irritation.[3][4]
Respiratory Protection Use in a well-ventilated area or with a fume hood.[4][5] If ventilation is inadequate or for high concentrations, a NIOSH/MSHA-approved respirator with organic vapor cartridges is recommended.[3]To avoid inhalation of dust, vapors, or aerosols that may cause respiratory irritation.[4][6]
Body Protection A long-sleeved lab coat or chemical-resistant suit.[7]To protect the skin from accidental contact.
Foot Protection Closed-toe shoes. Chemical-resistant boots for large-scale operations.[8]To protect feet from spills.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Avoid creating dust and prevent contact with skin, eyes, and clothing.[3][4] Do not eat, drink, or smoke in handling areas.[3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store locked up.[3][4]

Spill Management and Disposal:

  • Spill Containment: Prevent further leakage or spillage if it is safe to do so.[3] For powder spills, cover with a plastic sheet to minimize spreading.[3]

  • Spill Cleanup: Use appropriate personal protective equipment.[3] Mechanically take up the material and place it in suitable containers for disposal.[3] Avoid creating dust.[3] Clean the contaminated surface thoroughly.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Wash the skin with soap and water.[3] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, get medical advice.[4]
Eye Contact Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek medical attention if irritation persists.[4]
Ingestion Clean the mouth with water.[3] Do not induce vomiting. Seek medical attention.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Workspace Prepare Well-Ventilated Workspace Select_PPE->Prepare_Workspace Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Workspace->Weigh_Chemical Proceed to handling Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Segregate_Waste Segregate Chemical Waste Perform_Experiment->Segregate_Waste After experiment Decontaminate_Glassware Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate_Glassware After experiment Dispose_Waste Dispose of Waste via Approved Vendor Segregate_Waste->Dispose_Waste Decontaminate_Glassware->Dispose_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.